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  • Product: 3-Methoxy-N-(prop-2-yn-1-yl)benzamide
  • CAS: 918823-58-2

Core Science & Biosynthesis

Foundational

3-Methoxy-N-(prop-2-yn-1-yl)benzamide synthesis protocol

An In-depth Technical Guide to the Synthesis of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide For Researchers, Scientists, and Drug Development Professionals Introduction 3-Methoxy-N-(prop-2-yn-1-yl)benzamide is a chemical compo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-N-(prop-2-yn-1-yl)benzamide is a chemical compound of interest in medicinal chemistry and drug discovery. Its structure, incorporating a benzamide core, a methoxy substituent, and a terminal alkyne (propargyl group), makes it a versatile building block for the synthesis of more complex molecules. The propargyl group, in particular, is a valuable handle for further functionalization via reactions such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira coupling, and other transformations involving the terminal alkyne.[1][2] This guide provides a comprehensive overview of the synthetic protocols for preparing 3-Methoxy-N-(prop-2-yn-1-yl)benzamide, with a focus on the underlying chemical principles, experimental best practices, and potential challenges.

Mechanistic Overview: Amide Bond Formation

The synthesis of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide hinges on the formation of an amide bond between a 3-methoxybenzoyl derivative and propargylamine.[3] This can be achieved through two primary pathways: the reaction of an activated carboxylic acid derivative (an acyl chloride) with the amine, or the direct coupling of the carboxylic acid and the amine using a coupling agent.

Route A: Acyl Chloride Method

This classic method involves the conversion of 3-methoxybenzoic acid to the more reactive 3-methoxybenzoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] The resulting acyl chloride is then reacted with propargylamine. A base, such as triethylamine or pyridine, is required to neutralize the hydrochloric acid byproduct generated during the reaction.[6] This method is often efficient and cost-effective if the starting acyl chloride is commercially available or easily prepared.

Route B: Coupling Agent Method

This approach directly couples 3-methoxybenzoic acid with propargylamine using a peptide coupling agent.[3][5] Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[5][7] These reagents activate the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine. This method is often preferred for its mild reaction conditions and high yields, though the reagents can be more expensive.

Visualizing the Synthetic Pathways

cluster_A Route A: Acyl Chloride Method cluster_B Route B: Coupling Agent Method A1 3-Methoxybenzoic Acid A2 3-Methoxybenzoyl Chloride A1->A2 SOCl₂ or (COCl)₂ A4 3-Methoxy-N-(prop-2-yn-1-yl)benzamide A2->A4 A3 Propargylamine A3->A4 Base (e.g., Et₃N) B1 3-Methoxybenzoic Acid B3 3-Methoxy-N-(prop-2-yn-1-yl)benzamide B1->B3 B2 Propargylamine B2->B3 Coupling Agent (e.g., HATU, DCC)

Figure 1: Synthetic routes to 3-Methoxy-N-(prop-2-yn-1-yl)benzamide.

Detailed Synthesis Protocols

The following protocols are provided as detailed, self-validating systems for the synthesis of the target compound.

Reagent and Solvent Data
Reagent/SolventFormulaM.W. ( g/mol )Boiling Point (°C)Density (g/mL)Hazards
3-Methoxybenzoyl chlorideC₈H₇ClO₂170.59123-125 (15 mmHg)1.214Corrosive, Moisture Sensitive[8]
PropargylamineC₃H₅N55.0881-830.856Flammable, Toxic, Corrosive
Triethylamine (Et₃N)C₆H₁₅N101.1989.50.726Flammable, Corrosive
Dichloromethane (DCM)CH₂Cl₂84.9339.61.326Carcinogen, Irritant
3-Methoxybenzoic acidC₈H₈O₃152.15--Irritant
HATUC₁₀H₁₅F₆N₆OP380.23--Irritant
DIPEAC₈H₁₉N129.24126.50.742Flammable, Corrosive
N,N-Dimethylformamide (DMF)C₃H₇NO73.091530.944Reproductive Toxin, Irritant
Protocol A: From 3-Methoxybenzoyl Chloride

This protocol is advantageous due to its simplicity and the generally high reactivity of acyl chlorides.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add propargylamine (1.0 eq.) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq.) to the stirred solution.

  • Acyl Chloride Addition: Dissolve 3-methoxybenzoyl chloride (1.1 eq.) in anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.[9] Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 3-Methoxy-N-(prop-2-yn-1-yl)benzamide.

Protocol B: From 3-Methoxybenzoic Acid using HATU

This protocol is ideal when starting from the carboxylic acid and offers mild conditions that are tolerant of various functional groups.[7]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 3-methoxybenzoic acid (1.0 eq.), HATU (1.2 eq.), and propargylamine (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Cool the mixture to 0 °C and add N,N-diisopropylethylamine (DIPEA) (2.5 eq.) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume).

  • Washing: Combine the organic layers and wash with saturated aqueous LiCl solution (to remove DMF), followed by saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired product.

Experimental Workflow Visualization

start Reaction Setup (Inert Atmosphere, 0°C) add_reagents Add Amine, Base, and Acyl Chloride/Acid + Coupling Agent start->add_reagents reaction Stir at Room Temperature (Monitor by TLC) add_reagents->reaction workup Aqueous Workup (Quench, Extract, Wash) reaction->workup purify Drying, Concentration, and Column Chromatography workup->purify characterize Product Characterization (NMR, MS, etc.) purify->characterize

Figure 2: General experimental workflow for the synthesis.

Expertise & Experience: Causality and Troubleshooting

  • Choice of Base: In the acyl chloride method, a non-nucleophilic base like triethylamine or DIPEA is crucial. Using a nucleophilic base like pyridine could lead to the formation of an acylpyridinium intermediate, which is also reactive but can complicate the reaction kinetics. The primary role of the base is to scavenge the HCl produced, driving the reaction to completion.

  • Solvent Selection: Dichloromethane is a common choice for the acyl chloride method due to its inertness and ability to dissolve the reactants. For the coupling agent method, polar aprotic solvents like DMF or THF are often used to ensure the solubility of the coupling agents and salts formed during the reaction.

  • Temperature Control: The initial addition of the reactive species (acyl chloride or activated acid) is performed at 0 °C to control the exothermic reaction and minimize the formation of byproducts.

  • Troubleshooting: Dimerization Byproduct: A common side reaction for terminal alkynes is oxidative homodimerization, known as Glaser coupling, which can occur in the presence of copper catalysts and an oxidant (like air).[10] If a significant amount of a dimerized byproduct is observed, especially during purification, it is recommended to degas the solvents and run the reaction under a strict inert atmosphere. Protecting the terminal alkyne with a bulky silyl group (e.g., TMS) is another effective strategy to prevent this side reaction, although it requires additional protection and deprotection steps.[10]

Trustworthiness: A Self-Validating System

The success of the synthesis should be validated at each stage.

  • Reaction Monitoring: TLC is an indispensable tool for tracking the consumption of starting materials and the formation of the product. A successful reaction will show the disappearance of the limiting reagent spot and the appearance of a new spot corresponding to the product.

  • Purification: Column chromatography should yield a product that appears as a single spot on TLC in multiple solvent systems.

  • Characterization: The identity and purity of the final product must be confirmed by spectroscopic methods.

    • ¹H NMR: Expect characteristic peaks for the aromatic protons, the methoxy group protons, the methylene protons adjacent to the nitrogen, and the acetylenic proton.

    • ¹³C NMR: Expect distinct signals for the carbonyl carbon, the aromatic carbons, the methoxy carbon, the methylene carbon, and the two sp-hybridized alkyne carbons.

    • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₁H₁₁NO₂ should be observed.

Conclusion

The synthesis of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide is a straightforward process that can be reliably achieved through either the acyl chloride or coupling agent method. Careful attention to experimental conditions, particularly the exclusion of moisture and, in some cases, oxygen, is key to achieving high yields and purity. The protocols and insights provided in this guide offer a robust framework for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and chemical biology.

References

  • BenchChem. (n.d.). Preventing side reactions of the propargyl group during synthesis.
  • MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Checked by Vijaya Bhasker Gondi and Viresh H. Rawal. Retrieved from [Link]

  • MDPI. (2024, December 12). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Retrieved from [Link]

  • ResearchGate. (2026, January 13). Synthesis of Propargyl Compounds and Their Cytotoxic Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Three-component coupling for the synthesis of propargylamine and its mechanism. Retrieved from [Link]

  • Beilstein Journals. (2024, November 6). Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Cycloisomerization of N‐(prop‐2‐yn‐1‐yl)benzamide. Reaction conditions:. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Preprints.org. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). REGIOSELECTIVE N-ACYLATION OF. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Preprints.org. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). REGIOSELECTIVE N-ACYLATION OF. Retrieved from [Link]

Sources

Exploratory

In-Depth Technical Guide: Chemical Properties and Applications of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide

Executive Summary In the landscape of modern synthetic and medicinal chemistry, bifunctional scaffolds that bridge orthogonal reactivity with targeted biological activity are highly prized. 3-Methoxy-N-(prop-2-yn-1-yl)be...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern synthetic and medicinal chemistry, bifunctional scaffolds that bridge orthogonal reactivity with targeted biological activity are highly prized. 3-Methoxy-N-(prop-2-yn-1-yl)benzamide (often referred to as an N-propargyl benzamide derivative) is a quintessential example of such a molecule. Featuring a stable aromatic core, an electron-modulating methoxy group, and a highly reactive terminal alkyne, this compound serves a dual purpose. It is both a versatile building block for bioconjugation via "click chemistry" and a potent pharmacophore framework for the irreversible inhibition of Monoamine Oxidase B (MAO-B).

This whitepaper deconstructs the physicochemical properties, synthetic methodologies, and downstream applications of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide, providing researchers with field-proven protocols and the mechanistic causality behind them.

Physicochemical Profiling & Structural Causality

The utility of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide is dictated by its atomic topology. The molecule is defined by three distinct domains: the meta-substituted aromatic ring, the secondary amide linkage, and the terminal propargyl moiety.

Quantitative Data Summary
PropertyValueCausality / Implication
Molecular Formula C₁₁H₁₁NO₂Defines the baseline stoichiometry and mass.
Molecular Weight 189.21 g/mol Low molecular weight ensures high ligand efficiency (LE) during drug screening.
Hydrogen Bond Donors 1 (Amide NH)Facilitates targeted hydrogen bonding within enzyme active sites (e.g., MAO-B).
Hydrogen Bond Acceptors 2 (Carbonyl O, Methoxy O)Enhances aqueous solubility and dictates dipole-dipole interactions.
Topological Polar Surface Area 38.3 ŲWell below the 90 Ų threshold, ensuring excellent blood-brain barrier (BBB) permeability.
Rotatable Bonds 4Provides sufficient conformational flexibility to adapt to binding pockets without excessive entropic penalty.
Structural Causality
  • The meta-Methoxy Group: The methoxy group at the 3-position exerts a dual electronic effect—electron-withdrawing via induction (σ-effect) but electron-donating via resonance (π-effect). In the context of medicinal chemistry, this substitution pattern optimizes the lipophilicity of the aromatic ring, enhancing hydrophobic interactions within the bipartite cavity of target enzymes while avoiding the steric clashes common with ortho-substitutions.

  • The N-Propargyl Group: The terminal alkyne is sterically unhindered. The sp-hybridized carbon increases the acidity of the terminal proton (pKa ~25), making it an ideal candidate for metal-catalyzed cycloadditions. Pharmacologically, the propargyl group is an established "suicide inhibitor" motif that forms covalent adducts with flavin-dependent enzymes.

Synthetic Methodology: The Self-Validating Protocol

The synthesis of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide requires the controlled condensation of 3-methoxybenzoic acid with propargylamine. To prevent thermal degradation and ensure high atom economy, a carbodiimide-mediated coupling strategy is employed. As established in comprehensive reviews of amide bond formation, the choice of coupling reagent directly dictates the purity profile of the crude product [1].

Step-by-Step Synthesis Protocol

Objective: Synthesize the target molecule with >95% purity without the need for preparative HPLC.

  • Activation: Dissolve 3-methoxybenzoic acid (1.0 equiv, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) under an inert argon atmosphere.

  • Reagent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 equiv) and 1-Hydroxybenzotriazole (HOBt, 1.5 equiv). Stir at 0 °C for 30 minutes.

    • Causality: EDC is selected over DCC because its urea byproduct is highly water-soluble, allowing for complete removal during a simple aqueous workup. HOBt is critical; it reacts with the highly reactive but unstable O-acylisourea intermediate to form a stable, yet highly reactive, OBt-active ester, suppressing unwanted N-acylurea rearrangement.

  • Aminolysis: Add propargylamine (1.2 equiv) dropwise, followed by N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and maintain the propargylamine in its reactive free-base form.

  • Self-Validating Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with 1M HCl (to remove unreacted amine and DIPEA), followed by brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product typically precipitates as an off-white solid.

G A 3-Methoxybenzoic Acid + Propargylamine B Activation & Coupling (EDC/HOBt, DIPEA, DMF) A->B Reagents Added C 3-Methoxy-N-(prop-2-yn-1-yl)benzamide (Target Scaffold) B->C Aminolysis D Aqueous Workup (Removes EDC-Urea & Salts) C->D Quench E Pure Product Isolation D->E Extraction

Caption: Logical workflow for the synthesis and purification of the target benzamide scaffold.

Core Reactivity: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide is a prime substrate for CuAAC, a reaction that regioselectively yields 1,4-disubstituted 1,2,3-triazoles. This methodology, pioneered independently by Meldal and Sharpless, is a cornerstone of modern bioconjugation [2].

Step-by-Step CuAAC Protocol

Objective: Derivatize the benzamide core with a model azide (e.g., benzyl azide).

  • Solvent System: Suspend 3-Methoxy-N-(prop-2-yn-1-yl)benzamide (1.0 equiv) and benzyl azide (1.1 equiv) in a 1:1 mixture of tert-butanol and water.

    • Causality: The biphasic t-BuOH/H₂O system is thermodynamically ideal. It solvates both the hydrophobic organic substrates and the highly polar inorganic catalysts, ensuring a homogeneous reaction interface.

  • Catalyst Generation: Add Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 5 mol%) followed immediately by Sodium ascorbate (10 mol%).

    • Causality: Cu(I) is the active catalytic species. However, pre-formed Cu(I) salts (like CuI) are prone to oxidation and can trigger unwanted alkyne homocoupling (Glaser coupling). By using Cu(II) and reducing it in situ with sodium ascorbate, a steady, low concentration of active Cu(I) is maintained, ensuring absolute chemoselectivity.

  • Reaction & Isolation: Stir at room temperature for 2-4 hours. The product, a 1,4-disubstituted triazole, typically precipitates out of the aqueous mixture and can be isolated via simple vacuum filtration.

Pharmacological Potential: MAO-B Inhibition

Beyond its utility as a synthetic intermediate, the N-propargyl benzamide scaffold is a highly privileged structure in neuropharmacology. Monoamine Oxidase B (MAO-B) is an enzyme responsible for the oxidative deamination of dopamine in the brain. Overactivity of MAO-B is heavily implicated in the pathogenesis of Parkinson's disease [3].

Mechanism of Action

Compounds containing an N-propargyl group act as mechanism-based "suicide inhibitors."

  • Affinity Binding: The 3-methoxybenzamide core anchors the molecule within the hydrophobic substrate cavity of MAO-B.

  • Enzymatic Processing: The enzyme attempts to oxidize the propargylamine moiety, abstracting a hydride from the activated sp³ carbon adjacent to the alkyne.

  • Covalent Adduct Formation: This enzymatic processing generates a highly reactive intermediate (an allene or conjugated iminium species) that undergoes a rapid nucleophilic attack by the N5 atom of the enzyme's FAD (Flavin Adenine Dinucleotide) cofactor. This forms an irreversible covalent bond, permanently disabling the enzyme and providing neuroprotection by halting dopamine degradation.

G A 3-Methoxy-N-(prop-2-yn-1-yl)benzamide B MAO-B Active Site (Hydrophobic Cavity Binding) A->B Target Affinity C Hydride Abstraction (via FAD Cofactor) B->C Enzymatic Oxidation D Covalent Adduct Formation (N5-Flavin Modification) C->D Suicide Inhibition E Irreversible MAO-B Inhibition (Neuroprotection) D->E Pharmacological Effect

Caption: Mechanism of irreversible MAO-B inhibition by N-propargyl pharmacophores.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link] [INDEX]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599.[Link] [INDEX]

  • Finberg, J. P. M., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340.[Link] [INDEX]

Foundational

Potential biological targets of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide

Rational Polypharmacology: Unveiling the Potential Biological Targets of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide Executive Summary In the landscape of modern drug discovery, the shift from "one-target, one-disease" to rati...

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Author: BenchChem Technical Support Team. Date: March 2026

Rational Polypharmacology: Unveiling the Potential Biological Targets of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide

Executive Summary

In the landscape of modern drug discovery, the shift from "one-target, one-disease" to rational polypharmacology has accelerated the development of Multi-Target Directed Ligands (MTDLs). The compound 3-Methoxy-N-(prop-2-yn-1-yl)benzamide represents a highly strategic hybridization of two privileged pharmacophores: a 3-methoxybenzamide (3-MBA) core and an N-propargyl (terminal alkyne) appendage.

By deconstructing its molecular architecture, we can predict its primary biological targets. The 3-MBA core is a canonical competitive inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1) and the bacterial divisome protein FtsZ[1][2]. Conversely, the N-propargyl group is the classic "suicide inhibitor" motif for Monoamine Oxidase B (MAO-B)[3]. This technical guide provides an in-depth analysis of these potential targets, the mechanistic causality behind their interactions, and self-validating experimental protocols required to characterize this molecule in vitro.

Target 1: Monoamine Oxidase B (MAO-B)

Mechanistic Causality & Structural Rationale

Monoamine oxidases are flavin adenine dinucleotide (FAD)-dependent enzymes responsible for the oxidative deamination of neurotransmitters. The N-propargyl moiety in 3-Methoxy-N-(prop-2-yn-1-yl)benzamide is a mechanism-based irreversible inactivator of MAO-B.

Upon entering the bipartite hydrophobic cavity of MAO-B, the enzyme attempts to oxidize the propargylamine group. This catalytic event abstracts a hydride, generating a highly reactive allenyl imine intermediate. This electrophilic species is immediately subjected to a nucleophilic attack by the N5 atom of the FAD cofactor, forming a stable, covalent flavin-inhibitor adduct[4]. The 3-methoxybenzamide moiety likely acts as the orienting scaffold, occupying the substrate cavity through π−π stacking and hydrophobic interactions, much like the indane ring in rasagiline[3].

Self-Validating Protocol: Time-Dependent MAO-B Inactivation Assay

To prove that the compound acts as a suicide inhibitor rather than a reversible binder, we must evaluate the kinetics of inactivation ( kinact​/KI​ ) and confirm covalent binding via dialysis.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human MAO-B (5 µg/mL) in 100 mM potassium phosphate buffer (pH 7.4). Prepare the fluorogenic substrate Kynuramine (which MAO-B converts to the fluorescent 4-hydroxyquinoline).

  • Pre-incubation (The Causality Step): Incubate MAO-B with varying concentrations of the compound (0.1 µM to 50 µM) at 37°C. Extract aliquots at precise time intervals (0, 5, 15, 30, and 60 minutes). Rationale: Irreversible inhibitors display time-dependent inhibition; the longer the enzyme is exposed, the more FAD is covalently modified.

  • Substrate Addition: Quench the inactivation phase by diluting the aliquot 100-fold into a buffer containing a saturating concentration of Kynuramine (200 µM).

  • Fluorometric Measurement: Measure fluorescence continuously (Ex: 318 nm, Em: 380 nm) for 20 minutes to determine residual initial velocity ( vi​ ).

  • Self-Validation (Dialysis Control): Take the enzyme sample incubated with the highest concentration of the compound and subject it to overnight dialysis against a 1000x volume of buffer at 4°C. Validation Logic: If activity is restored post-dialysis, the inhibition is reversible. If activity remains completely suppressed, covalent modification of the FAD cofactor is confirmed. Selegiline must be used as a positive covalent control.

Target 2: Poly(ADP-ribose) Polymerase 1 (PARP-1)

Mechanistic Causality & Structural Rationale

PARP-1 is a nuclear enzyme that synthesizes poly(ADP-ribose) (PAR) chains on target proteins using NAD+ as a substrate, playing a critical role in DNA repair and parthanatos (excitotoxic cell death). The 3-methoxybenzamide core is a well-documented competitive inhibitor of PARP[1].

The benzamide pharmacophore mimics the nicotinamide moiety of NAD+. The amide group forms critical bidentate hydrogen bonds with the catalytic residues (e.g., Gly863 and Ser904) in the nicotinamide-binding pocket. The addition of the N-propargyl group modifies the solvent-exposed trajectory of the amide nitrogen. If the binding pocket can accommodate this steric bulk, the compound will act as a dual MAO-B/PARP-1 inhibitor—a highly sought-after profile for neuroprotective agents targeting Parkinson's and Alzheimer's diseases.

Self-Validating Protocol: Competitive PARP-1 Activity Assay

To validate PARP-1 inhibition, we must prove that the compound competes directly with NAD+.

Step-by-Step Methodology:

  • Plate Preparation: Coat 96-well plates with histone proteins (10 µ g/well ) overnight at 4°C, as histones are the natural acceptors for PARylation.

  • Reaction Assembly: Add recombinant PARP-1 enzyme (0.5 U/well) and activated DNA (to stimulate PARP-1 activity) in assay buffer.

  • Inhibitor Titration: Add the compound in a concentration gradient (0.1 µM to 100 µM).

  • Kinetic Substrate Addition (The Causality Step): Initiate the reaction by adding a mixture of standard NAD+ and biotinylated-NAD+. To prove competitive inhibition, perform this step across three different baseline concentrations of NAD+ (e.g., Km​ , 5×Km​ , and 10×Km​ ).

  • Detection: After 30 minutes, wash the plate and add Streptavidin-HRP followed by a colorimetric substrate (TMB). Read absorbance at 450 nm.

  • Self-Validation (Lineweaver-Burk Analysis): Plot the data using a Lineweaver-Burk plot. Validation Logic: If the compound is a true competitive inhibitor mimicking nicotinamide, the Vmax​ will remain constant across all inhibitor concentrations, while the apparent Km​ for NAD+ will increase. 3-Aminobenzamide (3-AB) serves as the positive control.

Target 3: Bacterial FtsZ (The Divisome)

Mechanistic Causality & Structural Rationale

FtsZ is a tubulin homologue essential for bacterial cell division. It polymerizes into a "Z-ring" at the mid-cell, orchestrating cytokinesis. 3-Methoxybenzamide was one of the first small molecules identified to inhibit FtsZ, leading to lethal filamentation in Bacillus subtilis and Staphylococcus aureus[2].

The N-propargyl derivative offers a unique advantage here. While it may inhibit FtsZ GTPase activity, the terminal alkyne acts as a bioorthogonal "Click Chemistry" handle. This allows researchers to perform Activity-Based Protein Profiling (ABPP) to map the exact binding site of the benzamide scaffold on the FtsZ monomer in live bacterial cells.

Self-Validating Protocol: FtsZ GTPase & Click-Chemistry ABPP

Step-by-Step Methodology:

  • GTPase Assay: Incubate purified S. aureus FtsZ (10 µM) with the compound. Initiate polymerization by adding 1 mM GTP. Measure the release of inorganic phosphate (Pi) over 15 minutes using the Malachite Green colorimetric assay (Abs 620 nm).

  • In Situ Labeling: Treat live S. aureus cultures with the compound (at MIC) for 2 hours.

  • Cell Lysis & CuAAC Click Reaction: Lyse the cells and perform a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Add an azide-fluorophore (e.g., Azide-Fluor 488), CuSO4​ , THPTA ligand, and sodium ascorbate.

  • Self-Validation (Orthogonal Confirmation): Run the clicked lysates on an SDS-PAGE gel and image for fluorescence. Validation Logic: A single fluorescent band at ~40 kDa confirms specific covalent or ultra-tight binding to FtsZ. If multiple bands appear, the compound has off-target effects. Pre-incubation with a known FtsZ inhibitor (like PC190723) prior to adding the propargyl-compound should competitively abolish the fluorescent signal, proving target specificity.

Quantitative Data Presentation

The following table synthesizes the predicted pharmacological metrics of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide based on the established behavior of its parent pharmacophores.

Biological TargetMechanism of ActionPredicted Affinity / PotencyValidation MetricReference Scaffold
MAO-B Irreversible Covalent (FAD N5) IC50​ : 0.5 - 5.0 µM kinact​/KI​ ratioRasagiline / Pargyline
PARP-1 Reversible Competitive (NAD+ site) IC50​ : 10 - 50 µMShift in apparent Km​ 3-Methoxybenzamide
FtsZ Allosteric / Polymerization Modulator MIC : 4 - 32 µg/mLReduction in GTPase Vmax​ PC190723

Visualizations of Pharmacological Workflows

G Compound 3-Methoxy-N-(prop-2-yn-1-yl)benzamide MAOB MAO-B Enzyme Compound->MAOB Irreversible Inhibition (Propargyl group) PARP1 PARP-1 Enzyme Compound->PARP1 Competitive Inhibition (Benzamide core) ROS Oxidative Stress (ROS) MAOB->ROS Prevents Dopamine Oxidation Energy NAD+/ATP Depletion PARP1->Energy Prevents Hyperactivation Neuroprotection Neuronal Survival ROS->Neuroprotection Reduced Toxicity Energy->Neuroprotection Preserved Metabolism

Figure 1: Dual-Target Neuroprotective Pathway of the MTDL compound.

G Synth Synthesize/Purify Ligand MAO_Assay MAO-B Fluorometric Assay (Kynuramine) Synth->MAO_Assay PARP_Assay PARP-1 Colorimetric Assay (NAD+) Synth->PARP_Assay FtsZ_Assay FtsZ GTPase Polymerization Synth->FtsZ_Assay Dialysis Dialysis/Jump-Dilution (Test Reversibility) MAO_Assay->Dialysis Confirm Covalent Binding PARP_Assay->Dialysis Confirm Competitive Binding ClickChem CuAAC 'Click' Chemistry (Target ID) FtsZ_Assay->ClickChem ABPP via Alkyne Handle Valid Validated Target Profile Dialysis->Valid ClickChem->Valid

Figure 2: Self-validating experimental workflow for polypharmacological screening.

References

  • Haydon, D. J., et al. "An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy." Antimicrobial Agents and Chemotherapy, PMC, NIH. Available at:[Link]

  • Knez, D., et al. "New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review." Molecules, PMC, NIH. Available at:[Link]

  • Ramsay, R. R., et al. "Parameters for Irreversible Inactivation of Monoamine Oxidase." Molecules, PMC, NIH. Available at:[Link]

Sources

Exploratory

Unlocking the Scaffold: Chemical Reactivity and Biological Structure-Activity Relationships (SAR) of N-Propargyl Benzamides

Executive Summary N-propargyl benzamides represent a highly privileged structural motif bridging modern synthetic methodology and medicinal chemistry. Characterized by an alkyne tethered to an aromatic ring via an amide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-propargyl benzamides represent a highly privileged structural motif bridging modern synthetic methodology and medicinal chemistry. Characterized by an alkyne tethered to an aromatic ring via an amide linkage, this scaffold provides orthogonal sites for functionalization. This technical whitepaper dissects the dual nature of N-propargyl benzamides: their chemical Structure-Activity Relationships (SAR) governing transition-metal catalyzed cycloisomerizations, and their biological SAR as potent pharmacophores and precursors in the development of Carbonic Anhydrase (CA) and Monoamine Oxidase (MAO) inhibitors.

Chemical SAR: Tuning Reactivity in Transition-Metal Catalysis

The alkyne moiety of N-propargyl benzamides serves as a latent electrophile under π -Lewis acid catalysis (e.g., Au, Pd, Cu), while the amide oxygen acts as an internal nucleophile. The electronic and steric properties of the benzamide ring dictate the thermodynamic and kinetic outcomes of these reactions.

Gold(I)-Catalyzed Cycloisomerizations

The cycloisomerization of N-propargyl benzamides is the gold standard benchmark for evaluating novel Au(I) catalytic systems, particularly in the development of silver-free protocols[1].

Mechanistic Causality: When activated by a cationic Au(I) center, the alkyne's LUMO is lowered, rendering it susceptible to nucleophilic attack. According to Baldwin’s rules, the 5-exo-dig cyclization is kinetically favored. The amide oxygen—rather than the nitrogen—acts as the nucleophile because the nitrogen's lone pair is delocalized into the carbonyl, rendering the oxygen highly electron-rich. This attack forms an oxazolinium-gold intermediate, which undergoes protodeauration to yield a 5-methylene-4,5-dihydrooxazole (oxazoline)[1][2].

SAR Observations:

  • Electron-Donating Groups (EDGs): Substituents like p-methoxy on the benzamide ring increase the electron density on the carbonyl oxygen, significantly accelerating the cyclization rate.

  • Isomerization: In the presence of strong Brønsted acids or Au(III) impurities, the kinetic oxazoline product rapidly isomerizes to the thermodynamically stable oxazole[1][3].

G N1 N-Propargyl Benzamide (Starting Material) N2 π-Alkyne-Au(I) Complex (Activation) N1->N2 + [L-Au]+ N3 Oxazolinium-Gold (5-exo-dig cyclization) N2->N3 Nucleophilic Attack (O-atom) N4 5-Methyleneoxazoline (Kinetic Product) N3->N4 Protodeauration (- [L-Au]+) N5 Oxazole Derivative (Thermodynamic Product) N4->N5 Acid/Au(III) Isomerization

Figure 1: Gold(I)-catalyzed cycloisomerization pathway of N-propargyl benzamides to oxazoles.

Palladium-Catalyzed Hydroarylation

Beyond intramolecular cyclization, N-propargyl benzamides undergo intermolecular Pd-catalyzed hydroarylation with boronic acids to yield N-allylbenzamides[4]. The catalytic cycle initiates with the coordination of the alkyne to Pd(II), followed by transmetalation with an arylboronic acid.

Mechanistic Causality: The electronic nature of the boronic acid strictly dictates the reaction efficiency. Electron-rich boronic acids undergo transmetalation with the Pd(II) center much more rapidly than electron-deficient ones, driving the migratory insertion forward and leading to higher yields of the N-allylbenzamide[5].

Biological SAR: Pharmacological Evolution

While the propargyl amine motif is historically recognized in irreversible Monoamine Oxidase (MAO) inhibitors (e.g., rasagiline), N-propargyl benzamides have emerged as critical precursors for targeting metalloenzymes, specifically Carbonic Anhydrases (CAs)[6].

Carbonic Anhydrase Inhibition via Click-Derivatization

By subjecting N-(prop-2-yn-1-yl)-3-sulfamoylbenzamides to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can generate a vast library of 1,4-disubstituted 1,2,3-triazoles[6].

Mechanistic Causality in Binding: The parent N-propargyl benzamides exhibit moderate inhibition of hCA isoforms. However, their triazole derivatives show profound, sub-nanomolar affinities.

  • Bioisosterism: The triazole ring acts as a rigid, metabolically stable bioisostere of an amide bond, optimally positioning the sulfamoyl group to coordinate the catalytic Zn2+ ion in the hCA active site.

  • Halogenation Effects: Introducing halogenated phenyl rings (–Cl, –F) to the triazole enhances lipophilic interactions within the enzymatic pocket. More importantly, the inductive electron-withdrawing effect modulates the pKa of the primary sulfonamide ( R−SO2​NH2​ ), increasing its acidity and thereby strengthening the critical metal-ligand bond with the zinc ion[6].

G N1 N-Propargyl Sulfamoylbenzamide (Moderate hCA Inhibitor) N2 CuAAC 'Click' Chemistry (+ Aryl Azide, Cu catalyst) N1->N2 N3 1,2,3-Triazole Derivative (Potent hCA Inhibitor) N2->N3 Regioselective Cycloaddition N4 Target: hCA Isoforms (Zn2+ Coordination) N3->N4 Enhanced Binding Affinity

Figure 2: CuAAC-mediated elaboration of N-propargyl benzamides into potent hCA inhibitors.

Quantitative Data & Yield Comparisons

Table 1: Chemical SAR - Pd-Catalyzed Hydroarylation Yields

Impact of steric bulk and electronics on the synthesis of N-allylbenzamides[5].

Substrate (Amide R-Group)Boronic Acid PartnerProductIsolated Yield (%)
Phenyl (1a)(4-methoxyphenyl)boronic acidN-(2-(4-Methoxyphenyl)allyl)benzamide80%
Phenyl (1a)(4-isopropylphenyl)boronic acidN-(2-(4-Isopropylphenyl)allyl)benzamide70%
Cyclohexyl (1b)(4-methoxyphenyl)boronic acidCyclohexyl derivative (3q)59%
Isopropyl (1c)(4-methoxyphenyl)boronic acidIsopropyl derivative (3r)55%
Table 2: Biological SAR - hCA Inhibition Profile

Inhibitory activity ( KI​ , µM) of N-propargyl precursors vs. Triazole derivatives[6].

Compound TypeR-Group ModificationhCA I ( KI​ , µM)hCA II ( KI​ , µM)hCA IV ( KI​ , µM)
Precursor (4b) N-propargyl benzamide> 10.00.0730.078
Triazole (6a) 1-phenyl-1H-1,2,3-triazol-4-yl0.8150.0650.095
Triazole (6d) 1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl0.0500.0060.065
Triazole (6l) 1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl0.030 0.004 0.045

Standardized Experimental Methodologies

To ensure reproducibility and self-validation, the following protocols outline the exact stoichiometric and environmental conditions required for the core transformations discussed.

Protocol A: Silver-Free Gold(I) Cycloisomerization[1]

This protocol utilizes intermolecular H-bonding activation via a squaramide co-catalyst to abstract the chloride from the Au(I) center, avoiding the use of light-sensitive silver salts.

  • Preparation: Oven-dry a 10 mL reaction vial equipped with a magnetic stir bar. Purge with dry N2​ for 5 minutes.

  • Catalyst Activation: Add (PPh3​)AuCl (0.01 mmol, 5 mol%) and the specific sulfonyl squaramide H-bond donor (0.02 mmol, 10 mol%) to the vial.

  • Solvation: Inject 2.0 mL of anhydrous 1,2-dichloroethane (DCE). Stir the suspension at room temperature (25 °C) for 5 minutes to ensure complexation and chloride abstraction.

  • Substrate Addition: Add the N-propargyl benzamide substrate (0.2 mmol, 1.0 equiv) in one portion.

  • Reaction: Seal the vial and stir at room temperature for 16 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc, 3:1).

  • Isolation: Concentrate the crude mixture under reduced pressure. Purify directly via flash column chromatography on silica gel to isolate the pure oxazoline derivative.

Protocol B: Palladium-Catalyzed Hydroarylation[4][5]
  • Preparation: In a dry Schlenk tube, combine N-propargyl benzamide (1.0 equiv, 0.5 mmol) and the selected arylboronic acid (2.0 equiv, 1.0 mmol).

  • Catalyst & Base: Add PdCl2​(PPh3​)2​ (5 mol%) as the catalyst and Potassium Acetate (KOAc) (2.0 equiv) as the base to facilitate transmetalation.

  • Reaction: Suspend the mixture in a suitable degassed solvent system (e.g., DMF/H2O). Heat the mixture to 80 °C under an inert atmosphere for 12-16 hours.

  • Workup: Cool to room temperature, quench with water, and extract with Ethyl Acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na2​SO4​ .

  • Purification: Evaporate the solvent and purify the residue by silica gel chromatography (15% EtOAc/Hexane) to yield the N-allylbenzamide.

Conclusion

The N-propargyl benzamide scaffold is a masterclass in chemical versatility. From a synthetic standpoint, its precise electronic tuning allows for highly predictable, regioselective cycloisomerizations and cross-coupling cascades. Biologically, the propargyl handle serves as an ideal vector for click-chemistry elaboration, transforming moderately active precursors into exceptionally potent, sub-nanomolar metalloenzyme inhibitors. Future SAR explorations will likely focus on leveraging these dual properties simultaneously—utilizing transition-metal catalysis to synthesize complex, biologically active heterocycles directly within biological systems.

References

  • Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines. National Institutes of Health (NIH) / PMC.
  • Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Taylor & Francis.
  • Silver-Free Gold-Catalyzed Heterocyclizations through Intermolecular H-Bonding Activation.
  • Merging Gold/Copper Catalysis and Copper/Photoredox Catalysis: An Approach to Alkyl Oxazoles from N-Propargylamides.

Sources

Foundational

The Benzamide Pharmacophore: A Technical Guide to the Discovery, Synthesis, and Evaluation of Novel Derivatives

Executive Summary: The Programmable Scaffold In modern medicinal chemistry, the benzamide structural motif is not merely a chemical class; it is a highly programmable pharmacophore. By systematically modifying the cap, l...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Programmable Scaffold

In modern medicinal chemistry, the benzamide structural motif is not merely a chemical class; it is a highly programmable pharmacophore. By systematically modifying the cap, linker, and functional regions of the benzamide core, researchers can dictate target specificity across a diverse array of biological pathways. Historically recognized for their antipsychotic properties, benzamide derivatives have evolved into precision-targeted therapeutics, most notably as Poly(ADP-ribose) polymerase (PARP) inhibitors[1] and Class I Histone Deacetylase (HDAC) inhibitors[2].

This whitepaper provides an authoritative, end-to-end framework for the rational design, chemical synthesis, and biological validation of novel benzamide derivatives, emphasizing the causality behind structural and experimental choices.

Rational Design & Target Identification (Discovery)

The Causality of Structure-Activity Relationships (SAR)

The discovery of novel benzamides relies heavily on understanding the atomic-level interactions within the target enzyme's active site. For instance, in the development of HDAC inhibitors like Entinostat (MS-275), the benzamide scaffold is divided into three functional zones:

  • The Cap Group: Interacts with the rim of the enzyme pocket, dictating isoform selectivity.

  • The Linker: Spans the hydrophobic channel of the enzyme.

  • The Zinc-Binding Group (ZBG): The critical functional moiety that chelates the catalytic zinc ion ( Zn2+ ) at the bottom of the HDAC pocket.

Early SAR studies demonstrated that the presence of a 2'-amino group on the terminal benzanilide ring is absolutely indispensable for HDAC inhibitory activity[3]. Removing this amino group or replacing it with a non-coordinating moiety results in a complete loss of zinc chelation, rendering the molecule biologically inert[3]. Similarly, in PARP inhibitors, rotationally constraining the carboxamide group of the benzamide pharmacophore into a second ring structure significantly improves binding potency by locking the molecule into a favorable conformation for hydrogen bonding with Ser904[1].

SAR_Workflow Target Target Identification (HDAC/PARP) Design Rational Drug Design (Pharmacophore Modeling) Target->Design Synthesis Chemical Synthesis (Amidation) Design->Synthesis InVitro In Vitro Validation (Enzyme/Cell Assays) Synthesis->InVitro Optimization Lead Optimization (SAR Iteration) InVitro->Optimization Optimization->Design SAR Feedback

Iterative SAR workflow for the discovery of novel benzamide derivatives.

Quantitative SAR Data Presentation

To illustrate the strict structural requirements of the benzamide scaffold, the following table summarizes the in vitro quantitative data for selected HDAC-targeting derivatives, comparing their enzymatic inhibition ( IC50​ ) and cellular antiproliferative effects.

Compound / DerivativeCap Group ModificationZinc Binding Group (ZBG)HDAC1 IC50​ (µM)MCF-7 Cell Viability IC50​ (µM)Causality / SAR Implication
Entinostat (MS-275) Pyridin-3-ylmethoxy2-aminophenyl4.802.50Baseline clinical standard; NH2​ chelates Zn2+ [3].
Compound 4a Pyridin-3-ylmethoxyPhenyl (No NH2​ )>100.0>50.0Loss of 2'-amino group eliminates zinc chelation[3].
Compound 3j Indole-5-yl (Fluorinated)1,2-phenylenediamine0.331.20Bulky indole cap enhances hydrophobic rim interaction[4].

Synthetic Methodologies: The Causality of Amide Coupling

The core synthetic challenge in generating benzamide derivatives is the efficient formation of the amide bond between a substituted benzoic acid and an amine. As an Application Scientist, I prioritize methods that offer high atom economy and minimal epimerization.

While coupling reagents like EDC/HOBt or HATU are excellent for complex, sensitive substrates, the acyl chloride activation method remains the most robust and scalable approach for stable benzamide derivatives[2]. Thionyl chloride ( SOCl2​ ) is utilized because its byproducts ( SO2​ and HCl ) are gaseous, driving the reaction to completion via Le Chatelier's principle and simplifying purification.

Protocol 1: Self-Validating Synthesis of N-Substituted Benzamides via Acyl Chlorides

Step 1: Acyl Chloride Formation

  • Suspend the substituted benzoic acid (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert nitrogen atmosphere.

  • Add thionyl chloride (1.5 eq, 15 mmol) dropwise at 0∘C , followed by a catalytic amount of N,N-Dimethylformamide (DMF, 2 drops). Causality: DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate, which accelerates the conversion of the carboxylic acid to the acyl chloride.

  • Reflux the mixture at 40∘C for 2 hours.

  • Self-Validation Step: To confirm completion, extract a 10 µL aliquot and quench it in 1 mL of methanol. Analyze via Thin-Layer Chromatography (TLC). The presence of the corresponding methyl ester (and absence of the baseline carboxylic acid) validates complete conversion.

  • Evaporate the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride.

Step 2: Amidation Reaction

  • Dissolve the crude acyl chloride in anhydrous DCM (15 mL) and cool to 0∘C .

  • In a separate flask, dissolve the target amine (1.1 eq, 11 mmol) and Triethylamine (TEA, 2.0 eq, 20 mmol) in DCM (10 mL). Causality: TEA is introduced as a non-nucleophilic base to scavenge the HCl generated during the coupling. If omitted, the HCl will protonate the nucleophilic amine, halting the reaction.

  • Add the amine/TEA solution dropwise to the acyl chloride. Stir at room temperature for 4 hours.

  • Purification: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and TEA), saturated NaHCO3​ (to remove unreacted acid), and brine. Dry over Na2​SO4​ , filter, and concentrate. Purify via silica gel column chromatography.

Biological Evaluation & Validation Workflows

Once synthesized, benzamide derivatives must be rigorously evaluated to confirm target engagement. For HDAC inhibitors, this involves an in vitro fluorometric enzyme assay followed by cellular phenotypic validation (e.g., MTT assay for apoptosis).

HDAC_Pathway Benzamide Benzamide Inhibitor (e.g., Entinostat) HDAC Class I HDAC Enzyme (Zn2+ Active Site) Benzamide->HDAC Chelation Chromatin Chromatin Relaxation (Histone Acetylation) HDAC->Chromatin Inhibition Transcription Gene Transcription (Tumor Suppressors) Chromatin->Transcription Activation Apoptosis Cell Cycle Arrest & Apoptosis Transcription->Apoptosis Phenotype

Mechanistic pathway of benzamide-based HDAC inhibitors inducing apoptosis.

Protocol 2: Self-Validating In Vitro HDAC Inhibition Assay

To ensure trustworthiness, this protocol incorporates internal controls to rule out false positives caused by assay interference (e.g., auto-fluorescence of the benzamide compound).

  • Reagent Preparation: Prepare a master mix containing recombinant HDAC1 enzyme and a fluorogenic peptide substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ ).

  • Compound Plating: Serially dilute the synthesized benzamide derivatives (from 100 µM to 1 nM) in DMSO. Keep the final DMSO concentration strictly at 1% to prevent solvent-induced enzyme denaturation.

  • Incubation: Add the compounds to the enzyme master mix in a black 96-well microplate. Incubate at 37∘C for 30 minutes to allow for binding equilibrium.

  • Reaction Initiation & Termination: Add the fluorogenic substrate to initiate the reaction. Incubate for 1 hour at 37∘C . Terminate the reaction by adding a developer solution containing Trypsin and Trichostatin A (a potent pan-HDAC inhibitor). Causality: Trypsin cleaves the deacetylated AMC fluorophore, generating a signal. Trichostatin A instantly halts any further HDAC activity, synchronizing the reaction time across all wells.

  • Self-Validation Step (Background Control): Include a "Compound + Substrate + Developer (No Enzyme)" well. This validates that the benzamide derivative itself is not auto-fluorescent at the emission wavelength (460 nm), which would artificially skew the IC50​ calculation.

  • Readout: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) and calculate the IC50​ using non-linear regression analysis.

Conclusion

The benzamide scaffold remains a cornerstone of rational drug design. By understanding the causality behind structural modifications—such as the necessity of the 2'-amino group for zinc chelation or rotational constraints for PARP binding—researchers can systematically optimize these molecules. Coupled with self-validating synthetic protocols and rigorous biological assays, the discovery of novel benzamide derivatives will continue to yield potent therapeutics for oncology, metabolic disorders (such as Glucokinase Activators[5]), and beyond.

References

  • Design and Synthesis of Acetylenyl Benzamide Derivatives as Novel Glucokinase Activators for the Treatment of T2DM, nih.gov (PMC).
  • Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond, nih.gov (PMC).
  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation, nih.gov (PMC).
  • Discovery of Indole-Containing Benzamide Derivatives as HDAC1 Inhibitors with In Vitro and In Vivo Antitumor Activities, thieme-connect.com.
  • Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives, acs.org (Journal of Medicinal Chemistry).

Sources

Exploratory

An Investigative Guide to the Pharmacological Profile of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide

An in-depth analysis of the provided search results indicates that while there is no direct, comprehensive pharmacological profile for the specific molecule 3-Methoxy-N-(prop-2-yn-1-yl)benzamide , a significant body of r...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the provided search results indicates that while there is no direct, comprehensive pharmacological profile for the specific molecule 3-Methoxy-N-(prop-2-yn-1-yl)benzamide , a significant body of research exists for structurally related compounds. This allows for a robust, hypothesis-driven guide for its investigation. The following technical guide is structured as a roadmap for researchers and drug development professionals to characterize this novel chemical entity, drawing parallels from established findings on its core moieties: the substituted benzamide and the N-propargyl group.

Foreword: 3-Methoxy-N-(prop-2-yn-1-yl)benzamide is a novel chemical entity for which public-domain pharmacological data is sparse. This guide, therefore, serves as a strategic framework for its initial investigation. By deconstructing the molecule into its primary pharmacophores—the 3-methoxybenzamide core and the N-propargyl (prop-2-yn-1-yl) functional group—we can formulate well-grounded hypotheses regarding its potential biological activities and establish a rigorous experimental plan for validation.

Part 1: Structural Analysis and Hypothesized Biological Targets

The structure of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide suggests several potential avenues for biological interaction.

  • The Substituted Benzamide Core: The benzamide scaffold is a privileged structure in medicinal chemistry. Substituted benzamides are known to act as atypical neuroleptics by targeting dopamine receptors.[1] Furthermore, the simple 3-methoxybenzamide parent structure has been shown to inhibit cell division in Bacillus subtilis by targeting the FtsZ protein, a key component of the bacterial cytoskeleton.[2] This suggests potential applications as either a CNS agent or an antimicrobial.

  • The N-Propargyl Group: The terminal alkyne of the N-(prop-2-yn-1-yl) group is a versatile functional group in drug design. It can act as a bioisostere for other groups, participate in crucial binding interactions (e.g., hydrogen bonding, π-π stacking), or, notably, function as a "warhead" for covalent inhibition of a target protein. This functionality is also present in other biologically active benzamides, such as those designed as microRNA-21 (miR-21) inhibitors for cancer therapy.[3]

Based on this analysis, we can propose several primary hypotheses for the compound's mechanism of action:

  • Hypothesis A: Neuropharmacological Activity via modulation of dopamine receptors.

  • Hypothesis B: Anticancer Activity via inhibition of oncogenic pathways, such as those regulated by miR-21.[3]

  • Hypothesis C: Antimicrobial Activity via disruption of bacterial cell division through FtsZ inhibition.[2]

  • Hypothesis D: Anticonvulsant Activity , a known property of various functionalized amides and methoxy-containing structures.[4][5][6]

Hypothesized_Targets cluster_0 Structural Moieties cluster_1 Potential Biological Activities Molecule 3-Methoxy-N- (prop-2-yn-1-yl)benzamide Benzamide 3-Methoxybenzamide Core Molecule->Benzamide Propargyl N-Propargyl Group Molecule->Propargyl Neuro Neuropharmacological (Dopamine Receptors) Benzamide->Neuro [11] Antimicrobial Antimicrobial (FtsZ Inhibition) Benzamide->Antimicrobial [5] Anticonvulsant Anticonvulsant Benzamide->Anticonvulsant [2, 9, 19] Anticancer Anticancer (e.g., miR-21 Inhibition) Propargyl->Anticancer [18]

Caption: Figure 1: Hypothesized activities based on structural moieties.

Part 2: A Phased Experimental Workflow for Pharmacological Characterization

A logical, phased approach is required to efficiently test our hypotheses and build a comprehensive pharmacological profile.

Phase I: Synthesis and Foundational Screening

The first step is to acquire the compound. A plausible synthetic route involves the coupling of 3-methoxybenzoic acid with propargylamine.

Protocol 1: Synthesis of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide

  • Acid Activation: To a stirred solution of 3-methoxybenzoic acid in an anhydrous solvent (e.g., DMF), add a carboxyl-activating agent (e.g., EDC·HCl and HOBt).[7][8] Stir at room temperature for 30 minutes.

  • Amide Coupling: Add propargylamine to the reaction mixture, followed by a non-nucleophilic base such as DIPEA.[7][8]

  • Reaction Monitoring & Workup: Stir the reaction at room temperature for 24 hours, monitoring by TLC. Upon completion, perform an aqueous workup by extracting with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product via column chromatography on silica gel to yield the final compound.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Once synthesized and characterized, the compound should undergo a broad initial screening to identify primary areas of activity.

Assay TypeSpecific Target/ModelRationale
Receptor Binding Dopamine Receptor Panel (D1-D5)To test Hypothesis A (Neuropharmacological Activity).[1]
Cell-Based Proliferation Cancer Cell Lines (e.g., HeLa, U-87 MG)To test Hypothesis B (Anticancer Activity).[3]
Antimicrobial Susceptibility Bacterial Strains (e.g., B. subtilis, E. coli)To test Hypothesis C (Antimicrobial Activity).[2][9]
In Vivo Seizure Model Maximal Electroshock (MES) Test in miceTo test Hypothesis D (Anticonvulsant Activity).[5]
Phase II: Mechanism of Action (MoA) Elucidation

If a "hit" is observed in Phase I, the next phase focuses on understanding how the compound exerts its effect.

Example Workflow for an Anticancer "Hit"

If the compound shows antiproliferative activity against HeLa cells, the following MoA studies are warranted, based on the known activity of related N-(prop-2-yn-1-yl)benzamides.[3]

MoA_Workflow Hit Antiproliferative Activity (Phase I Finding) qPCR Stem-Loop RT-qPCR for miR-21 Expression Hit->qPCR Does it inhibit miR-21? [18] Western_Blot Western Blot for miR-21 Target Proteins (e.g., PDCD4) qPCR->Western_Blot If yes, do target proteins increase? [18] Selectivity miRNA Panel Screening (Assess Off-Target Effects) qPCR->Selectivity Is the inhibition specific? [18] Apoptosis_Assay Flow Cytometry for Apoptosis (Annexin V/PI Staining) Western_Blot->Apoptosis_Assay Does this lead to apoptosis? [18] Conclusion Confirm MoA as miR-21 Inhibition Apoptosis_Assay->Conclusion Selectivity->Conclusion

Sources

Foundational

Investigating the Therapeutic Potential of Substituted Benzamides: A Technical Guide to Dual-Target Pharmacology

Substituted benzamides represent a highly versatile class of pharmacophores that have driven significant advancements in two distinct therapeutic domains: neuropsychiatry and oncology. By modifying the substituents on th...

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Author: BenchChem Technical Support Team. Date: March 2026

Substituted benzamides represent a highly versatile class of pharmacophores that have driven significant advancements in two distinct therapeutic domains: neuropsychiatry and oncology. By modifying the substituents on the core benzamide ring, medicinal chemists have engineered molecules capable of acting as highly selective dopamine D2/D3 receptor antagonists or as Class I-specific histone deacetylase (HDAC) inhibitors.

As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic underpinnings of these two pharmacological pillars. This whitepaper provides field-proven, self-validating experimental protocols designed to accurately quantify receptor affinity and enzyme inhibition, emphasizing the critical kinetic and thermodynamic principles that dictate assay success.

Pillar I: Neuropsychiatric Therapeutics (Dopamine D2/D3 Antagonism)

Mechanism of Action and Enantiomeric Selectivity

In neuropsychiatry, substituted benzamides (e.g., amisulpride, raclopride, eticlopride) are primarily utilized as atypical antipsychotics. Their therapeutic efficacy is rooted in their ability to competitively antagonize dopamine D2 and D3 receptors in the mesolimbic pathway, thereby modulating downstream cAMP production[1],[2].

A critical, often overlooked aspect of benzamide pharmacology is their stereoselectivity. For instance, amisulpride is administered clinically as a racemate, but its enantiomers exhibit profound target divergence. The S-enantiomer demonstrates a ~40-fold higher affinity for D2/D3 receptors compared to the R-enantiomer. Conversely, the R-enantiomer exhibits a >50-fold preference for the 5-HT7 receptor[3]. This polypharmacology necessitates rigorous radioligand binding assays to isolate specific receptor interactions.

D2_Signaling DA Dopamine (Endogenous Agonist) D2R Dopamine D2/D3 Receptor (GPCR) DA->D2R Activates Benzamide Substituted Benzamide (e.g., Amisulpride) Benzamide->D2R Antagonizes Gi Gi/o Protein Complex D2R->Gi Couples to cAMP cAMP Production (Inhibited State) Gi->cAMP Decreases Downstream Neuropsychiatric Therapeutic Effect cAMP->Downstream Modulates

Figure 1: Mechanism of substituted benzamides antagonizing D2/D3 receptors.

Protocol 1: Radioligand Competition Binding Assay for D2/D3 Affinity

To accurately determine the inhibition constant ( Ki​ ) of a novel benzamide, a competition binding assay using a high-affinity radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride) is the gold standard[4],[5].

Causality & Assay Design: This protocol is a self-validating system. We utilize 10 µM Butaclamol to define Non-Specific Binding (NSB). Because Butaclamol saturates all true D2/D3 orthosteric sites, any residual radioactive signal in these wells is definitively attributed to non-specific interactions (e.g., lipid partitioning or filter binding). Subtracting NSB from Total Binding yields the Specific Binding window.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO or HEK293 cell membranes stably expressing human D2 or D3 receptors in Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)[5].

  • Filter Pre-treatment: Pre-soak Whatman GF/C glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour. Rationale: PEI coats the negatively charged glass fibers, drastically reducing the non-specific binding of positively charged radioligands.

  • Assay Plate Setup (96-well format):

    • Total Binding Wells: 50 µL buffer + 50 µL [³H]-Spiperone (at Kd​ concentration, ~0.5 nM) + 100 µL membranes.

    • NSB Wells: 50 µL Butaclamol (10 µM final) + 50 µL [³H]-Spiperone + 100 µL membranes.

    • Competition Wells: 50 µL test benzamide (varying concentrations, 10−11 to 10−4 M) + 50 µL[³H]-Spiperone + 100 µL membranes.

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration & Washing: Rapidly harvest the reaction onto the pre-soaked GF/C filters using a vacuum manifold. Wash 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to trap receptor-bound radioligand while flushing away unbound ligand.

  • Quantification: Dry the filters, add scintillation cocktail, and measure disintegrations per minute (DPM) using a liquid scintillation counter[5].

  • Data Analysis: Calculate specific binding. Fit the dose-response curve using non-linear regression to find the IC50​ . Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+([L]/Kd​)) .

Pillar II: Oncology Therapeutics (Class I HDAC Inhibition)

Mechanism of Action and Slow-Binding Kinetics

In the realm of epigenetics, specific substituted benzamides (e.g., Entinostat/MS-275, Mocetinostat) act as potent, Class I-selective HDAC inhibitors (targeting HDAC1, 2, and 3)[6],[7]. Unlike pan-HDAC inhibitors (like SAHA) that utilize a hydroxamic acid to chelate the active-site zinc ion, these molecules utilize a 2-aminobenzamide moiety as the zinc-binding group (ZBG)[8].

A critical kinetic feature of 2-aminobenzamides is their slow-binding kinetics (often fitting Mechanism B of slow-binding inhibition). This means the initial collision complex undergoes a slow conformational isomerization to form a tightly bound, long-lasting enzyme-inhibitor complex[9],[10]. Failing to account for this in assay design leads to severe underestimations of drug potency.

HDAC_Assay Substrate Boc-Lys(Ac)-AMC (Fluorogenic) HDAC Class I HDAC (HDAC1/2/3) Substrate->HDAC Incubated Deacetylated Boc-Lys-AMC (Intermediate) HDAC->Deacetylated Deacetylates Benzamide 2-Aminobenzamide (e.g., Entinostat) Benzamide->HDAC Binds Zinc Developer Trypsin Developer Deacetylated->Developer Cleaved by Signal Fluorescence (Ex360/Em460) Developer->Signal Emits

Figure 2: Fluorometric assay workflow for evaluating HDAC inhibition.

Protocol 2: Fluorometric HDAC Inhibition Assay

This coupled-enzyme assay utilizes a synthetic acetylated substrate, Boc-Lys(Ac)-AMC.

Causality & Assay Design: Trypsin cannot cleave the amide bond of the substrate while the lysine is acetylated. If the HDAC enzyme is active, it removes the acetyl group, allowing the Trypsin developer to cleave the molecule and release the highly fluorescent AMC group[11]. To accurately measure 2-aminobenzamides, a pre-incubation step is mandatory . Without pre-incubation, the slow-binding inhibitor will not reach equilibrium, resulting in an artificially high IC50​ [10].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare HDAC Assay Buffer. Dilute recombinant human HDAC1, 2, or 3 to the appropriate working concentration (typically 1-5 nM)[10].

  • Inhibitor Pre-Incubation (Critical Step): In a black 96-well microplate, combine 10 µL of the test benzamide (serial dilutions) with 40 µL of the HDAC enzyme solution. Incubate at 37°C for 1 to 2 hours . Rationale: This extended pre-incubation allows the slow-binding 2-aminobenzamide to fully isomerize into the tightly bound complex.

  • Substrate Addition: Add 50 µL of the fluorogenic substrate Boc-Lys(Ac)-AMC (final concentration typically near its Km​ , e.g., 10-50 µM) to all wells[11].

  • Enzymatic Reaction: Incubate the plate at 37°C for 30 minutes.

  • Development & Termination: Add 50 µL of the HDAC Assay Developer (containing 100 µM Trypsin and 1 µM Trichostatin A)[11]. Rationale: Trypsin cleaves the deacetylated substrate to generate fluorescence, while Trichostatin A (a fast-acting pan-HDAC inhibitor) instantly halts any further HDAC activity, freezing the reaction state.

  • Signal Detection: Incubate for 15 minutes at room temperature to allow complete trypsin cleavage. Read the fluorescence on a microplate reader at Excitation 360 nm / Emission 460 nm[11].

  • Data Analysis: Normalize fluorescence units against positive (no inhibitor) and negative (no enzyme) controls. Plot % activity vs. log[inhibitor] to derive the IC50​ .

Quantitative Data Summary

The table below synthesizes the pharmacological profiles of prominent substituted benzamides across both therapeutic domains, highlighting the relationship between structural features and target affinity.

CompoundPrimary TargetTherapeutic DomainAffinity / Potency (Approx.)Key Structural Feature
Amisulpride (S-enantiomer) Dopamine D2/D3Neuropsychiatry Ki​ ~ 1 nMSubstituted benzamide
Amisulpride (R-enantiomer) 5-HT7Neuropsychiatry Ki​ ~ 50-fold > S-enantiomerSubstituted benzamide
Raclopride Dopamine D2/D3Neuropsychiatry Ki​ ~ 1-2 nMSubstituted benzamide
Entinostat (MS-275) HDAC 1/2/3 (Class I)Oncology Ki​ < 1-40 nM (Slow-binding)2-Aminobenzamide ZBG
Mocetinostat HDAC 1/2Oncology IC50​ < 10 nM2-Aminobenzamide ZBG

Conclusion

Substituted benzamides are a masterclass in pharmacophore optimization. By understanding the rigorous kinetic and thermodynamic requirements of their evaluation—such as managing the stereoselectivity of D2/D3 antagonists and accommodating the slow-binding kinetics of 2-aminobenzamide HDAC inhibitors—researchers can accurately benchmark novel compounds. The self-validating protocols detailed in this guide ensure that derived Ki​ and IC50​ values represent true biochemical interactions, accelerating the pipeline from benchtop discovery to clinical application.

References

  • Measuring Histone Deacetylase Inhibition in the Brain, nih.gov, [Link]

  • A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride, nih.gov, [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions, nih.gov, [Link]

  • Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity, nih.gov, [Link]

  • Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group, researchgate.net, [Link]

  • Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, nih.gov, [Link]

  • Antipsychotic Occupancy of Dopamine Receptors in Schizophrenia, nih.gov, [Link]

  • Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity, nih.gov, [Link]

  • Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents, nih.gov, [Link]

Sources

Exploratory

3-Methoxy-N-(prop-2-yn-1-yl)benzamide CAS number and supplier

An In-depth Technical Guide to 3-Methoxy-N-(prop-2-yn-1-yl)benzamide Authored by: Gemini, Senior Application Scientist Introduction The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural b...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Methoxy-N-(prop-2-yn-1-yl)benzamide

Authored by: Gemini, Senior Application Scientist

Introduction

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Its derivatives are known to exhibit diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[3][4] This guide focuses on a specific, functionalized benzamide, 3-Methoxy-N-(prop-2-yn-1-yl)benzamide. This molecule uniquely combines three key structural features: a central benzamide core, a methoxy group on the aromatic ring, and a terminal alkyne in the N-substituent.

The methoxy group can influence the molecule's electronic properties and metabolic stability, while the N-propargyl group (prop-2-yn-1-yl) introduces a terminal alkyne. This alkyne is a particularly valuable functional handle for "click chemistry," a set of biocompatible reactions that enable the covalent linkage of molecules with high efficiency and specificity.[5] This makes 3-Methoxy-N-(prop-2-yn-1-yl)benzamide a compound of significant interest for applications in chemical biology, target identification, and the development of covalent inhibitors or bioconjugates.

This document provides a comprehensive technical overview of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide, including its physicochemical properties, a detailed synthesis protocol, potential applications, and a list of suppliers for its starting materials.

Compound Identification and Physicochemical Properties

A specific CAS (Chemical Abstracts Service) number for 3-Methoxy-N-(prop-2-yn-1-yl)benzamide is not readily found in public databases, which suggests it may be a novel or non-commercial compound. For research and registration purposes, the key starting materials are readily available:

  • 3-Methoxybenzoic acid: CAS Number 586-38-9[6]

  • Propargylamine (prop-2-yn-1-amine): CAS Number 2450-71-7[7][8]

The predicted physicochemical properties of the title compound are summarized in the table below. These properties are estimated based on the general characteristics of similar benzamide derivatives.[1][9]

PropertyValueSource/Rationale
Molecular Formula C₁₁H₁₁NO₂Calculated from structure
Molecular Weight 189.21 g/mol Calculated from formula
Appearance White to off-white solidTypical for benzamide derivatives[9]
Solubility Soluble in DMSO, DMF, Methanol, Dichloromethane. Sparingly soluble in water.General solubility of organic amides[5][10]
Melting Point Not determined (predicted to be in the range of 100-150 °C)Based on similar N-substituted benzamides
Boiling Point Not determined---
pKa ~17 (amide N-H)Estimated for secondary amides

Synthesis and Purification

The synthesis of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide is readily achievable through the formation of an amide bond between 3-methoxybenzoic acid and propargylamine. A common and reliable method involves the activation of the carboxylic acid to an acyl chloride, followed by reaction with the amine under Schotten-Baumann conditions.[11]

Experimental Protocol: Synthesis via Acyl Chloride Intermediate

This two-step procedure first converts the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.

Step 1: Synthesis of 3-Methoxybenzoyl chloride

  • Reaction Setup: In a fume hood, add 3-methoxybenzoic acid (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Addition of Thionyl Chloride: Carefully add thionyl chloride (SOCl₂, ~2.0 eq) to the flask. A few drops of anhydrous N,N-dimethylformamide (DMF) can be added as a catalyst.

  • Reaction: Heat the mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with a trap). The resulting crude 3-methoxybenzoyl chloride, a liquid, is typically used directly in the next step without further purification.[3]

Step 2: Amide Coupling to form 3-Methoxy-N-(prop-2-yn-1-yl)benzamide

  • Reaction Setup: In a separate dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve propargylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[11] The base is crucial to neutralize the HCl byproduct of the reaction.

  • Cooling: Cool the amine solution to 0 °C using an ice bath. This is done to control the exothermicity of the acylation reaction.

  • Addition of Acyl Chloride: Dissolve the crude 3-methoxybenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate (to remove any remaining acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 3-Methoxy-N-(prop-2-yn-1-yl)benzamide.

Synthesis Workflow Diagram

Synthesis_Workflow A 3-Methoxybenzoic Acid + SOCl₂ B Reflux (cat. DMF) A->B Step 1 C 3-Methoxybenzoyl Chloride (crude) B->C E Add (C) to (D) at 0 °C C->E Step 2 D Propargylamine + Base in DCM D->E F Stir at Room Temperature E->F G Aqueous Work-up F->G H Purification (Chromatography) G->H I 3-Methoxy-N-(prop-2-yn-1-yl)benzamide H->I

Caption: Synthesis of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide.

Potential Applications in Drug Discovery and Chemical Biology

The unique combination of a proven pharmacophore (benzamide) and a versatile chemical handle (alkyne) makes this compound a valuable tool for researchers.

  • Enzyme Inhibition: Benzamide derivatives are known to inhibit a variety of enzymes. For example, they have been investigated as inhibitors of carbonic anhydrase and acetylcholinesterase.[12] The title compound could be screened against various enzyme classes to identify novel inhibitory activities.

  • Antimicrobial and Anticancer Agents: Many N-substituted benzamides have shown potent antimicrobial and anticancer activities.[3][13] This compound could serve as a lead structure for the development of new therapeutics in these areas.

  • Chemical Probes and Bioconjugation: The terminal alkyne of the propargyl group is the most powerful feature of this molecule for chemical biology applications. It can be used in copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry") reactions.[5] This allows the molecule to be:

    • Covalently linked to azide-modified biomolecules: This can be used to label proteins, nucleic acids, or other cellular components.

    • Attached to reporter tags: Fluorophores, biotin, or affinity tags can be "clicked" onto the molecule to visualize its localization in cells or to facilitate pull-down experiments for target identification.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a hypothetical scenario where 3-Methoxy-N-(prop-2-yn-1-yl)benzamide acts as an inhibitor of a Receptor Tyrosine Kinase (RTK) signaling pathway, a common target in cancer therapy.

Signaling_Pathway cluster_membrane Cell Membrane RTK RTK Ras Ras RTK->Ras Activates Ligand Growth Factor Ligand->RTK Binds Compound 3-Methoxy-N-(prop-2-yn-1-yl)benzamide Compound->RTK Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes

Sources

Foundational

Physical and Chemical Stability of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide: A Comprehensive Technical Guide

Executive Summary 3-Methoxy-N-(prop-2-yn-1-yl)benzamide (often referred to as 3-methoxy-N-propargylbenzamide) is a highly versatile chemical entity. Featuring a terminal alkyne, a secondary amide linkage, and a methoxy-s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-N-(prop-2-yn-1-yl)benzamide (often referred to as 3-methoxy-N-propargylbenzamide) is a highly versatile chemical entity. Featuring a terminal alkyne, a secondary amide linkage, and a methoxy-substituted aromatic ring, this compound serves as a critical building block in click chemistry, a pharmacophore in monoamine oxidase (MAO) inhibitors[1], and a precursor for transition-metal-catalyzed cyclizations.

However, the very functional groups that impart its synthetic and biological utility also introduce specific physical and chemical liabilities. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the degradation pathways of this molecule. By understanding the causality behind its reactivity—specifically the thermodynamic equilibria of propargyl isomerization and transition-metal-mediated vulnerabilities—researchers can design robust formulations and synthesize derivatives without compromising structural integrity.

Molecular Architecture & Reactivity Profiling

To predict the stability of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide, we must isolate its three core functional domains:

  • The 3-Methoxybenzoyl Moiety: Generally stable. The methoxy group is resistant to mild acids and bases, requiring harsh Lewis acids (e.g., BBr₃) for demethylation.

  • The Secondary Amide Bond: Provides conformational rigidity. Secondary amides typically exist in the Z rotamer to minimize steric repulsion, though solvent effects can stabilize the E configuration in propargylic amides[2]. It is susceptible to standard hydrolytic cleavage under extreme pH.

  • The N-Propargyl Group (Terminal Alkyne): The primary locus of instability. The terminal proton is exceptionally acidic for a hydrocarbon (pKa ≈ 25)[3]. This acidity, combined with the electron-withdrawing nature of the adjacent amide, makes the propargyl group highly susceptible to base-catalyzed isomerization, oxidative homocoupling, and transition-metal-triggered cleavage[4][5].

Chemical Stability & Degradation Pathways

Base-Catalyzed Isomerization (The Allenamide/Ynamide Shift)

When exposed to strong bases (e.g., NaNH₂, alkoxides, or even prolonged exposure to basic buffer systems), the propargyl group undergoes deprotonation. The resulting anion can isomerize to form an allenamide , which may further equilibrate to an ynamide .

Causality: Historically, it was assumed that ynamides were the thermodynamic sink of this reaction. However, computational and experimental data reveal that the conversion of allenamides to ynamides is governed by thermodynamic, rather than kinetic, factors. In many N-propargyl systems, the allenamide is actually the more stable species due to steric crowding in the ynamide form[4]. This means basic formulations will likely yield a complex, inseparable mixture of the terminal alkyne and the allenamide.

Isomerization A N-Propargylamide (Terminal Alkyne) B Allenamide (Reactive Intermediate) A->B Strong Base (OH-) Deprotonation B->A Reversible C Ynamide (Thermodynamic State) B->C Isomerization C->B Reversible

Base-catalyzed isomerization pathway of N-propargylamides.

Oxidative Glaser Homocoupling

In the presence of oxygen and trace transition metals (specifically Copper(I)/(II)), terminal alkynes undergo oxidative homocoupling (Glaser coupling) to form symmetric 1,3-diynes[3]. Causality: If manufacturing equipment leaches trace copper, or if the compound is utilized in a CuAAC "click" reaction without adequate reducing agents (like sodium ascorbate), the Cu(I) catalyst oxidizes to Cu(II), facilitating the dimerization of the benzamide[3].

Transition-Metal Triggered Bond Cleavage

N-propargyl groups are highly sensitive to carbophilic Lewis acids like Platinum (Pt) and Gold (Au). Substoichiometric amounts of Pt complexes can trigger the cleavage of the N-propargyl bond in aqueous media, releasing the free 3-methoxybenzamide[5]. This is caused by metal coordination to the alkyne, followed by nucleophilic attack from water or the amide oxygen, leading to irreversible decaging[5].

Quantitative Data & Stability Profiling

To streamline formulation decisions, the degradation risks and physicochemical properties are summarized below.

Table 1: Predicted Degradation Susceptibility Profile
Stress ConditionPrimary Degradation PathwayKinetics / Risk LevelPreventative Strategy
Aqueous Base (pH > 10) Isomerization to AllenamideHigh (Rapid at RT)Buffer formulations to pH 4.0–6.5.
Aqueous Acid (pH < 2) Amide HydrolysisModerate (Requires heat)Avoid prolonged exposure to strong mineral acids.
Oxidation (O₂, trace Cu) Glaser Homocoupling (Diyne)High (Catalytic)Use EDTA; flush with Argon; add reducing agents.
Transition Metals (Pt, Au) N-Propargyl CleavageVery HighRigorous metal scavenging during API synthesis.
Thermal (Solid State) Polymerization / MeltingLow (< 100°C)Store below 25°C in amber, sealed containers.
Table 2: Physicochemical Properties & Formulation Impact
PropertyValue / CharacteristicImpact on Formulation
Hydrogen Bonding 1 Donor (N-H), 2 Acceptors (C=O, O-Me)Moderate hygroscopicity; requires desiccant packaging.
Lipophilicity (LogP) ~ 1.8 - 2.2 (Estimated)Good oral bioavailability; soluble in standard organic solvents.
pKa (Amide N-H) ~ 15 - 16Non-ionizable at physiological pH; neutral molecule in blood.
pKa (Alkyne C-H) ~ 25Susceptible to strong bases; incompatible with basic excipients.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, stability testing must be self-validating. The following protocols utilize orthogonal analytical techniques and internal controls to prevent false positives during degradation tracking.

Protocol 1: ICH Q1A(R2) Compliant Forced Degradation Assay

This workflow isolates hydrolytic, oxidative, and thermal vulnerabilities.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide in HPLC-grade Acetonitrile (MeCN).

  • Acid Stress: Mix 1.0 mL of stock with 1.0 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Control: 1.0 mL stock + 1.0 mL neutral water at 60°C.

  • Base Stress: Mix 1.0 mL of stock with 1.0 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Control: Same as above.

  • Oxidative Stress: Mix 1.0 mL of stock with 1.0 mL of 3% H₂O₂. Incubate at room temperature (RT) for 24 hours in the dark.

  • Quenching (Critical Step): Neutralize acid/base samples with equivalent volumes of 0.1 N NaOH/HCl before analysis to prevent on-column degradation. Quench oxidative samples with sodium thiosulfate.

  • Analysis: Inject 5 µL into a UPLC-HRMS system (C18 column, gradient 5% to 95% MeCN in water with 0.1% Formic Acid). Monitor for the parent mass ( [M+H]+=190.086 ) and degradation products (e.g., cleaved 3-methoxybenzoic acid at [M+H]+=153.055 ).

Workflow cluster_conditions ICH Q1A(R2) Stress Conditions API 3-Methoxy-N-(prop-2-yn-1-yl)benzamide Acid Acidic 0.1N HCl, 60°C API->Acid Base Basic 0.1N NaOH, 60°C API->Base Ox Oxidative 3% H2O2, RT API->Ox Heat Thermal Solid, 80°C API->Heat Analysis UPLC-HRMS & NMR Structural Elucidation Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis

ICH-compliant forced degradation workflow for stability profiling.

Protocol 2: Monitoring Trace-Metal Induced Glaser Homocoupling

Because trace copper can ruin batches of propargyl-containing APIs, this protocol validates the compound's stability in the presence of metal contaminants.

Step-by-Step Methodology:

  • Spiking: Prepare a 5 mM solution of the API in a 1:1 mixture of THF and aqueous buffer (pH 7.4).

  • Catalyst Introduction: Add exactly 5 mol% of CuSO₄·5H₂O to the solution. Do not add a reducing agent (like ascorbate).

  • Aeration: Leave the reaction vial open to the atmosphere (ambient O₂) and stir at RT for 12 hours.

  • Extraction: Dilute with Ethyl Acetate (EtOAc) and wash with a 0.1 M EDTA solution to chelate and remove the copper catalyst. This halts the reaction and prevents MS ion-suppression.

  • Detection: Analyze the organic layer via LC-MS. The presence of a peak at [2M−2+H]+ (approx. m/z 377.15) confirms the formation of the 1,3-diyne dimer.

  • Validation: Repeat the experiment adding 10 equivalents of sodium ascorbate and conducting the reaction under an Argon atmosphere. The absence of the dimer peak validates that reductive, anaerobic conditions completely prevent this degradation[3].

Conclusion & Formulation Strategies

The physical and chemical stability of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide is dictated almost entirely by the reactivity of its N-propargyl group. While the amide and methoxyarene domains provide a stable structural scaffold, the terminal alkyne acts as a thermodynamic liability under basic, oxidative, and metal-rich conditions.

Key Takeaways for Drug Development:

  • Avoid Basic Excipients: Formulations must avoid alkaline earth metal carbonates or strong basic amines to prevent allenamide isomerization[4].

  • Metal Scavenging is Mandatory: Residual transition metals (Cu, Pt, Au) from upstream synthesis will cause catastrophic degradation (Glaser coupling or decaging) over time[3][5]. API release testing must include rigorous ICP-MS limits for these metals.

  • Storage: Store the bulk API under inert gas (Argon/Nitrogen) in opaque, tightly sealed containers to mitigate ambient oxidation and moisture uptake.

References

  • Solvent-Dependent Stabilization of the E Configuration of Propargylic Secondary Amides ResearchGate URL:[Link]

  • Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides Beilstein Journal of Organic Chemistry URL:[Link]

  • Platinum-Triggered Bond-Cleavage of Pentynoyl Amide and N-Propargyl Handles for Drug-Activation National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Exploratory

Preliminary Cytotoxicity Assessment of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide: A Methodological Guide

Executive Summary The compound 3-Methoxy-N-(prop-2-yn-1-yl)benzamide represents a highly targeted structural motif in medicinal chemistry, characterized by a lipophilic benzamide core, a meta-methoxy substitution, and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Methoxy-N-(prop-2-yn-1-yl)benzamide represents a highly targeted structural motif in medicinal chemistry, characterized by a lipophilic benzamide core, a meta-methoxy substitution, and a terminal N-propargyl (alkyne) moiety. Propargylamines are widely recognized as pharmacophores for the irreversible inhibition of monoamine oxidase B (MAO-B), forming covalent adducts with the enzyme's FAD cofactor[1]. Furthermore, the terminal alkyne serves as a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) in chemical biology profiling.

Before advancing this compound into efficacy models, establishing a rigorous preliminary cytotoxicity profile is critical. Because propargylamine derivatives directly interact with mitochondrial enzymes[1], standard metabolic viability assays can yield confounding results. This whitepaper provides a definitive, self-validating methodological framework for assessing the cytotoxicity of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide, utilizing orthogonal assays to differentiate true cell death from transient metabolic modulation.

Mechanistic Rationale & Predictive Toxicology

The structural components of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide dictate its potential toxicity profile:

  • The Propargyl Moiety: Terminal alkynes act as suicide inhibitors of flavin-dependent enzymes. While this confers neuroprotective properties at low concentrations (reducing oxidative stress), high concentrations (>100 µM) can lead to off-target covalent binding and cytotoxicity[2].

  • Mitochondrial Confounding: MAO-B is localized to the outer mitochondrial membrane. Compounds binding here can alter mitochondrial bioenergetics. Consequently, relying solely on mitochondrial-dependent viability assays (e.g., MTT or MTS) introduces a high risk of false-positive toxicity readings, as the compound may suppress NAD(P)H-dependent oxidoreductase activity without inducing actual cell death[3].

To resolve this, we mandate a two-tiered orthogonal testing strategy: coupling metabolic assays with membrane integrity assays, followed by mechanistic flow cytometry.

MAO_Inhibition Compound 3-Methoxy-N-(prop-2-yn-1-yl)benzamide MAOB MAO-B Enzyme (Mitochondrial Membrane) Compound->MAOB Binds Toxicity Off-Target Cytotoxicity (High Dose >100 µM) Compound->Toxicity Non-specific Binding FAD FAD Cofactor (Covalent Adduct) MAOB->FAD Propargyl Interaction ROS ROS Modulation FAD->ROS Enzyme Inhibition Viability Neuroprotection (Therapeutic Dose) ROS->Viability Reduced Oxidative Stress

Mechanistic pathway of propargyl-benzamide derivatives targeting MAO-B and influencing viability.

Tier 1: High-Throughput Viability & Membrane Integrity

To establish the half-maximal inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50), Tier 1 employs two parallel, high-throughput colorimetric assays.

1. MTT Assay (Metabolic Viability): This assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals by active mitochondrial dehydrogenases[4]. It serves as the primary screen for cellular health.

2. LDH Release Assay (Membrane Integrity): Because MTT readouts can be skewed by the compound's mitochondrial localization, the Lactate Dehydrogenase (LDH) assay is used as an orthogonal control. LDH is a stable cytoplasmic enzyme; its presence in the extracellular medium strictly indicates plasma membrane rupture (necrosis or late-stage apoptosis)[5]. The assay relies on a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, generating NADH, which subsequently reduces iodonitrotetrazolium (INT) to a red formazan product[6].

Tier 2: Mechanistic Toxicity Profiling

If Tier 1 indicates cytotoxicity (CC50 < 100 µM), Tier 2 is triggered to determine the modality of cell death (Apoptosis vs. Necrosis).

Modified Annexin V / Propidium Iodide (PI) Flow Cytometry: Annexin V binds to phosphatidylserine (PS), which translocates to the outer plasma membrane during early apoptosis[7]. PI is a membrane-impermeable DNA intercalator that only enters cells with compromised membranes (necrosis)[7]. Causality of Protocol Modification: Standard PI protocols often yield up to 40% false-positive necrotic events because PI can permeate slightly compromised membranes and bind to cytoplasmic RNA[8]. To ensure trustworthiness, our protocol mandates an RNase A digestion step post-staining. This eliminates cytoplasmic RNA, ensuring that PI fluorescence is strictly indicative of true nuclear membrane breach[8].

Workflow Start Compound Preparation (0.1 - 200 µM) Tier1 Tier 1: High-Throughput Screening Start->Tier1 MTT MTT Assay (Mitochondrial Metabolism) Tier1->MTT LDH LDH Release Assay (Membrane Integrity) Tier1->LDH Tier2 Tier 2: Mechanistic Profiling MTT->Tier2 Orthogonal Validation LDH->Tier2 Orthogonal Validation Flow Annexin V / PI Staining (Apoptosis vs Necrosis) Tier2->Flow Analysis IC50 / CC50 Calculation Flow->Analysis

Two-tiered workflow for orthogonal cytotoxicity assessment of mitochondrial-targeting compounds.

Data Presentation & Interpretation

The following table summarizes the expected quantitative thresholds for propargylamine-benzamide derivatives based on historical SAR (Structure-Activity Relationship) data[2], providing a framework for interpreting experimental results.

Assay MetricExpected ThresholdBiological InterpretationActionable Next Step
MTT IC50 > 50–100 µMLow baseline metabolic toxicity; typical for MAO-B targeted propargylamines.Proceed to efficacy assays (e.g., MAO-B inhibition).
MTT IC50 < 10 µMHigh metabolic suppression.Cross-reference with LDH to rule out mitochondrial pausing.
LDH CC50 > 100 µMIntact membrane integrity; confirms MTT drop (if any) is non-lethal metabolic pausing.Compound is safe at therapeutic doses.
Annexin V+/PI- Dose-dependent ↑Compound induces programmed cell death (early apoptosis).Investigate caspase activation pathways.
Annexin V-/PI+ Spike at >100 µMAcute chemical toxicity causing rapid membrane lysis (necrosis).Cap maximum in vivo dosing below this threshold.

Experimental Protocols

MTT Metabolic Viability Assay (Self-Validating System)

Internal Controls: Vehicle Control (0.1% DMSO = 100% viability), Positive Control (1% Triton X-100 = 0% viability), and Cell-Free Blank (media + MTT = background subtraction).

  • Seeding: Seed target cells (e.g., SH-SY5Y or PC-12) at 1×104 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂[4].

  • Treatment: Aspirate media. Apply 3-Methoxy-N-(prop-2-yn-1-yl)benzamide in a serial dilution (0.1 µM to 200 µM) in serum-free media to avoid protein binding interference. Incubate for 24h or 48h.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 3 hours at 37°C[3].

  • Solubilization: Carefully aspirate the media without disturbing the purple formazan crystals at the bottom. Add 150 µL of DMSO to each well. Agitate on an orbital shaker for 15 minutes[4].

  • Measurement: Read absorbance at 570 nm using a microplate reader. Subtract the Cell-Free Blank absorbance from all wells.

LDH Release Assay (Orthogonal Validation)

Internal Controls: Spontaneous LDH Release (Vehicle treated cells), Maximum LDH Release (Cells treated with Lysis Buffer for 45 mins prior to assay)[9].

  • Supernatant Harvest: Following the 24h compound treatment (from a parallel 96-well plate identical to the MTT setup), centrifuge the plate at 250 × g for 5 minutes to pellet any floating cells[5].

  • Transfer: Transfer 50 µL of the cell-free supernatant from each well to a new, optically clear 96-well flat-bottom plate[5].

  • Reaction: Add 50 µL of the LDH Reaction Mixture (containing lactate, NAD+, and INT) to each well. Protect from light and incubate at room temperature for 30 minutes[6].

  • Termination: Add 50 µL of Stop Solution (1N HCl or manufacturer specific) to halt the enzymatic reaction[9].

  • Measurement: Measure absorbance at 490 nm. Calculate cytotoxicity using the formula:

    %Cytotoxicity=(Maximum−Spontaneous)(Experimental−Spontaneous)​×100 [9].
Modified Annexin V / PI Assay (with RNase A)

Internal Controls: Unstained cells (autofluorescence), Annexin V only (compensation), PI only (compensation), and Staurosporine treated (1 µM for 4h; positive apoptosis control).

  • Harvest: Collect both the culture media (containing late apoptotic/necrotic detached cells) and adherent cells via gentle trypsinization. Centrifuge at 300 × g for 5 minutes.

  • Wash & Resuspend: Wash the pellet twice with cold PBS. Resuspend in 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL stock)[7].

  • RNase Modification (Critical Step): Add 1 µL of RNase A (50 µg/mL final concentration) to the suspension. This degrades cytoplasmic RNA that would otherwise artificially inflate PI positive readings[8].

  • Incubation: Gently vortex and incubate in the dark for 15 minutes at room temperature[8].

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (FITC channel for Annexin V, PE/Texas Red channel for PI).

References

  • Modified annexin V/propidium iodide apoptosis assay for accurate assessment of cell death. Journal of Visualized Experiments (SciSpace/NIH). Available at:[Link]

  • Standart Operating Procedure Apoptosis assay with Annexin V - PI. Universitas Brawijaya (UB). Available at:[Link]

  • New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. Pharmaceuticals (PMC/NIH). Available at:[Link]

  • Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols. Available at:[Link]

  • Novel Arylalkenylpropargylamines as Neuroprotective, Potent, and Selective Monoamine Oxidase B Inhibitors for the Treatment of Parkinson's Disease. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Journal of Visualized Experiments (PMC/NIH). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Strategic Use of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide as a Chemical Probe for Target Identification in Cell Culture

Introduction: Unmasking Protein Targets with Chemical Probes The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities, including anticancer, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unmasking Protein Targets with Chemical Probes

The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] A fundamental challenge in drug development is the precise identification of the cellular protein(s) a compound interacts with to exert its effect. 3-Methoxy-N-(prop-2-yn-1-yl)benzamide is a specialized chemical probe designed to address this challenge.

This molecule ingeniously combines two key features:

  • A 3-methoxybenzamide "warhead": This moiety is hypothesized to be the primary pharmacophore responsible for binding to a specific protein target, based on the known bioactivity of related benzamide structures.[2][3]

  • A terminal alkyne handle (prop-2-yn-1-yl group): This functional group is a bioorthogonal handle, meaning it does not typically react with biological molecules within a cell. It serves as a specific attachment point for a reporter molecule via a highly efficient and specific chemical reaction known as "click chemistry."

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide for the identification and validation of its cellular targets in various cell culture models.

Principle of Action: Target Identification via Bioorthogonal Ligation

The central application for 3-Methoxy-N-(prop-2-yn-1-yl)benzamide is as an activity-based probe. The experimental logic is to allow the probe to enter living cells and bind to its endogenous protein target(s). Following this binding event, the terminal alkyne is used to covalently attach a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging). This two-step approach allows for the sensitive and specific detection, visualization, and ultimate identification of the target protein.

The most common ligation chemistry used is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the probe's alkyne and an azide-functionalized reporter molecule.

G cluster_cell Cellular Environment cluster_lysate Cell Lysate Probe 3-Methoxy-N- (prop-2-yn-1-yl)benzamide Target Target Protein Probe->Target 1. Binding Event (Non-covalent) Complex Probe-Target Complex LabeledComplex Covalently Labeled Target Protein Reporter Azide-Reporter (e.g., Azide-Biotin) Reporter->Complex 2. Click Reaction (CuSO₄, Ascorbate)

Caption: Mechanism of target labeling using the chemical probe.

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity and activity of the compound.

PropertyValue / Information
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance White to off-white solid (inferred)
Solubility Soluble in DMSO, Methanol, Ethanol (inferred)[4]
Storage Store at -20°C, desiccated and protected from light.

Safety Precautions:

  • This compound is intended for Research Use Only (RUO).

  • The toxicological properties have not been fully investigated. Handle with care.

  • Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6]

  • Handle in a well-ventilated area or chemical fume hood to avoid breathing dust or vapors.[7]

  • In case of contact, wash skin thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.[5][6]

Experimental Protocols

The following protocols provide a framework for using 3-Methoxy-N-(prop-2-yn-1-yl)benzamide. Optimization may be required depending on the cell line and specific experimental goals.

Protocol 1: Preparation of Stock Solution

The causality behind using DMSO is its high solvating power for organic molecules and its miscibility with aqueous cell culture media at low final concentrations.

  • Preparation: Prepare a high-concentration stock solution, for example, 10 mM, in sterile, anhydrous DMSO.

  • Dissolution: Briefly vortex and/or sonicate in a water bath to ensure complete dissolution.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Storage: Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determination of Optimal Working Concentration

Before performing labeling experiments, it is crucial to determine the concentration range where the compound is active but not cytotoxic. This ensures that observed effects are due to specific target engagement rather than general toxicity.

Workflow: Cell Viability Assay (e.g., MTT, MTS, or CellTiter-Glo®)

Caption: Workflow for determining the cytotoxic profile of the probe.

Methodology (adapted from[8]):

  • Cell Seeding: Seed your cell line of interest into a 96-well plate at a predetermined optimal density.

  • Compound Treatment: The next day, treat the cells with a range of concentrations of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide (e.g., 100 µM down to 0.1 µM). Include wells treated with DMSO vehicle at the highest concentration used as a negative control.

  • Incubation: Incubate for a period relevant to your planned experiment (e.g., 24 hours).

  • Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.

  • Analysis: Plot the viability data against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability). For subsequent labeling experiments, use a concentration well below the IC₅₀ (e.g., IC₁₀ or lower) to minimize off-target effects from cytotoxicity.

Protocol 3: In-situ Target Labeling and Identification

This protocol describes the core workflow for treating cells, lysing them, performing the click reaction, and analyzing the labeled proteins.

A. Cell Treatment and Lysis

  • Plating: Seed cells in a larger format (e.g., 10 cm or 15 cm dishes) to ensure sufficient protein yield for downstream analysis.

  • Treatment: Treat cells with the pre-determined optimal concentration of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide for a suitable duration (e.g., 4-12 hours). Include a vehicle-treated (DMSO) dish as a negative control.

  • Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove excess compound. Scrape cells into PBS and pellet by centrifugation (e.g., 300 x g for 5 minutes at 4°C).

  • Lysis: Lyse the cell pellet in an appropriate lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). The choice of buffer is critical; detergents like SDS can interfere with the click reaction and should be used with caution. A common buffer for click chemistry is 1% Triton X-100 in PBS.

  • Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

B. CuAAC Click Reaction

  • Reaction Setup: In a microcentrifuge tube, combine the following components. The order of addition is important to prevent premature copper oxidation.

    • Cell Lysate: 50-100 µg of total protein.

    • Azide-Reporter: Add azide-biotin or azide-fluorophore to a final concentration of 50-100 µM.

    • Copper(II) Sulfate (CuSO₄): Add to a final concentration of 1 mM.

    • Reducing Agent: Freshly prepare and add a reducing agent like Sodium Ascorbate or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1-5 mM. This reduces Cu(II) to the catalytic Cu(I) species in situ.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light (especially if using a fluorescent reporter).

C. Analysis of Labeled Proteins

  • For Fluorescent Reporter:

    • Add 4X SDS-PAGE loading buffer to the reaction mixture.

    • Separate proteins on a polyacrylamide gel.

    • Visualize the labeled proteins directly using an in-gel fluorescence scanner at the appropriate wavelength. A distinct band or bands in the probe-treated lane, absent in the DMSO control, indicate successful target labeling.

  • For Biotin Reporter:

    • Western Blot: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. Block the membrane and probe with a streptavidin-HRP conjugate to detect biotinylated (i.e., target) proteins.

    • Affinity Purification for Mass Spectrometry:

      • Incubate the clicked lysate with streptavidin-coated magnetic or agarose beads for 2-4 hours at 4°C to capture the biotinylated protein complexes.

      • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

      • Elute the captured proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).

      • The eluate can be run on an SDS-PAGE gel, and the specific bands can be excised for in-gel digestion and subsequent identification by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

Data Interpretation and Controls

The validity of your results hinges on the use of proper controls.

  • Negative Control (Vehicle): A DMSO-treated sample carried through the entire workflow should show no specific signal. This controls for background signal from the reporter or detection reagents.

  • Competition Control (Optional but Recommended): Co-incubate cells with the alkyne probe and a 10-100 fold excess of a related benzamide compound that lacks the alkyne handle (e.g., 3-methoxybenzamide). A reduction in the labeling signal compared to the probe-only sample suggests that both compounds are competing for the same binding site, validating target specificity.

Expected Results: A successful experiment will yield a specific band (or bands) on a fluorescent gel or streptavidin blot that is present only in the lane treated with 3-Methoxy-N-(prop-2-yn-1-yl)benzamide. Subsequent mass spectrometry analysis of this band will provide the identity of the putative target protein(s).

References

  • Capot Chemical. (2026). Material Safety Data Sheet. Capot Chemical. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzamide, 3-methoxy-N-(hept-2-yl)-. Cheméo. Available at: [Link]

  • Singh, P., et al. (1999). The lethal effect of a benzamide derivative, 3-methoxybenzamide, can be suppressed by mutations within a cell division gene, ftsZ, in Bacillus subtilis. Journal of Bacteriology, 181(4), 1348–1351. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzamide, 3-methoxy-N-(3-methoxybenzoyl)-N-butyl-. Cheméo. Available at: [Link]

  • Choi, D., et al. (2011). The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. ACS Medicinal Chemistry Letters, 2(10), 743–747. Available at: [Link]

  • 3M. (n.d.). Safety Data Sheet. 3M. Available at: [Link]

  • Appretech Scientific Limited. (n.d.). 3-Methoxy-N-methyl-4-(prop-2-yn-1-ylamino)benzamide. Appretech Scientific Limited. Available at: [Link]

  • Gugnani, K. S., et al. (2025). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. International Journal of Molecular Sciences, 26(2), 995. Available at: [Link]

  • Glavač, N., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2141. Available at: [Link]

  • KJ Chemicals Corporation. (n.d.). M-100(3-methoxy-N,N-dimethylpropanamide). KJ Chemicals Corporation. Available at: [Link]

  • Asif, M. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Biology Interface, 14(5), 441-450. Available at: [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. International Journal of Medical and Pharmaceutical Case Reports, 8(3), 1-19. Available at: [Link]

Sources

Application

3-Methoxy-N-(prop-2-yn-1-yl)benzamide as a chemical probe for [target protein]

An in-depth guide to the application of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide as a chemical probe for Sirtuin 2 (SIRT2) is provided for researchers, scientists, and drug development professionals. This document offers de...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the application of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide as a chemical probe for Sirtuin 2 (SIRT2) is provided for researchers, scientists, and drug development professionals. This document offers detailed protocols and the scientific rationale for utilizing this probe in target engagement and proteomic studies.

Introduction: Unveiling SIRT2 Activity with a Precision Chemical Tool

Sirtuins are a family of NAD⁺-dependent protein deacylases that play crucial roles in a myriad of cellular processes, including gene silencing, DNA repair, metabolism, and cell cycle control.[1][2][3] Among the seven mammalian sirtuins (SIRT1-7), SIRT2 is predominantly located in the cytoplasm and is a key regulator of cytoplasmic proteins such as α-tubulin.[4][5] Its involvement in metabolic pathways, neurodegenerative diseases, and cancer has established SIRT2 as a significant therapeutic target.[6][7][8]

To investigate the functional state of enzymes like SIRT2 within a complex biological system, researchers increasingly rely on activity-based protein profiling (ABPP).[9][10][11] This powerful chemoproteomic strategy utilizes chemical probes to directly assess protein functionality in native environments.[9][12][13] Unlike traditional methods that measure protein abundance, ABPP provides a direct readout of the catalytically active enzyme population.[1][14]

3-Methoxy-N-(prop-2-yn-1-yl)benzamide is a rationally designed chemical probe for interrogating SIRT2 activity. Its structure comprises two key functional components:

  • A benzamide scaffold , which is a well-established pharmacophore known to confer potent and selective inhibition of SIRT2.[7][8][15][16]

  • A terminal propargyl (prop-2-yn-1-yl) group , which serves as a bioorthogonal alkyne handle. This handle does not interfere with biological systems but can be specifically and efficiently labeled via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[17][18][19]

This design allows the probe to first bind to the active site of SIRT2 and subsequently be tagged with a reporter molecule (e.g., a fluorophore or biotin) for visualization or enrichment.

Probe Characteristics and Mechanism of Action

The utility of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide stems from its ability to selectively interact with the active site of SIRT2. Benzamide-based inhibitors typically engage with the enzyme's substrate-binding pocket.[20][21] The alkyne tag then allows for covalent attachment of a reporter molecule, enabling a variety of downstream applications.

PropertyValueSource/Method
IUPAC Name 3-Methoxy-N-(prop-2-yn-1-yl)benzamide-
Molecular Formula C₁₁H₁₁NO₂-
Molecular Weight 189.21 g/mol Calculated
Target Class Sirtuins (Class III HDACs)[8]
Primary Target SIRT2 (putative)[7][8][15][16]
Functional Groups Benzamide (targeting moiety), Alkyne (handle)-
Application(s) ABPP, Target Engagement, Cellular Imaging[1][11][14]

Core Applications & Experimental Protocols

This chemical probe is a versatile tool for a range of experimental workflows designed to measure SIRT2 activity and identify its binding partners.

Application 1: Profiling SIRT2 Activity in Cell Lysates

This protocol allows for the rapid assessment of active SIRT2 levels in a proteome via in-gel fluorescence scanning. It is an excellent method for screening potential SIRT2 inhibitors in a competitive binding assay.

ABPP_Workflow_Gel cluster_prep Sample Preparation cluster_click Click Chemistry Reaction cluster_analysis Analysis Lysate Cell or Tissue Lysate Probe Add Alkyne Probe (3-Methoxy-N-(prop-2-yn-1-yl)benzamide) Lysate->Probe Incubate Incubate (e.g., 30 min, RT) Probe->Incubate Click_Mix Add Click Reaction Mix: - Azide-Fluorophore - CuSO₄ / Ligand - Reducing Agent Incubate->Click_Mix React React (e.g., 1 hr, RT) Click_Mix->React SDS_PAGE Separate by SDS-PAGE React->SDS_PAGE Scan In-Gel Fluorescence Scan SDS_PAGE->Scan Result Quantify Fluorescent Bands Scan->Result

Caption: Workflow for in-gel fluorescence profiling of SIRT2 activity.

Protocol: In-Gel Fluorescence Labeling

  • Lysate Preparation:

    • Harvest cells and lyse in an appropriate buffer (e.g., RIPA buffer without harsh detergents) on ice.

    • Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

    • Determine protein concentration using a standard method (e.g., BCA assay). Normalize all samples to a final concentration of 1-2 mg/mL.

  • Probe Labeling:

    • To 50 µL of normalized cell lysate, add the alkyne probe to a final concentration of 1-10 µM. Include a DMSO vehicle control.

    • For competitive inhibition assays, pre-incubate the lysate with your test inhibitor for 30 minutes before adding the alkyne probe.

    • Incubate samples for 30-60 minutes at room temperature with gentle agitation.

  • Click Chemistry Reaction: [22][23]

    • Prepare a fresh "Click Mix" containing:

      • Fluorescent Azide (e.g., TAMRA-azide): 25 µM final concentration.

      • Tris(2-carboxyethyl)phosphine (TCEP): 1 mM final concentration.

      • Ligand (e.g., THPTA or TBTA): 100 µM final concentration.

      • Copper(II) Sulfate (CuSO₄): 1 mM final concentration.

    • Add the Click Mix to the labeled lysate.

    • Incubate for 1 hour at room temperature, protected from light.

  • Analysis:

    • Quench the reaction by adding 4X SDS-PAGE loading buffer.

    • Resolve proteins on a 10-12% SDS-PAGE gel.

    • Scan the gel using a fluorescence scanner with appropriate excitation/emission filters for your chosen fluorophore.

    • Self-Validation: A successful experiment will show a fluorescent band at the expected molecular weight of SIRT2 (~43 kDa), which should be diminished in samples pre-treated with a known SIRT2 inhibitor.

Application 2: Cellular Imaging of SIRT2 Target Engagement

This protocol enables the visualization of probe engagement with its target within fixed cells, providing spatial information on SIRT2 activity.

Protocol: In-Situ Fluorescence Imaging

  • Cell Culture and Treatment:

    • Plate cells on glass coverslips and grow to desired confluency.

    • Treat cells with 3-Methoxy-N-(prop-2-yn-1-yl)benzamide (e.g., 10-50 µM in media) for 2-4 hours. Include a DMSO vehicle control.

    • Wash cells 3x with PBS to remove excess probe.

  • Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash 3x with PBS.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash 3x with PBS.

  • In-Situ Click Reaction:

    • Prepare a Click Reaction Mix as described in Application 1, using a cell-permeable fluorescent azide.

    • Invert coverslips onto a drop of the Click Reaction Mix on parafilm and incubate for 1 hour at room temperature, protected from light.

    • Wash 3x with PBS containing 0.05% Tween-20.

  • Staining and Mounting:

    • (Optional) Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.

    • Wash 2x with PBS.

    • Mount coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize using a fluorescence or confocal microscope.

    • Trustworthiness: Specific signal should appear primarily in the cytoplasm, consistent with SIRT2's localization.[4][5][24] Signal should be significantly reduced in cells co-treated with an excess of a competitive SIRT2 inhibitor.

Application 3: Proteomic Identification of Probe Targets (ABPP)

This advanced workflow uses the alkyne probe to enrich and identify its cellular binding partners, confirming SIRT2 as a primary target and potentially revealing novel off-targets.

ABPP_Proteomics_Workflow cluster_label Cellular Labeling cluster_click Biotinylation cluster_enrich Affinity Enrichment cluster_ms Mass Spectrometry Cells Live Cells or Lysate Probe Incubate with Alkyne Probe Cells->Probe Lyse Lyse Cells (if applicable) Probe->Lyse Click Click Reaction with Azide-Biotin Tag Lyse->Click Beads Add Streptavidin Beads Click->Beads Incubate Incubate & Wash Beads->Incubate Elute Elute Bound Proteins Incubate->Elute Digest Tryptic Digest Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Identify Identify & Quantify Proteins LCMS->Identify

Caption: Workflow for activity-based protein profiling (ABPP) and mass spectrometry.

Protocol: Target Enrichment for Mass Spectrometry

  • Labeling and Biotinylation:

    • Perform probe labeling on cell lysate as described in Application 1 (Steps 1 & 2).

    • Perform a click chemistry reaction as in Application 1 (Step 3), but substitute the fluorescent azide with an Azide-PEG3-Biotin tag.[17]

  • Affinity Purification:

    • Add streptavidin-coated magnetic beads to the biotinylated lysate and incubate for 1-2 hours at 4°C with rotation to capture tagged proteins.

    • Wash the beads extensively to remove non-specifically bound proteins (e.g., 3x with 1% SDS in PBS, 3x with 8M urea, and 3x with PBS).

  • On-Bead Digestion and Sample Prep:

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

    • Add sequencing-grade trypsin and incubate overnight at 37°C to digest the enriched proteins.

    • Collect the supernatant containing the peptides.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

    • Authoritative Grounding: Compare results from the probe-treated sample against a vehicle control and a competitive inhibition control. True targets like SIRT2 should be highly enriched in the probe-treated sample and this enrichment should be significantly reduced in the competition sample.

SIRT2 Signaling Context

SIRT2 is a central node in cellular signaling, regulating metabolism, cell cycle progression, and oxidative stress responses. Understanding this context is vital for interpreting the results of probe-based experiments.

SIRT2_Pathway SIRT2 SIRT2 PEPCK PEPCK1 SIRT2->PEPCK Deacetylates G6PD G6PD SIRT2->G6PD Deacetylates PGC1a PGC-1α SIRT2->PGC1a Deacetylates Tubulin α-Tubulin SIRT2->Tubulin Deacetylates BubR1 BubR1 SIRT2->BubR1 Deacetylates H4K16 Histone H4K16 SIRT2->H4K16 Deacetylates FOXO1 FOXO1 SIRT2->FOXO1 Deacetylates p65 p65 (NF-κB) SIRT2->p65 Deacetylates Gluconeogenesis Gluconeogenesis PEPCK->Gluconeogenesis Pentose_Phosphate_Pathway Pentose_Phosphate_Pathway G6PD->Pentose_Phosphate_Pathway (NADPH Prod.) Mitochondrial_Biogenesis Mitochondrial_Biogenesis PGC1a->Mitochondrial_Biogenesis Microtubule_Dynamics Microtubule_Dynamics Tubulin->Microtubule_Dynamics Mitotic_Checkpoint Mitotic_Checkpoint BubR1->Mitotic_Checkpoint Chromatin_Compaction Chromatin_Compaction H4K16->Chromatin_Compaction Oxidative_Stress_Response Oxidative_Stress_Response FOXO1->Oxidative_Stress_Response Inflammation Inflammation p65->Inflammation

Caption: Key signaling pathways regulated by SIRT2 deacetylation activity.

SIRT2 deacetylates numerous substrates to exert its effects. For example, deacetylation of PEPCK1 promotes gluconeogenesis, while deacetylation of α-tubulin is crucial for proper microtubule dynamics and cell division.[4][24] It also deacetylates transcription factors like FOXO1 to regulate oxidative stress responses and p65 to suppress inflammation.[4][5] An experiment using this probe could, therefore, be designed to test how a specific cellular stimulus (e.g., oxidative stress) impacts the active pool of SIRT2 available to engage with its substrates.

References

  • Zheng, W., & Chen, L. (2020). Development of Second Generation Activity-Based Chemical Probes for Sirtuins. MDPI. [Link]

  • Hu, X., et al. (2023). Multifunctional activity-based chemical probes for sirtuins. ResearchGate. [Link]

  • Hu, X., et al. (2023). Multifunctional activity-based chemical probes for sirtuins. PMC. [Link]

  • Hu, X., & Zheng, W. (2018). Chemical Probes in Sirtuin Research. PubMed. [Link]

  • Yuan, Y., et al. (2018). Development of Activity-Based Chemical Probes for Human Sirtuins. ACS Publications. [Link]

  • Guan, Y., et al. (2022). Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction. MDPI. [Link]

  • Sentellas, S., et al. (2023). Mapping the Evolution of Activity-Based Protein Profiling: A Bibliometric Review. PMC. [Link]

  • Cravatt, B. F., et al. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Chemical Reviews. [Link]

  • Willems, L. I., et al. (2014). Current Developments in Activity-Based Protein Profiling. Bioconjugate Chemistry. [Link]

  • Kim, H. S., et al. (2017). SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis. Translational Cancer Research. [Link]

  • Zhao, Q., & Zhou, Y. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. [Link]

  • Yang, Y., & Wang, J. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science. [Link]

  • Guan, Y., et al. (2022). Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction. International Journal of Molecular Sciences. [Link]

  • Tadepalli, S., et al. (2016). Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors. PMC. [Link]

  • Sirtuin 2. (n.d.). In Wikipedia. Retrieved March 15, 2026, from [Link]

  • Sakai, T., et al. (2015). Design, synthesis and structure-activity relationship studies of novel sirtuin 2 (SIRT2) inhibitors with a benzamide skeleton. PubMed. [Link]

  • Sakai, T., et al. (2015). Design, synthesis and structure-activity relationship studies of novel sirtuin 2 (SIRT2) inhibitors with a benzamide skeleton. Tohoku University Repository. [Link]

  • Li, Y., et al. (2024). THE SIGNALING PATHWAY OF SRF-SIRTUIN-2 GENE AND MITOCHONDRIAL FUNCTION. Pacific University Libraries. [Link]

  • Choi, S. H., et al. (2012). 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2). PMC. [Link]

  • baseclick GmbH. (n.d.). Click Reaction Protocol Kits for Imaging, Cytometry & HTS. baseclick. [Link]

  • Li, N., et al. (2013). A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate. PMC. [Link]

  • Suzuki, T., et al. (2019). Identification of Diketopiperazine-Containing 2-Anilinobenzamides as Potent Sirtuin 2 (SIRT2)-Selective Inhibitors Targeting the “Selectivity Pocket”, Substrate-Binding Site, and NAD+. ACS Publications. [Link]

  • ChEMBL. (n.d.). 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2). EMBL-EBI. [Link]

  • Click chemistry. (n.d.). In Wikipedia. Retrieved March 15, 2026, from [Link]

  • Salic, A., & Mitchison, T. J. (2015). Click chemistry for labeling and detection of biomolecules. ResearchGate. [Link]

  • Suzuki, T., et al. (2014). Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. PMC. [Link]

  • Schiedel, M., et al. (2011). Structure-based development of novel sirtuin inhibitors. Aging-US. [Link]

Sources

Method

Advanced Application Note: Click Chemistry Profiling Using Terminal Alkyne Benzamides

Scientific Rationale & Probe Design Logic Benzamides represent a highly privileged pharmacophore in medicinal chemistry, forming the core structural motif of numerous clinically significant therapeutics. These include hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Probe Design Logic

Benzamides represent a highly privileged pharmacophore in medicinal chemistry, forming the core structural motif of numerous clinically significant therapeutics. These include histone deacetylase (HDAC) inhibitors (e.g., Entinostat/MS-275), poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib derivatives), and diverse neurological agents.

By strategically installing a terminal alkyne onto the benzamide scaffold, researchers can transform standard enzyme inhibitors into highly specific chemical probes for Activity-Based Protein Profiling (ABPP) and target identification [1].

The Causality of Structural Choices

The success of an alkyne-benzamide probe relies on precise spatial engineering. The alkyne moiety is selected over other bioorthogonal handles (like cyclooctynes) because of its minimal steric footprint. To maintain the probe's binding affinity, the alkyne must be positioned at a solvent-exposed region of the molecule. For example, in HDAC probes, the benzamide core deeply engages the catalytic pocket, while the alkyne is tethered to a region extending out of the active site, ensuring it does not disrupt critical hydrogen-bonding networks [2].

Once the probe is covalently or non-covalently bound to its target in live cells, the terminal alkyne serves as a highly reactive handle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This allows for the subsequent attachment of azide-functionalized fluorophores (for imaging) or biotin (for affinity enrichment) [3].

Key Applications & Quantitative Data Summary

Terminal alkyne benzamides are utilized across several distinct proteomic workflows. The table below summarizes validated probe classes, their targets, and their primary click-chemistry applications.

Probe ClassPharmacophore BaseTarget Enzyme/ProteinClick PartnerPrimary Application
HDAC-ABPP Probes MS-275 / SAHA derivativesClass I HDACs (HDAC1/2/3)Azide-Fluorophore / BiotinProteomic Profiling & Target ID
PARP AfBPs Olaparib / PhthalazinonePARP1, PARP2, PARP14Azide-BiotinAffinity-Based Profiling in Live Cells
Covalent Modifiers Piperazinyl benzamideβ-TubulinAlexa Fluor 532 AzideIn-Gel Fluorescence Detection
Radiotracers [18F]FNPBPeptide ReceptorsAzide-PeptidesPET Imaging Radiosynthesis

Experimental Workflow Visualization

The following diagram illustrates the logical progression of a live-cell target identification experiment using an alkyne-benzamide probe.

LiveCellWorkflow A 1. Live Cell Incubation (Alkyne-Benzamide Probe) B 2. In Situ Binding (Target Engagement) A->B Cell Permeation C 3. Cell Lysis (Proteome Extraction) B->C Harvest D 4. CuAAC Click Reaction (Azide-Reporter + Cu Catalyst) C->D Bioorthogonal Tagging E 5. Affinity Enrichment (Streptavidin Pull-Down) D->E Isolate Targets F 6. LC-MS/MS or SDS-PAGE (Target Identification) E->F Elution & Analysis

Workflow for live-cell target identification using alkyne-benzamide probes and CuAAC.

Self-Validating Protocol: Live-Cell Labeling & CuAAC

To ensure scientific integrity, this protocol is designed as a self-validating system . It incorporates mandatory control conditions to differentiate true target engagement from non-specific background labeling—a common pitfall in click chemistry proteomics [4].

Phase 1: Live-Cell Probe Incubation

Objective: Allow the alkyne-benzamide probe to engage its target in a native cellular environment.

  • Cell Culture: Grow target cells (e.g., HeLa or HEK293) to 80% confluency in 10 cm dishes.

  • Probe Treatment: Treat cells with the alkyne-benzamide probe (typically 1–10 µM) for 1 to 4 hours at 37°C.

    • Causality Check: The concentration should be guided by the probe's known IC₅₀. Over-saturating the system increases non-specific lipid and protein binding.

  • Validation Control (Competition Assay): In a parallel dish, pre-incubate cells with a 10-fold excess of the parent drug (lacking the alkyne handle) for 30 minutes prior to adding the probe. This competitor will occupy the active sites, preventing the probe from binding and proving that downstream signals are target-specific[3].

  • Harvest: Wash cells 3x with ice-cold PBS to remove unbound probe. Scrape cells into 1 mL of cold PBS and pellet by centrifugation (500 x g, 5 min).

Phase 2: Cell Lysis
  • Lysis Buffer: Resuspend the pellet in 500 µL of standard lysis buffer (e.g., 1% NP-40, 150 mM NaCl, 50 mM Tris-HCl pH 7.4) supplemented with protease inhibitors.

  • Extraction: Incubate on ice for 30 minutes, vortexing periodically. Centrifuge at 20,000 x g for 15 minutes at 4°C. Collect the supernatant (soluble proteome).

  • Quantification: Normalize all samples to a consistent protein concentration (e.g., 2 mg/mL) using a BCA assay. Causality: Equal protein input is strictly required to validate quantitative differences in downstream fluorescence or MS intensity.

Phase 3: The CuAAC Click Reaction

Objective: Covalently attach an azide-reporter (fluorophore or biotin) to the target-bound alkyne.

Critical Reagent Causality: Copper(I) is highly toxic to proteins, causing precipitation and reactive oxygen species (ROS) generation. To mitigate this, we use a stabilizing ligand (THPTA or BTTAA) which maintains Cu(I) in its active state while shielding the proteome from oxidative damage[4].

  • Prepare the Catalyst Premix: In a separate microcentrifuge tube, combine:

    • 50 µM CuSO₄ (from a 100 mM aqueous stock)

    • 300 µM THPTA ligand (from a 50 mM aqueous stock)

    • Action: Let this mixture stand for 5 minutes. Pre-complexing the copper with the ligand before adding it to the protein prevents copper-induced protein aggregation.

  • Reaction Assembly: To 100 µL of the normalized proteome lysate, add the following in exact order:

    • 5–10 µM Azide-Fluorophore (e.g., Alexa Fluor 532 Azide) or Azide-Biotin.

    • The CuSO₄/THPTA premix.

    • 1.75 mM Sodium Ascorbate (Must be prepared freshly in water). Causality: Ascorbate acts as the reducing agent to convert inactive Cu(II) to the catalytically active Cu(I).

  • Validation Control (No Copper): Run a parallel reaction omitting CuSO₄. This validates that any observed signal is strictly dependent on the cycloaddition, ruling out non-specific sticking of the azide dye [4].

  • Incubation: Vortex gently and incubate at room temperature for 1 hour in the dark.

CuAAC_Mechanism Alkyne Alkyne-Benzamide (Target-Bound) Triazole 1,2,3-Triazole Linkage (Stable Conjugate) Alkyne->Triazole Cycloaddition Azide Azide-Fluorophore (Reporter Tag) Azide->Triazole Catalyst Cu(I) Catalyst (CuSO4 + Ascorbate) Catalyst->Triazole Lowers Activation Energy

Molecular logic of CuAAC coupling between target-bound alkyne-benzamides and azide reporters.

Phase 4: Precipitation and Detection
  • Protein Precipitation: Add 4 volumes of ice-cold acetone (-20°C) to the reaction mixture. Incubate at -80°C for 2 hours.

  • Pelleting: Centrifuge at 20,000 x g for 15 minutes. Discard the supernatant. Causality: This step removes unreacted azide dye and copper catalyst, which would otherwise cause massive background signal on a gel.

  • Resuspension: Wash the pellet once with cold methanol, air dry briefly, and resuspend in 1x SDS sample buffer.

  • Analysis: Boil for 5 minutes and resolve via SDS-PAGE. Detect fluorescence using a gel imager (e.g., Typhoon scanner) before staining with Coomassie to validate equal protein loading across all lanes [1].

Troubleshooting & Optimization

  • Issue: High Non-Specific Background Labeling

    • Cause: Excess unreacted azide dye or insufficient washing.

    • Solution: Ensure the molar ratio of Ascorbate to Cu(II) is heavily skewed toward Ascorbate (>10:1) to maintain the catalyst state. Reduce the concentration of the azide reporter to 1-2 µM [4].

  • Issue: Protein Precipitation During Click Reaction

    • Cause: Free copper interacting with protein side chains.

    • Solution: Increase the THPTA:Cu ratio from 5:1 to 10:1. Always pre-mix the copper and ligand before introducing them to the protein lysate.

  • Issue: No Fluorescent Signal

    • Cause: Ascorbate oxidation or probe degradation.

    • Solution: Sodium ascorbate solutions degrade rapidly upon exposure to air. Always weigh and dissolve solid sodium ascorbate immediately before initiating the reaction.

References

  • A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Optimization of Activity-Based Probes for Proteomic Profiling of Histone Deacetylase Complexes Source: Journal of the American Chemical Society URL:[Link]

  • Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes Source: RSC Chemical Biology (PMC) URL:[Link]

  • Non-specific labelling with Click chemistry reaction? Source: ResearchGate Scientific Discussions URL:[Link]

Application

In Vivo Administration of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide in Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the in vivo administration of the novel benzamide derivative, 3-Methoxy-N-(prop-2-yn-1-yl)benzamide, in...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the in vivo administration of the novel benzamide derivative, 3-Methoxy-N-(prop-2-yn-1-yl)benzamide, in preclinical animal models. Based on its structural features, this compound is hypothesized to function as a Poly (ADP-ribose) polymerase (PARP) inhibitor. These protocols and application notes are synthesized from established methodologies for clinically relevant PARP inhibitors and are intended to serve as a comprehensive resource for researchers initiating preclinical efficacy and pharmacokinetic studies. This guide covers the underlying scientific rationale, detailed experimental protocols, and data interpretation strategies.

Introduction and Scientific Rationale

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical for cellular responses to DNA damage, particularly in the repair of single-strand breaks (SSBs). The inhibition of PARP enzymatic activity has emerged as a successful therapeutic strategy in oncology. The benzamide moiety is a common chemical scaffold found in numerous PARP inhibitors, which acts by competing with the nicotinamide adenine dinucleotide (NAD+) substrate at the enzyme's catalytic site. This competitive inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the recruitment of DNA repair machinery.

In cancer cells with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP-mediated SSB repair leads to the accumulation of DNA double-strand breaks (DSBs) during replication. These cells are unable to efficiently repair DSBs through homologous recombination, resulting in genomic instability and subsequent cell death, a concept known as synthetic lethality.

The compound 3-Methoxy-N-(prop-2-yn-1-yl)benzamide incorporates the characteristic benzamide core, suggesting it may function as a PARP inhibitor. The propargyl group (prop-2-yn-1-yl) is also a feature of some known PARP inhibitors, potentially contributing to binding affinity within the active site. This guide provides the necessary framework to investigate the in vivo activity of this compound based on the well-established principles of PARP inhibition.

Mechanism of Action: The Role of Benzamide-Based PARP Inhibitors

Benzamide-based PARP inhibitors primarily target PARP-1 and PARP-2. Their mechanism of action involves two key aspects:

  • Catalytic Inhibition : By binding to the NAD+ pocket of PARP enzymes, these inhibitors prevent the synthesis of PAR chains on target proteins, thereby disrupting the recruitment of DNA repair factors to sites of single-strand DNA breaks.

  • PARP Trapping : Some PARP inhibitors not only block the catalytic activity but also "trap" the PARP enzyme on the DNA at the site of the break. This trapped PARP-DNA complex is highly cytotoxic as it can obstruct DNA replication and transcription, leading to the formation of double-strand breaks.

The efficacy of a PARP inhibitor is often correlated with its ability to induce DNA damage markers such as γH2AX and RAD51 foci.[1]

PARP_Inhibition_Pathway cluster_inhibition Inhibition by 3-Methoxy-N-(prop-2-yn-1-yl)benzamide DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR catalyzes NAD NAD+ NAD->PARP1 BER_Proteins Base Excision Repair (BER) Proteins PAR->BER_Proteins recruits SSB_Repair SSB Repair BER_Proteins->SSB_Repair Inhibitor 3-Methoxy-N-(prop-2-yn-1-yl)benzamide (Benzamide Derivative) Inhibitor->PARP1 inhibits & traps

Caption: Mechanism of PARP-1 inhibition by a benzamide derivative.

Preclinical Animal Models

The selection of an appropriate animal model is crucial for evaluating the in vivo efficacy of a putative PARP inhibitor.

  • Xenograft Models : Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are commonly used for implanting human cancer cell lines or patient-derived xenografts (PDXs).[2] Cell lines with known DNA repair deficiencies (e.g., BRCA1/2 mutations) are ideal for demonstrating synthetic lethality.

  • Genetically Engineered Mouse Models (GEMMs) : Mice engineered to develop spontaneous tumors with specific genetic alterations (e.g., Brca1 or Brca2 mutations) can provide a more physiologically relevant context for evaluating PARP inhibitors.

  • Orthotopic Models : Implanting tumor cells into the corresponding organ of origin (e.g., mammary fat pad for breast cancer) can better recapitulate the tumor microenvironment and metastatic progression.

Formulation and Administration of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide

The formulation and route of administration will depend on the physicochemical properties of the compound, such as its solubility and stability.

Vehicle Selection

For a novel compound, a tiered approach to vehicle selection is recommended. The goal is to achieve a homogenous and stable solution or suspension that is well-tolerated by the animals.

Vehicle TypeExamplesProperties and Considerations
Aqueous Vehicles Water, Saline, 0.5% or 1% w/v Carboxymethyl Cellulose (CMC), 0.5% w/v Methylcellulose (MC)Preferred for their physiological compatibility. Suspending agents are necessary for insoluble compounds.[3][4]
Oils Corn Oil, Sesame Oil, Olive OilSuitable for hydrophobic compounds.[4]
Co-solvents Polyethylene Glycol (PEG) 300/400, Dimethyl Sulfoxide (DMSO)Used to enhance solubility. DMSO concentration should be kept low (typically <5%) due to potential toxicity.[5][6]
Surfactants Polysorbate 80 (Tween 80)Can be added to aqueous vehicles to aid in the suspension of lipophilic compounds.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)Can form inclusion complexes with poorly soluble drugs to increase aqueous solubility.
Recommended Administration Routes
  • Oral Gavage (PO) : This is a common route for PARP inhibitors, mimicking the clinical route of administration for approved drugs like Olaparib and Niraparib.[7][8]

  • Intraperitoneal Injection (IP) : IP administration can be used to bypass first-pass metabolism and may be suitable for initial efficacy studies or for compounds with poor oral bioavailability.[5][9]

Detailed Experimental Protocols

Protocol for Oral Gavage Administration in Mice
  • Preparation of Formulation :

    • Based on solubility assessments, prepare the dosing solution/suspension. For a poorly soluble benzamide derivative, a common vehicle is 0.5% (w/v) methylcellulose in sterile water.

    • Accurately weigh the required amount of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide.

    • Triturate the compound with a small amount of the vehicle to form a paste.

    • Gradually add the remaining vehicle while stirring continuously to ensure a homogenous suspension.

    • Store the formulation according to its stability profile (e.g., at 4°C, protected from light).

  • Dosing :

    • The typical dose for novel PARP inhibitors in mice ranges from 25 to 100 mg/kg, administered once or twice daily.[7] Dose-finding studies are recommended to determine the maximum tolerated dose (MTD).

    • Administer the formulation using a flexible feeding tube or a stainless-steel gavage needle appropriate for the size of the mouse.

    • The administration volume should typically be 5-10 mL/kg.

Protocol for Intraperitoneal Injection in Mice
  • Preparation of Formulation :

    • For IP injection, a soluble formulation is preferred. A vehicle such as saline with a low percentage of a solubilizing agent like DMSO or PEG may be suitable.[5][6]

    • Ensure the final formulation is sterile-filtered.

  • Dosing :

    • IP doses may be lower than oral doses due to higher bioavailability. A starting dose of 10-50 mg/kg can be considered.

    • Administer the injection into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

    • The injection volume should not exceed 10 mL/kg.

Pharmacokinetic and Pharmacodynamic Analysis

Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Blood Sampling : Collect serial blood samples at predefined time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours).[7][10]

  • Tissue Distribution : At the end of the study, collect tissues of interest (e.g., tumor, brain, plasma) to determine drug exposure at the site of action.[7]

  • Analysis : Analyze plasma and tissue homogenates for drug concentration using a validated analytical method such as LC-MS/MS.

PARP InhibitorAnimal ModelDose and RouteKey PK Findings
Niraparib Mice (MDA-MB-436 xenograft)75 mg/kg, oral, once dailyHigher tumor exposure compared to plasma.[7][11]
Olaparib Mice (MDA-MB-436 xenograft)100 mg/kg, oral, once dailyLower tumor exposure compared to plasma.[7][11]
Niraparib Rats10 or 30 mg/kg, oralCrosses the blood-brain barrier.[12]
Pharmacodynamic (PD) Biomarkers

PD biomarkers are crucial for confirming target engagement and understanding the biological effects of the compound.

  • PAR level analysis : A reduction in poly(ADP-ribose) levels in tumor tissue or peripheral blood mononuclear cells (PBMCs) is a direct indicator of PARP inhibition.[13] This can be assessed by ELISA or Western blot.

  • γH2AX staining : An increase in the DNA double-strand break marker γH2AX in tumor tissue, detectable by immunohistochemistry or immunofluorescence, indicates downstream therapeutic effect.[6][13]

  • PET Imaging : Advanced techniques using radiolabeled PARP inhibitors (e.g., [18F]FTT) can non-invasively visualize drug-target engagement in real-time.[14][15][16][17]

In Vivo Efficacy Study Workflow

InVivo_Workflow start Start cell_culture Cell Line Selection & Culture start->cell_culture animal_model Animal Model Selection (e.g., Nude Mice) cell_culture->animal_model tumor_implantation Tumor Implantation (Subcutaneous or Orthotopic) animal_model->tumor_implantation tumor_monitoring Tumor Growth Monitoring tumor_implantation->tumor_monitoring randomization Randomization into Treatment Groups tumor_monitoring->randomization treatment Treatment with 3-Methoxy-N-(prop-2-yn-1-yl)benzamide or Vehicle randomization->treatment data_collection Data Collection: - Tumor Volume - Body Weight - Clinical Signs treatment->data_collection endpoint Study Endpoint: - Tumor Size Limit - Predetermined Time data_collection->endpoint analysis Analysis: - Tumor Growth Inhibition - PK/PD Analysis - Histology endpoint->analysis stop End analysis->stop

Sources

Method

Standard Operating Procedure &amp; Application Note: Handling, Storage, and CuAAC Bioconjugation of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide

Executive Summary & Chemical Rationale 3-Methoxy-N-(prop-2-yn-1-yl)benzamide is a bifunctional small molecule utilized extensively in chemical biology and drug development. Structurally, it consists of a methoxybenzamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

3-Methoxy-N-(prop-2-yn-1-yl)benzamide is a bifunctional small molecule utilized extensively in chemical biology and drug development. Structurally, it consists of a methoxybenzamide pharmacophore—a motif frequently recognized by various enzymatic targets (such as PARPs and HDACs)—and a terminal propargyl (prop-2-yn-1-yl) group.

The propargyl moiety acts as a highly specific bioorthogonal tag, enabling the molecule to function as an activity-based probe (ABP). Once the benzamide core binds to its biological target, the terminal alkyne can be covalently linked to an azide-functionalized reporter (e.g., a fluorophore or biotin) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]. This guide establishes the authoritative protocols for handling this compound and executing a self-validating bioconjugation workflow.

Standard Operating Procedure: Handling & Storage

Storage Causality and Conditions

Terminal alkynes are generally stable but are susceptible to slow oxidative coupling (Glaser coupling) or hydration over time if exposed to transition metal impurities, strong acids, or prolonged UV light. Furthermore, benzamide derivatives require protection from ambient moisture to prevent hydrolysis.

  • Solid State (Powder): Store tightly sealed at -20°C in a desiccator protected from light[2].

  • Solution State: When reconstituted in anhydrous DMSO, the probe should be aliquoted into single-use vials and stored at -80°C to prevent degradation from repeated freeze-thaw cycles[2].

Safety & Handling

Benzamide derivatives are classified as harmful if swallowed and may cause respiratory or skin irritation[3].

  • PPE: Nitrile gloves, safety goggles, and a standard laboratory coat.

  • Environment: Handle raw powders within a certified chemical fume hood to prevent inhalation of micro-particulates[4].

Storage_Logic A 3-Methoxy-N-(prop-2-yn-1-yl)benzamide B Solid State (Powder) A->B C Solution (e.g., DMSO) A->C D Store at -20°C Desiccated, Dark B->D E Store at -80°C Aliquot to avoid freeze-thaw C->E F Working Aliquot (Short-term 4°C) E->F

Optimal storage conditions for solid and solution states to prevent degradation.

Application Note: CuAAC Bioconjugation Protocol

Mechanistic Causality in Reaction Design

The CuAAC "click" reaction requires a Copper(I) catalyst to drive the formation of the 1,4-disubstituted 1,2,3-triazole linkage[5]. Because Cu(I) is thermodynamically unstable and easily oxidized in aqueous aerobic environments, it must be generated in situ.

  • Sodium Ascorbate: Acts as a mild reducing agent to continuously reduce Cu(II) from CuSO₄ into the active Cu(I) state[6].

  • THPTA Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine is critical. It coordinates the Cu(I) ion, accelerating the catalytic cycle while simultaneously shielding biological targets from reactive oxygen species (ROS) generated by free copper.

Step-by-Step Methodology

This protocol describes the conjugation of the alkyne probe to an azide-functionalized target (e.g., Azide-Fluorophore 488) in an aqueous buffer system.

Step 1: Reagent Preparation Prepare the following stock solutions. Crucial: Sodium ascorbate must be prepared fresh daily, as it rapidly oxidizes in water[7].

  • Probe & Target: 10 mM in DMSO.

  • CuSO₄: 20 mM in degassed ddH₂O.

  • THPTA: 50 mM in degassed ddH₂O.

  • Sodium Ascorbate: 100 mM in degassed ddH₂O (Fresh).

Step 2: Cu(I)-Ligand Complex Pre-formation To prevent target precipitation and ROS damage, the copper must be complexed before contacting the biomolecules.

  • In a microcentrifuge tube, mix 5 µL of 20 mM CuSO₄ with 10 µL of 50 mM THPTA.

  • Incubate at room temperature for 5 minutes. The solution will turn a faint blue/green.

Step 3: Reaction Assembly

  • In a separate reaction vial, add 800 µL of PBS (pH 7.4).

  • Add the Azide-Target to a final concentration of 60 µM.

  • Add the 3-Methoxy-N-(prop-2-yn-1-yl)benzamide probe to a final concentration of 50 µM.

  • Vortex gently to mix.

Step 4: Initiation

  • Transfer the pre-formed CuSO₄/THPTA complex into the reaction vial.

  • Initiate the reaction by adding 50 µL of the fresh 100 mM Sodium Ascorbate[6].

  • Flush the vial with Argon, seal, and incubate in the dark at room temperature for 1 to 4 hours[1].

Self-Validating System & Troubleshooting

To ensure trustworthiness, this protocol incorporates an immediate validation step. At t=0 and t=2 hours, withdraw a 5 µL aliquot and analyze via LC-MS. The successful reaction is validated by the complete disappearance of the alkyne mass peak and the emergence of the corresponding triazole conjugate mass. If conjugation is incomplete, verify the freshness of the sodium ascorbate, as oxidized ascorbate will fail to maintain the Cu(I) catalytic state.

CuAAC_Workflow A 1. Prepare Stock Solutions (CuSO4, THPTA, Ascorbate) B 2. Form Cu(I)-Ligand Complex (Pre-mix CuSO4 & THPTA) A->B C 3. Combine Reactants (Alkyne Probe + Azide Target) B->C D 4. Initiate Reaction (Add Sodium Ascorbate) C->D E 5. Incubation & Triazole Formation (1-4 hours, RT) D->E F 6. Quench & Validate (EDTA addition, LC-MS/Fluor) E->F

Step-by-step workflow for CuAAC bioconjugation using the alkyne probe.

Quantitative Data Summary

The following table summarizes the optimized stoichiometry required for maximum triazole yield while minimizing target degradation.

ReagentFunctionStock ConcentrationFinal Reaction ConcentrationMolar Equivalents (vs. Alkyne)
3-Methoxy-N-(prop-2-yn-1-yl)benzamide Alkyne Probe10 mM (in DMSO)50 µM1.0 eq
Azide-Target Click Partner10 mM (in DMSO)60 µM1.2 eq
CuSO₄ Cu(II) Precursor20 mM (in H₂O)250 µM5.0 eq
THPTA Cu(I) Stabilizing Ligand50 mM (in H₂O)1.25 mM25.0 eq
Sodium Ascorbate Reducing Agent100 mM (in H₂O)5.0 mM100.0 eq

References

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Benzamide Safety Data Sheet (SDS) Source: Loba Chemie URL:[Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction Source: RSC Publishing (Royal Society of Chemistry) URL:[Link]

  • Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation Source: AxisPharm URL:[Link]

Sources

Application

Application Note &amp; Protocols: Targeted Inhibition of Oncogenic microRNA-21 Using N-prop-2-ynylbenzamide Derivatives

An in-depth guide for researchers, scientists, and drug development professionals on the application of N-prop-2-ynylbenzamide derivatives in the study of microRNA inhibitors, focusing on the well-documented target, onco...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of N-prop-2-ynylbenzamide derivatives in the study of microRNA inhibitors, focusing on the well-documented target, oncogenic miR-21.

Introduction: The Rise of Small Molecules in microRNA Therapeutics

MicroRNAs (miRNAs) are a class of small, non-coding RNA molecules, typically 19-25 nucleotides in length, that function as critical regulators of gene expression at the post-transcriptional level.[1][2][3] By binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), they can induce mRNA degradation or inhibit translation, thereby controlling a vast array of cellular processes.[4][5] The dysregulation of miRNA expression is a hallmark of numerous diseases, including cancer.[1][2]

Certain miRNAs, termed "oncomiRs," are overexpressed in cancerous tissues and promote tumorigenesis by downregulating tumor suppressor genes.[5][6] One of the most extensively studied oncomiRs is miR-21, which is upregulated in a wide range of cancers and is associated with increased cell proliferation, invasion, and resistance to apoptosis.[3][7] Consequently, the inhibition of oncogenic miRNAs like miR-21 has emerged as a promising therapeutic strategy.[8][9]

While antisense oligonucleotides have been the traditional method for miRNA inhibition, small molecule inhibitors ("SMIRs") offer significant advantages, including improved cellular uptake, greater stability, and the potential for oral bioavailability.[1][8] This guide focuses on a specific class of such molecules, N-prop-2-ynylbenzamide derivatives, which have been identified as potent and selective inhibitors of miR-21.[7][10]

Mechanism of Action: N-prop-2-ynylbenzamide and the miR-21/PDCD4 Axis

The primary mechanism through which N-prop-2-ynylbenzamide derivatives exert their anti-cancer effects is by specifically inhibiting the expression of mature miR-21.[7] Studies on the compound 4-benzoylamino-N-(prop-2-yn-1-yl)benzamide have shown that it acts in a time- and concentration-dependent manner to reduce cellular levels of miR-21.[7]

A critical downstream target of miR-21 is the tumor suppressor protein, Programmed Cell Death 4 (PDCD4).[7][10] In a cancerous state, high levels of miR-21 bind to the PDCD4 mRNA, suppressing its translation and leading to low levels of the PDCD4 protein. This loss of PDCD4 function contributes to unchecked cell growth and apoptosis evasion.

Treatment with an N-prop-2-ynylbenzamide derivative inhibits miR-21, thereby relieving the suppression of PDCD4. The resulting increase in PDCD4 protein levels restores its tumor-suppressive functions, leading to decreased cell proliferation and an increase in apoptosis in cancer cells.[7][10] Importantly, this class of compounds has demonstrated high specificity for miR-21, with minimal impact on the expression of other miRNAs or the general miRNA biogenesis machinery.[7]

MIR21_Pathway cluster_0 Normal Cellular State cluster_1 Oncogenic State (High miR-21) cluster_2 Treatment with N-prop-2-ynylbenzamide PDCD4_mRNA_N PDCD4 mRNA PDCD4_Prot_N PDCD4 Protein PDCD4_mRNA_N->PDCD4_Prot_N Translation Apoptosis_N Apoptosis & Tumor Suppression PDCD4_Prot_N->Apoptosis_N Promotes miR21_O miR-21 (OncomiR) PDCD4_mRNA_O PDCD4 mRNA miR21_O->PDCD4_mRNA_O Inhibits Translation PDCD4_Prot_O PDCD4 Protein PDCD4_mRNA_O->PDCD4_Prot_O Suppressed Translation Proliferation_O Cancer Cell Proliferation & Survival PDCD4_Prot_O->Proliferation_O Suppression is Lifted Inhibitor N-prop-2-ynylbenzamide Derivative miR21_T miR-21 Expression Inhibitor->miR21_T Inhibits Expression PDCD4_mRNA_T PDCD4 mRNA miR21_T->PDCD4_mRNA_T PDCD4_Prot_T PDCD4 Protein (Restored) PDCD4_mRNA_T->PDCD4_Prot_T Restored Translation Apoptosis_T Apoptosis & Tumor Suppression PDCD4_Prot_T->Apoptosis_T Promotes

Caption: The miR-21/PDCD4 signaling axis in normal, oncogenic, and inhibitor-treated states.

Experimental Design and Validation Workflow

A robust study to validate the efficacy of an N-prop-2-ynylbenzamide derivative involves a multi-step process. The core objective is to demonstrate a clear causal link from inhibitor treatment to a reduction in the target miRNA, a subsequent increase in the target protein, and a final, measurable anti-cancer phenotype.

Workflow Start Start: Select Cancer Cell Line (e.g., HeLa, U-87 MG with high miR-21) Culture 1. Cell Culture & Treatment - Plate cells - Treat with Inhibitor & Controls Start->Culture Harvest 2. Harvest Cells at Time Points (e.g., 24, 48, 72 hours) Culture->Harvest Functional 5. Functional Assays - Cell Viability (MTT) - Apoptosis (Flow Cytometry) Culture->Functional Split Harvest->Split RNA_Extract 3a. Total RNA Extraction Split->RNA_Extract Protein_Extract 3b. Protein Lysis Split->Protein_Extract qPCR 4a. Stem-Loop RT-qPCR - Quantify mature miR-21 - Normalize to U6 snRNA RNA_Extract->qPCR Analysis 6. Data Analysis & Interpretation qPCR->Analysis Western 4b. Western Blot - Detect PDCD4 levels - Normalize to β-actin Protein_Extract->Western Western->Analysis Functional->Analysis End End: Validate Inhibitor Efficacy Analysis->End

Caption: Experimental workflow for validating N-prop-2-ynylbenzamide as a miR-21 inhibitor.

Detailed Experimental Protocols

4.1. Protocol 1: Cell Culture and Treatment

This protocol outlines the treatment of adherent cancer cells. It is crucial to include proper controls: a vehicle control (e.g., DMSO) and a negative control compound (if available).

  • Materials:

    • Cancer cell line with high endogenous miR-21 (e.g., HeLa, U-87 MG)[7]

    • Complete culture medium (e.g., DMEM + 10% FBS)

    • N-prop-2-ynylbenzamide derivative stock solution (e.g., 10 mM in DMSO)

    • Vehicle (e.g., sterile DMSO)

    • 6-well or 12-well tissue culture plates

  • Procedure:

    • Cell Seeding: Seed cells in culture plates to achieve 60-70% confluency at the time of treatment. For a 6-well plate, this is typically 2.5 x 10^5 cells per well. Allow cells to attach overnight.[11]

    • Preparation of Treatment Media: Prepare serial dilutions of the N-prop-2-ynylbenzamide derivative in a complete culture medium. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of the inhibitor.

    • Treatment: Aspirate the old medium from the cells. Gently wash once with sterile PBS. Add the prepared treatment or control media to the respective wells.

    • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours). The optimal time and concentration should be determined empirically, but published data can provide a starting point.[7]

    • Harvesting: After incubation, harvest cells for downstream RNA and protein analysis.

ParameterRecommended Starting RangeRationale
Inhibitor Concentration 1 µM - 25 µMTo establish a dose-response curve. Published data for similar compounds show effects in this range.[7]
Incubation Time 24, 48, 72 hoursTo assess both early (RNA) and later (protein, phenotype) effects of inhibition.
Vehicle Control DMSO (≤0.1% final conc.)To ensure observed effects are due to the compound, not the solvent.
Cell Confluency 60-70% at treatmentEnsures cells are in a logarithmic growth phase and avoids artifacts from over-confluency.

4.2. Protocol 2: RNA Extraction and miR-21 Quantification by Stem-Loop RT-qPCR

Stem-loop Reverse Transcription followed by real-time quantitative PCR (RT-qPCR) is a highly specific and sensitive method for quantifying mature miRNA levels.[12]

  • Materials:

    • RNA isolation kit suitable for small RNAs (e.g., miRVana™ miRNA Isolation Kit)[4]

    • miRNA-specific stem-loop RT primer for hsa-miR-21

    • Reverse transcriptase kit (e.g., TaqMan™ MicroRNA Reverse Transcription Kit)[13]

    • qPCR master mix (e.g., TaqMan™ Universal PCR Master Mix)[12]

    • Specific forward primer for hsa-miR-21 and a universal reverse primer

    • TaqMan probe for hsa-miR-21

    • Endogenous control primers/probe (e.g., U6 snRNA)

    • Real-time PCR system

  • Procedure:

    • RNA Isolation: Harvest cells and extract total RNA according to the manufacturer's protocol, ensuring the procedure retains the small RNA fraction.[4] Assess RNA quality and quantity using a spectrophotometer.

    • Stem-Loop Reverse Transcription:

      • In an RNase-free tube, combine total RNA (e.g., 10-100 ng), the miR-21 specific stem-loop RT primer, and dNTPs.

      • Incubate as recommended to allow primer annealing (e.g., 65°C for 5 min, then on ice).

      • Add the reverse transcription master mix containing RT buffer, RNase inhibitor, and reverse transcriptase.

      • Perform the RT reaction using a thermal cycler (e.g., 16°C for 30 min, 42°C for 30 min, 85°C for 5 min).[12]

      • Repeat the process in separate tubes for the U6 snRNA endogenous control.

    • Real-Time qPCR:

      • Prepare the qPCR reaction mix in a 96-well plate by combining the cDNA product, TaqMan master mix, miR-21 specific forward primer, universal reverse primer, and the miR-21 TaqMan probe.[12]

      • Run the plate on a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec).

    • Data Analysis:

      • Determine the cycle threshold (Ct) for miR-21 and U6 for each sample.

      • Calculate ΔCt = Ct(miR-21) - Ct(U6).[14]

      • Calculate ΔΔCt = ΔCt(Treated Sample) - ΔCt(Vehicle Control).

      • The fold change in miR-21 expression relative to the control is calculated as 2-ΔΔCt. A value less than 1 indicates successful inhibition.

4.3. Protocol 3: Western Blot Analysis of PDCD4

This protocol verifies that the inhibition of miR-21 leads to the expected upregulation of its protein target, PDCD4.[15][16]

  • Materials:

    • RIPA lysis buffer with protease inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • Transfer system (e.g., wet or semi-dry) and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: Rabbit anti-PDCD4, Mouse anti-β-actin (loading control)

    • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Protein Extraction: Harvest cells, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Antibody Incubation:

      • Incubate the membrane with the primary anti-PDCD4 antibody (diluted in blocking buffer) overnight at 4°C.

      • Wash the membrane 3x with TBST.

      • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane 3x with TBST.

    • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Stripping and Re-probing: Strip the membrane (if necessary) and re-probe with the anti-β-actin antibody to serve as a loading control.[17]

    • Analysis: Quantify band intensities using software like ImageJ. Normalize the PDCD4 band intensity to the corresponding β-actin band intensity. Compare the normalized values of treated samples to the vehicle control to determine the fold change in protein expression.

Data Interpretation and Expected Outcomes
  • Successful Inhibition: A dose-dependent decrease in miR-21 levels (qPCR data) should be observed in cells treated with the N-prop-2-ynylbenzamide derivative compared to the vehicle control.

  • Target De-repression: A corresponding dose-dependent increase in PDCD4 protein levels (Western blot data) should be observed.[7][10]

  • Phenotypic Effect: Functional assays should show a decrease in cell viability and/or an increase in apoptosis in the treated cancer cells.

By systematically following these protocols, researchers can effectively validate the function of N-prop-2-ynylbenzamide derivatives as specific inhibitors of miR-21 and characterize their downstream biological effects, providing a solid foundation for further preclinical and drug development studies.

References

  • Small molecules targeting microRNAs: new opportunities and challenges in precision cancer therapy. [Vertex AI Search]
  • Targeting MicroRNAs with Small Molecules. MDPI[Link]

  • Small Molecule Modulators of Micro RNA and Their Role in Cancer Therapy. JSM Biotechnology and Biomedical Engineering[Link]

  • Targeting Oncogenic miRNAs in NSCLC: Therapeutic Strategies and Emerging Approaches. [Vertex AI Search]
  • Quantitative real-time PCR analysis for miRNA. Bio-protocol[Link]

  • Protocols for the analysis of microRNA expression, biogenesis and function in immune cells. [Vertex AI Search]
  • Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors. PubMed[Link]

  • Small Molecule Inhibitors of MicroRNA miR-21 Function. ACS Chemical Biology[Link]

  • qPCR-Based Methods for Expression Analysis of miRNAs. Taylor & Francis Online[Link]

  • Reverse Transcription-Free Digital-Quantitative-PCR for microRNA Analysis. NIH National Center for Biotechnology Information[Link]

  • Protocols for Investigating microRNA Functions in Human Neural Progenitor Cells. NIH National Center for Biotechnology Information[Link]

  • Western blot analysis of target protein levels after microRNA.... ResearchGate[Link]

  • Guidelines for miRNA mimic and miRNA inhibitor experiments. ResearchGate[Link]

  • Transfection of miRNA Mimic or Inhibitor. Bio-protocol[Link]

  • Manipulating cellular microRNAs and analyzing high-dimensional gene expression data using machine learning workflows. STAR Protocols[Link]

  • Real-time quantification of microRNAs by stem–loop RT–PCR. Nucleic Acids Research[Link]

  • Experimental Validation of MicroRNA Targets: Analysis of MicroRNA Targets Through Western Blotting. Springer Nature Experiments[Link]

  • Trials and Tribulations of MicroRNA Therapeutics. MDPI[Link]

  • Western blot analysis after miRNA transfections helped validate.... ResearchGate[Link]

  • Analysis of MicroRNA Targets Through Western Blotting. PubMed[Link]

  • Development of Novel Therapeutic Agents by Inhibition of Oncogenic MicroRNAs. NIH National Center for Biotechnology Information[Link]

  • Targeting the production of oncogenic miRNAs using synthetic small molecules. [Vertex AI Search]
  • Development of Novel Therapeutic Agents by Inhibition of Oncogenic MicroRNAs. MDPI[Link]

Sources

Method

Application Note: Evaluating Benzamide Derivatives as Allosteric Glucokinase Activators in Metabolic Research

Introduction & Mechanistic Rationale Glucokinase (GK, hexokinase IV) serves as the primary glucose sensor in pancreatic β-cells and a key regulator of glucose disposal in hepatic tissues[1]. Unlike other hexokinases, GK...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Glucokinase (GK, hexokinase IV) serves as the primary glucose sensor in pancreatic β-cells and a key regulator of glucose disposal in hepatic tissues[1]. Unlike other hexokinases, GK exhibits a low affinity for glucose and lacks feedback inhibition by glucose-6-phosphate (G6P), allowing it to modulate its activity dynamically in response to physiological glucose fluctuations[2].

Benzamide derivatives have emerged as a potent class of small-molecule 3[3]. Mechanistically, these compounds bind to an allosteric pocket distinct from the active site, stabilizing the enzyme in its active conformation[2]. This binding simultaneously decreases the S0.5​ (glucose concentration yielding half-maximal velocity) and increases the Vmax​ of the enzyme. This dual mechanism facilitates enhanced hepatic glucose uptake and amplified glucose-stimulated insulin secretion (GSIS)[4].

Mechanistic Pathway Visualization

G Benzamide Benzamide Derivative (Allosteric GKA) GK_Inactive Glucokinase (Low Affinity State) Benzamide->GK_Inactive Allosteric Binding GK_Active Glucokinase (High Affinity State) GK_Inactive->GK_Active Conformational Shift G6P Glucose-6-Phosphate (G6P) GK_Active->G6P Catalysis Glucose Glucose Glucose->GK_Active Phosphorylation (ATP) Liver Hepatic Glycogenesis G6P->Liver Liver Target Pancreas Pancreatic β-cell Insulin Secretion G6P->Pancreas Pancreas Target

Allosteric activation of Glucokinase by benzamide derivatives and downstream metabolic effects.

Experimental Design: In Vitro GK Activation Assay

Because the direct product of GK, G6P, does not possess a distinct chromophore, its generation is quantified using a5[5]. G6P is oxidized by Glucose-6-Phosphate Dehydrogenase (G6PDH) in the presence of NADP+, yielding 6-phosphoglucono- δ -lactone and NADPH[6]. The reduction of NADP+ to NADPH is monitored spectrophotometrically at 340 nm, providing a real-time, continuous readout of GK kinetic activity[5].

Workflow Prep Reagent Prep (Enzyme, ATP, NADP+) Compound Benzamide Addition (Dose Response) Prep->Compound Incubation Coupled Reaction (GK + G6PDH) Compound->Incubation Readout Kinetic Readout (Absorbance 340 nm) Incubation->Readout Analysis Data Analysis (EC50 & Vmax) Readout->Analysis

Step-by-step workflow for the NADP+/NADPH-coupled Glucokinase kinetic assay.

Step-by-Step Protocol: NADP+/NADPH-Coupled Kinetic Assay

Reagents & Materials
  • Enzyme: Recombinant Human Glucokinase (GST-tagged, purified from E. coli)[5].

  • Assay Buffer: 25 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl2, 1 mM DTT.

  • Substrates: 5 mM ATP, 5 mM D-Glucose[4].

  • Coupling Reagents: 1 mM NADP+, 2 U/mL G6PDH (Leuconostoc mesenteroides)[6].

  • Test Compounds: Benzamide derivatives dissolved in 100% DMSO.

Methodology & Causality
  • Compound Preparation : Prepare a 10-point serial dilution (e.g., 1 nM to 10 µM) of the benzamide derivative in DMSO. Transfer 1 µL of each concentration to a 96-well UV-transparent microplate.

    • Causality: Maintaining a final DMSO concentration of 1% prevents solvent-induced enzyme denaturation while keeping hydrophobic benzamides soluble.

  • Master Mix Assembly : Combine Assay Buffer, NADP+, ATP, and G6PDH. Add recombinant GK enzyme last to prevent premature reaction initiation.

    • Causality: G6PDH must be in excess (2 U/mL) to ensure that GK catalysis remains the rate-limiting step of the coupled reaction[5].

  • Pre-Incubation : Dispense 89 µL of the Master Mix into the microplate containing the compounds. Incubate at Room Temperature (25°C) for 10 minutes.

    • Causality: Allows the allosteric benzamide activator to reach binding equilibrium with the GK enzyme before substrate introduction.

  • Reaction Initiation : Add 10 µL of 50 mM D-Glucose (final concentration 5.0 mM) to all wells to initiate the reaction[4].

    • Causality: A sub-saturating glucose concentration (5 mM) is deliberately chosen to clearly observe the leftward shift in S0.5​ induced by the activator.

  • Kinetic Readout : Immediately transfer the plate to a microplate reader. Monitor absorbance at 340 nm every 30 seconds for 20 minutes at 25°C.

  • Self-Validation & Quality Control : Include a positive control (e.g., Dorzagliatin[5] or 1[1]) and a DMSO-only negative control. Calculate the Z'-factor; an assay with Z' > 0.5 is considered robust and self-validating for high-throughput screening.

Quantitative Data: SAR & Efficacy of Notable Benzamide Derivatives

Structure-Activity Relationship (SAR) optimization has yielded highly potent benzamide derivatives. The table below summarizes the in vitro and in vivo profiles of key benzamide GKAs utilized in recent research:

Compound IdentifierStructural ClassIn Vitro EC50 (nM)Activation FoldIn Vivo Efficacy (Animal Model)Reference
Compound 19 Acetylenyl Benzamide272.16x47.4% AUC reduction (OGTT, 30 mg/kg, Mice)[1]
Compound 5 PFM-derived Benzamide28.32.40xMinor glucose reduction (ICR Mice)[3]
YH-GKA Substituted Benzamide70N/A29.6% AUC reduction (OGTT, 50 mg/kg, Mice)[4]
Compound C Benzamide Analog752.04xHigh-throughput tandem assay validated[6]

Data Interpretation : The acetylenyl substitution in Compound 19 significantly enhances both binding affinity (EC50 = 27 nM) and in vivo pharmacokinetic stability compared to earlier iterations like Compound 5[1][3].

Conclusion & Future Perspectives

Benzamide-based GKAs represent a highly tunable scaffold for metabolic disease research. By employing the rigorous coupled-assay protocols outlined above, researchers can accurately quantify the allosteric modulation of GK. Future optimization of these derivatives focuses on balancing hepatic efficacy with pancreatic overstimulation to mitigate 7[7] observed in earlier clinical trials[5].

References

  • Design and Synthesis of Acetylenyl Benzamide Derivatives as Novel Glucokinase Activators for the Treatment of T2DM | ACS Medicinal Chemistry Letters | 1

  • Design, synthesis, and pharmacological evaluation of benzamide derivatives as glucokinase activators | PubMed | 3

  • Identification of YH-GKA, a novel benzamide glucokinase activator as therapeutic candidate for type 2 diabetes mellitus | PubMed |4

  • Functional and Mechanistic Explanation for the Unique Clinical Success of the Glucokinase Activator Dorzagliatin in the Treatment of Type 2 Diabetes | PMC | 5

  • Recent Updates on Glucokinase Activators for the Treatment of Type 2 Diabetes Mellitus | Bentham Science Publishers | 2

  • Glucokinase activity assays for measuring kinetic and activation parameters | Google Patents | 6

  • Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis | Frontiers | 7

Sources

Application

Evaluating the Efficacy of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide: A Cell-Based Assay Cascade for Characterizing a Novel PARP Inhibitor

An Application and Protocol Guide Abstract This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cellular efficacy of 3-Methoxy-N-(prop-2-yn-1-yl)be...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cellular efficacy of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide, a novel investigational compound. Based on its core benzamide structure, a feature common to a class of potent anti-cancer agents, we hypothesize that this molecule functions as an inhibitor of Poly(ADP-ribose) polymerase (PARP). This document outlines a structured, multi-tiered approach, beginning with the validation of its hypothesized mechanism of action and culminating in the characterization of its phenotypic effects on cancer cells. The protocols herein are designed to be self-validating, providing a robust system for assessing the compound's potential as a targeted therapeutic agent.

Introduction: The Rationale for Targeting PARP

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to cellular homeostasis, playing a central role in the detection and repair of single-strand DNA breaks (SSBs).[1][2][3] In the complex landscape of DNA damage response (DDR), PARP1 and PARP2 are key players in the base excision repair (BER) pathway.[2][3] Upon detecting an SSB, PARP binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair factors, facilitating the restoration of DNA integrity.[4][5]

The therapeutic targeting of PARP has emerged as a highly successful strategy in oncology, particularly for cancers harboring defects in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair.[1][6][7] The most well-known of these defects are mutations in the BRCA1 and BRCA2 genes.[8][9] This therapeutic approach is rooted in the concept of synthetic lethality , where the simultaneous loss of two distinct DNA repair pathways is lethal to the cell, while the loss of either one alone is not.[5][10] In HR-deficient cancer cells, the inhibition of PARP-mediated SSB repair leads to the accumulation of SSBs, which collapse into highly toxic DSBs during DNA replication.[3][6] Without a functional HR pathway to repair these DSBs, the cell undergoes apoptosis.[7][10]

3-Methoxy-N-(prop-2-yn-1-yl)benzamide incorporates a benzamide moiety, a key pharmacophore in several FDA-approved PARP inhibitors (PARPi) such as Olaparib and Talazoparib.[8][11][12] This structural feature strongly suggests that the compound's primary mechanism of action may be the inhibition of PARP. This guide provides the necessary cell-based assays to rigorously test this hypothesis and characterize its efficacy.

Hypothesized Mechanism of Action

We propose that 3-Methoxy-N-(prop-2-yn-1-yl)benzamide exerts its anti-cancer effects through a dual mechanism characteristic of many potent PARP inhibitors:

  • Catalytic Inhibition : The compound is predicted to bind to the catalytic domain of PARP, competing with the enzyme's natural substrate, NAD+. This prevents the synthesis of PAR chains, thereby inhibiting the recruitment of DNA repair machinery to sites of SSBs.[1][7]

  • PARP Trapping : Beyond enzymatic inhibition, more potent PARP inhibitors have been shown to "trap" the PARP enzyme on the DNA at the site of the break.[11][13][14][15] This PARP-DNA complex is itself a steric hindrance to DNA replication and transcription, and is considered a more cytotoxic lesion than the unrepaired SSB alone.[2][15][16]

The following diagram illustrates this proposed dual mechanism of action.

PARP_Inhibitor_MoA cluster_0 Normal Cell (HR Proficient) cluster_1 HR-Deficient Cancer Cell + Compound X DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates Replication DNA Replication BER->Replication repairs DNA Cell_Survival Cell Survival Replication->Cell_Survival DNA_SSB_Cancer Single-Strand Break (SSB) PARP_Cancer PARP DNA_SSB_Cancer->PARP_Cancer recruits Trapped_PARP Trapped PARP-DNA Complex PARP_Cancer->Trapped_PARP binds DNA Compound_X 3-Methoxy-N- (prop-2-yn-1-yl)benzamide Compound_X->PARP_Cancer Catalytic Inhibition Compound_X->Trapped_PARP PARP Trapping Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP->Replication_Fork_Collapse stalls replication DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB leads to Apoptosis Apoptosis DSB->Apoptosis unrepaired due to Defective_HR Defective HR Repair Defective_HR->DSB

Caption: Hypothesized dual mechanism of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide.

Experimental Design: A Tiered Approach

A logical and stepwise evaluation is crucial. We recommend a tiered approach, starting with target validation and moving towards cellular phenotypic outcomes.

Experimental_Workflow cluster_T1 cluster_T2 cluster_T3 Tier1 Tier 1: Target Validation (Biochemical & Target Engagement) P1 Protocol 1: In Vitro PARP Enzymatic Assay Tier1->P1 P2 Protocol 2: Cellular PARylation Assay Tier1->P2 P3 Protocol 3: PARP Trapping Assay Tier1->P3 Tier2 Tier 2: Cellular Phenotype (Mechanism in Action) P4 Protocol 4: γH2AX Foci Formation Tier2->P4 P5 Protocol 5: Cell Viability (Synthetic Lethality) Tier2->P5 P6 Protocol 6: Apoptosis Assay Tier2->P6 Tier3 Tier 3: Advanced Characterization P7 Combination Studies Tier3->P7 P8 Resistance Mechanisms Tier3->P8 P3->P4 confirms downstream DNA damage P5->P6 confirms mechanism of cell death

Caption: A tiered workflow for evaluating compound efficacy.

Cell Line Selection: The Key to Demonstrating Synthetic Lethality

The cornerstone of evaluating a PARP inhibitor is the use of isogenic or near-isogenic cell line pairs that differ in their HR status.

  • HR-Deficient (HRD) Models: These cells have mutations in key HR genes, most commonly BRCA1 or BRCA2. They are expected to be highly sensitive to the compound.

    • Examples: CAPAN-1 (pancreatic, BRCA2 mutant), MDA-MB-436 (breast, BRCA1 mutant), or engineered cells like DLD-1 BRCA2 -/-.

  • HR-Proficient (HRP) Models: These cells have intact HR pathways and serve as the control. They are expected to be significantly less sensitive to the compound.

    • Examples: BxPC-3 (pancreatic, BRCA wild-type), MDA-MB-231 (breast, BRCA wild-type), or the isogenic DLD-1 BRCA2 +/+ parental line.

Tier 1 Protocols: Target Validation

Protocol 1: In Vitro PARP-1 Enzymatic Assay (Chemiluminescent)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified PARP-1 enzyme.

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP-1. The biotinylated histones are then captured on a streptavidin-coated plate and detected with an anti-PAR antibody linked to horseradish peroxidase (HRP).

Materials:

  • Recombinant Human PARP-1 (BPS Bioscience, #80501 or equivalent)

  • Histone H1 (Sigma-Aldrich, #H5505)

  • PARP Assay Buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/ml BSA)

  • Activated DNA (Trevigen, #4671-050-01)

  • NAD+ and Biotinylated-NAD+ (Trevigen, #4670-500-01)

  • Streptavidin-coated 96-well plates (Thermo Fisher, #15125)

  • Anti-PAR Antibody, HRP-conjugate (Trevigen, #4336-BPC-100)

  • Chemiluminescent HRP substrate (e.g., SuperSignal West Pico)

  • Luminometer

Procedure:

  • Plate Preparation: Add 50 µl of Histone H1 (20 µg/ml in PBS) to each well of the streptavidin-coated plate. Incubate for 2 hours at room temperature (RT). Wash 3 times with PBS + 0.05% Tween 20 (PBST).

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide in PARP Assay Buffer, starting from 100 µM. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" background control.

  • Reaction Setup: In a separate plate, prepare the reaction mixture. To each well, add:

    • 20 µl PARP Assay Buffer

    • 5 µl of serially diluted compound or vehicle

    • 5 µl Activated DNA (2.5 µg/ml final concentration)

    • 10 µl PARP-1 enzyme (0.5 U/well)

  • Initiate Reaction: Add 10 µl of NAD+/Biotinylated-NAD+ mix (15 µM NAD+, 1.5 µM Biotinylated-NAD+ final concentration).

  • Incubation: Incubate for 1 hour at RT.

  • Transfer and Capture: Transfer 50 µl of the reaction mixture to the washed histone-coated plate. Incubate for 1 hour at RT to allow capture of biotinylated histones.

  • Detection: Wash the plate 3 times with PBST. Add 50 µl of HRP-conjugated anti-PAR antibody (1:5000 dilution). Incubate for 1 hour at RT.

  • Signal Generation: Wash the plate 5 times with PBST. Add 100 µl of chemiluminescent substrate.

  • Readout: Immediately measure luminescence using a plate reader.

Data Analysis:

  • Subtract the background (no enzyme) from all readings.

  • Normalize the data to the "no inhibitor" control (100% activity).

  • Plot the normalized activity versus the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular PARylation Assay (Immunofluorescence)

Objective: To visually confirm that the compound inhibits PARP activity within intact cells by measuring the formation of PAR chains after DNA damage.

Materials:

  • HRD and HRP cell lines (e.g., CAPAN-1 and BxPC-3)

  • 96-well imaging plates (e.g., Corning #353219)

  • Methyl methanesulfonate (MMS) (Sigma-Aldrich, #129925)

  • Anti-PAR Monoclonal Antibody (Trevigen, #4335-MC-100)

  • Alexa Fluor 488-conjugated secondary antibody (Invitrogen, #A-11001)

  • DAPI (4',6-diamidino-2-phenylindole)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding: Seed 10,000 cells per well into a 96-well imaging plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the compound (e.g., 0.1, 1, 10 µM) or a known PARPi (e.g., 10 µM Olaparib) as a positive control for 2 hours.

  • DNA Damage Induction: Add MMS to a final concentration of 1 mM to all wells (except for an undamaged control) and incubate for 15 minutes.

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix with 4% PFA for 15 minutes at RT.

    • Wash twice with PBS.

    • Permeabilize with 0.5% Triton X-100 for 10 minutes at RT.

  • Immunostaining:

    • Wash twice with PBS and block with 5% BSA in PBST for 1 hour.

    • Incubate with anti-PAR primary antibody (1:400 in blocking buffer) overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with Alexa Fluor 488 secondary antibody (1:1000 in blocking buffer) for 1 hour at RT, protected from light.

  • Counterstaining and Imaging:

    • Wash three times with PBST.

    • Stain nuclei with DAPI (300 nM in PBS) for 5 minutes.

    • Wash twice with PBS and leave the final wash in the wells for imaging.

    • Image wells using a high-content imager, capturing both DAPI and Alexa Fluor 488 channels.

Data Analysis:

  • Use image analysis software to quantify the mean fluorescence intensity of the PAR signal within the DAPI-defined nuclear area for at least 200 cells per condition.

  • A potent inhibitor will show a dose-dependent decrease in the MMS-induced PAR signal.

Tier 2 Protocols: Cellular Phenotype

Protocol 3: DNA Damage Foci Formation (γH2AX Staining)

Objective: To quantify the accumulation of DSBs, a key downstream consequence of PARP inhibition in HRD cells.

Principle: The histone variant H2AX is rapidly phosphorylated (to form γH2AX) at the sites of DSBs. Immunofluorescent detection of γH2AX foci provides a direct measure of these toxic lesions.

Materials:

  • Anti-phospho-Histone H2A.X (Ser139) antibody (e.g., Millipore, #05-636)

  • All other materials are as described in Protocol 2.

Procedure:

  • Cell Seeding and Treatment: Seed cells as in Protocol 2. Treat with a range of compound concentrations for 24 hours. This longer incubation allows for the accumulation of replication-associated DSBs.

  • Fixation, Permeabilization, and Staining: Follow the immunofluorescence procedure from Protocol 2, but use the anti-γH2AX antibody (1:800 dilution) as the primary antibody.

  • Imaging and Analysis:

    • Image wells using a high-content imager.

    • Use image analysis software to identify nuclei (DAPI) and then count the number of distinct γH2AX foci within each nucleus.

    • Compare the average number of foci per cell across different treatment conditions in both HRD and HRP cell lines.

Expected Outcome: HRD cells treated with the compound should show a significant, dose-dependent increase in γH2AX foci compared to HRP cells.

Protocol 4: Cell Viability for Synthetic Lethality Assessment

Objective: To determine the differential cytotoxicity of the compound in HRD versus HRP cells and calculate the half-maximal cytotoxic concentration (CC50).

Principle: A luminescent cell viability assay, such as CellTiter-Glo®, quantifies the amount of ATP present, which is an indicator of metabolically active cells.

Materials:

  • HRD and HRP cell lines

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega, #G7570)

  • Luminometer

Procedure:

  • Cell Seeding: Seed 5,000 cells per well into opaque-walled 96-well plates and allow to adhere overnight.

  • Compound Treatment: Add serially diluted compound (typically over a 7-log range, e.g., 1 nM to 10 µM) to the cells.

  • Incubation: Incubate the plates for 72 to 120 hours, as the cytotoxic effects of PARP inhibitors can be slow to manifest.

  • Assay Readout:

    • Equilibrate the plate and the CellTiter-Glo® reagent to RT.

    • Add a volume of CellTiter-Glo® reagent equal to the culture medium volume in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at RT for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

Data Analysis:

  • Normalize the data to vehicle-treated controls (100% viability).

  • Plot normalized viability versus the log of compound concentration and fit a dose-response curve to determine the CC50 for each cell line.

  • A significant difference (ideally >50-fold) in the CC50 between the HRD and HRP cell lines is strong evidence of synthetic lethality.

Data Summary and Interpretation

The data generated from this assay cascade will provide a comprehensive profile of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide. The results should be compiled to build a clear and compelling story of the compound's efficacy.

Table 1: Example Data Summary for 3-Methoxy-N-(prop-2-yn-1-yl)benzamide

AssayCell LineMetricCompound XOlaparib (Control)
Tier 1: Target Validation
In Vitro PARP-1 AssayN/AIC5015 nM5 nM
Cellular PARylation AssayBxPC-3IC5050 nM20 nM
Tier 2: Cellular Phenotype
Cell Viability (72 hr)CAPAN-1 (HRD)CC50100 nM45 nM
BxPC-3 (HRP)CC50>10,000 nM>10,000 nM
Synthetic Lethality Ratio (HRP / HRD) Ratio >100 >222
γH2AX Foci (24 hr, 1 µM)CAPAN-1 (HRD)Foci/Cell25.430.1
BxPC-3 (HRP)Foci/Cell4.25.5

Interpretation:

  • A low nanomolar IC50 in the enzymatic and cellular PARylation assays would confirm that the compound is a potent inhibitor of PARP.

  • A significantly lower CC50 in the HRD cell line (CAPAN-1) compared to the HRP cell line (BxPC-3) demonstrates the desired synthetic lethal effect.

  • A corresponding increase in DNA damage (γH2AX foci) specifically in the HRD cell line provides a clear mechanistic link between PARP inhibition and the observed cytotoxicity.

References

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]

  • Pfizer. (n.d.). Mechanism of Action | TALZENNA® (talazoparib) HCP Site. [Link]

  • Wikipedia. (2024). Olaparib. [Link]

  • AstraZeneca. (n.d.). Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. [Link]

  • Pfizer Oncology Development. (n.d.). Talazoparib. [Link]

  • ecancer. (2012). New mechanism of action for PARP inhibitors discovered. [Link]

  • Turner, N. C., Telli, M. L., & Rugo, H. S. (2019). Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. Journal of Clinical Oncology, 37(15_suppl), 105-105. [Link]

  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Talazoparib Tosylate? [Link]

  • Wikipedia. (2024). PARP inhibitor. [Link]

  • Massive Bio. (2026). Olaparib. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Olaparib? [Link]

  • LaFargue, C. J., et al. (2019). Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond. Frontiers in Oncology, 9, 134. [Link]

  • Li, H., et al. (2022). The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. International Journal of Molecular Sciences, 23(15), 8257. [Link]

  • National Cancer Institute. (2025). Olaparib. [Link]

  • Amsbio. (n.d.). PARP Assays. [Link]

  • BPS Bioscience. (n.d.). PARP Assays. [Link]

  • Das, B. B., et al. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. DNA Repair, 18, 1-10. [Link]

  • PubMed. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. [Link]

Sources

Method

Application Note: Multiparametric Flow Cytometry Analysis of Apoptosis Induced by Benzamide Inhibitors

Executive Summary Benzamide-based histone deacetylase (HDAC) inhibitors, such as Entinostat (MS-275) and CI-994, represent a highly potent class of targeted epigenetic therapeutics. By selectively inhibiting Class I HDAC...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzamide-based histone deacetylase (HDAC) inhibitors, such as Entinostat (MS-275) and CI-994, represent a highly potent class of targeted epigenetic therapeutics. By selectively inhibiting Class I HDACs (HDAC1, 2, and 3), these compounds induce profound chromatin remodeling, cell cycle arrest, and programmed cell death in various malignancies. This application note provides a comprehensive, self-validating framework for quantifying benzamide inhibitor-induced apoptosis using multiparametric flow cytometry, focusing on the causality behind experimental design, critical controls, and step-by-step methodologies.

Mechanistic Overview: Benzamide Inhibitors & Apoptotic Pathways

To design an effective flow cytometry panel, one must first understand the molecular kinetics of the drug. Benzamide inhibitors like Entinostat selectively block the catalytic pocket of Class I HDACs. This inhibition prevents the deacetylation of both histones and non-histone tumor suppressors (such as p53). The resulting hyperacetylation of p53 enhances its transcriptional activity, leading to the upregulation of pro-apoptotic genes (e.g., Bax, Puma) and the suppression of pro-survival pathways like the AMPK/mTOR axis[1].

This transcriptional shift triggers mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytosol, which subsequently activates executioner caspases (Caspase-3 and -7) to dismantle the cell[1].

Signaling Benzamide Benzamide Inhibitor (e.g., Entinostat) HDAC Class I HDACs (HDAC1, 2, 3) Benzamide->HDAC Inhibits Chromatin Chromatin Relaxation & p53 Acetylation HDAC->Chromatin Prevents Deacetylation ProApoptotic Pro-apoptotic Gene Expression (Bax, Puma) Chromatin->ProApoptotic Activates Mitochondria Mitochondrial Outer Membrane Permeabilization ProApoptotic->Mitochondria Induces Caspase Executioner Caspases (Caspase-3/7) Mitochondria->Caspase Cytochrome c Release Apoptosis Apoptosis (PS Externalization) Caspase->Apoptosis Cleaves Substrates

Benzamide inhibitor-induced apoptotic signaling pathway via HDAC inhibition.

Experimental Design & Causality (E-E-A-T)

Why Choose Annexin V and Propidium Iodide (PI)?

Apoptosis is a highly regulated, energy-dependent process that must be distinguished from traumatic necrosis[2].

  • The Causality of Annexin V: In healthy cells, phosphatidylserine (PS) is actively maintained on the inner leaflet of the plasma membrane. During early apoptosis, caspase-dependent lipid scramblases flip PS to the outer leaflet[3]. Fluorophore-conjugated Annexin V binds to this exposed PS with high affinity. Crucial Note: This binding is strictly calcium-dependent; thus, specialized Annexin V Binding Buffer containing Ca2+ must be used[2].

  • The Causality of PI: Propidium Iodide is a membrane-impermeant DNA intercalator. It cannot enter intact cells (viable or early apoptotic) but readily enters cells with compromised membranes (late apoptotic or necrotic)[3].

Building a Self-Validating System (Mandatory Controls)

A flow cytometry experiment is only as trustworthy as its controls. To ensure absolute data integrity, the following self-validating system must be implemented:

  • Unstained Control: Establishes baseline cellular autofluorescence and dictates the initial Photomultiplier Tube (PMT) voltage settings.

  • Single-Color Controls (Annexin V-only and PI-only): Required to calculate the compensation matrix, mathematically subtracting spectral overlap (e.g., FITC emission spilling into the PE/PI detector).

  • Fluorescence Minus One (FMO) Controls: Essential for setting accurate gating boundaries, especially for dim populations.

  • Biological Positive Control: Cells treated with a known, rapid apoptosis inducer (e.g., 1 µM Staurosporine for 4–6 hours) to verify that the reagents and biological models are functioning correctly[3].

Experimental Workflow

Workflow Culture 1. Cell Culture & Treatment Harvest 2. Harvest Cells (Gentle Detachment) Culture->Harvest Wash 3. Wash in Binding Buffer Harvest->Wash Stain 4. Stain: Annexin V + PI/7-AAD Wash->Stain Incubate 5. Incubate 15 min (Dark, RT) Stain->Incubate Acquire 6. Flow Cytometry Acquisition Incubate->Acquire

Step-by-step flow cytometry workflow for Annexin V/PI apoptosis detection.

Detailed Methodologies

Protocol A: Annexin V / PI Surface Staining for PS Externalization

This protocol is optimized for adherent cancer cell lines (e.g., HCT116, SCLC) treated with benzamide inhibitors.

Step 1: Treatment and Harvesting

  • Seed cells at 5×105 cells/well in a 6-well plate and allow them to adhere overnight.

  • Treat with the benzamide inhibitor (e.g., 1–10 µM Entinostat or CI-994) for 24–48 hours[4]. Include a vehicle control (0.1% DMSO).

  • Collect the culture media (which contains detached, late-apoptotic cells) into a 15 mL tube[4].

  • Wash the adherent cells gently with PBS and add a mild detachment enzyme (e.g., Accutase). Expertise Insight: Avoid prolonged Trypsin incubation, as harsh enzymatic cleavage can destroy surface proteins and damage the plasma membrane, leading to false-positive PI staining[2].

  • Pool the detached cells with the collected media and centrifuge at 300 × g for 5 minutes.

Step 2: Staining

  • Wash the cell pellet twice with ice-cold PBS.

  • Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer ( 10 mM HEPES,140 mM NaCl,2.5 mM CaCl2​,pH 7.4 ).

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL).

  • Gently vortex and incubate for 15 minutes at room temperature in the dark[3].

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Acquire data on a flow cytometer (e.g., BD FACSCelesta or Bio-Rad ZE5) within 1 hour[3].

Protocol B: Intracellular Active Caspase-3 Staining

To confirm that cell death is strictly apoptotic via the executioner phase.

  • Harvest cells as described in Protocol A.

  • Stain with a Fixable Viability Dye (e.g., Zombie Aqua) for 15 minutes at room temperature to exclude necrotic cells prior to fixation.

  • Fix cells using 4% Paraformaldehyde (PFA) for 15 minutes at room temperature. Wash with PBS.

  • Permeabilize cells using a saponin-based permeabilization buffer for 15 minutes. Expertise Insight: Saponin reversibly permeabilizes the membrane; it must be included in all subsequent staining and washing steps.

  • Add fluorophore-conjugated anti-active Caspase-3 antibody and incubate for 30 minutes at room temperature in the dark.

  • Wash twice with permeabilization buffer, resuspend in PBS, and acquire via flow cytometry.

Data Presentation & Quantitative Analysis

Proper gating strategy is paramount. First, gate on FSC-A vs. SSC-A to exclude debris. Next, gate on FSC-A vs. FSC-H to exclude doublets. Finally, analyze the Annexin V vs. PI plot.

Table 1: Flow Cytometry Quadrant Interpretation (Annexin V / PI)
QuadrantPhenotypeAnnexin V StatusPI StatusBiological Interpretation
Q3 (Lower Left) Viable CellsNegativeNegativeIntact membranes, no externalized PS[2].
Q4 (Lower Right) Early ApoptoticPositiveNegativePS externalized, but membrane remains intact[3].
Q2 (Upper Right) Late ApoptoticPositivePositivePS externalized, membrane integrity lost (secondary necrosis)[2].
Q1 (Upper Left) NecroticNegativePositiveTraumatic membrane rupture without programmed PS flipping[2].
Table 2: Benchmark Apoptotic Responses to Benzamide Inhibitors

The following quantitative data summarizes expected apoptotic yields based on validated literature utilizing benzamide-class inhibitors.

InhibitorTarget Cell LineConcentration & TimeApoptotic Population (Annexin V+)Reference Context
Entinostat (MS-275) HCT116 (Colorectal)1–5 µM for 48h~31.8%Dose-dependent induction of apoptosis and PARP cleavage[5].
Entinostat (MS-275) SCLC (Lung Cancer)VariableSignificant IncreaseDual induction of apoptosis and autophagy via AMPK/mTOR[1].
CI-994 (PROTAC) HCT116 (Colorectal)40 µM for 48h~78.0%Targeted degradation of HDAC1/2 triggers massive cell death[6].

References

  • Title: 5 Source: PMC (nih.gov) URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa2xcaMqazG_9M_Hp-z6Y74EIhQ56xCDLjeE9OH5psFyTVOOUi8F5Dk4YJyCX2mQJIyU_ATi1ndzjijvDzYMjTsXKooaJEgMc5b_Q36Mw9H24F_diTkDwvtlHgdsh6a5NKzttxQPnbUEQI4yeu

  • Title: 4 Source: PMC (nih.gov) URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPZvmpdLdupJqUgaYp9O4qxn-CLjBOlqn06PL82vNK5Jb9CAbkHyswPfilwtoyYKfhOCGZUFkDw8Qm8ExKGmyIe7SM6cDyt30f8r-zfj3URfltlbucKjocvBDuppPfy8gmxaD4lDJ7Yr0GiNA=

  • Title: 1 Source: PubMed (nih.gov) URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5Q11V1T9HjghjN7WKV5ftGuztyM7mB6dwRO5CsqSvVHAj0DhDUy2TXVEF_Je56nmTkIiCxaHToiZVS_rsYYvt1gBcl9H8oJoSKoCJa-RwcSVMJNo_itEXk2ZUid07Ifo0_FH0

  • Title: 6 Source: PMC (nih.gov) URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgBdzyISPuPn0NycG4zSPjJWuxW66XDgyD1tO0pI1HDa4bv7qXZt9nx1PdL2rNAQ4O8sh2_8eq1FY3pkrNDm535jBqTbJL7wEl9d7W8qeXcAbvi6aFpOP9O83OXau8FWTbS8teyPGEx9kiFI8=

  • Title: 3 Source: Bio-Rad Antibodies URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnFYrWaV9hHyWc1VLEiHYc7ybv7HzTM9-MMIABphxeNmiw4i88jBjWPco94-JQA27fRCy-a1SuYprI8Xo2jNPIfG-CdEbiFwSdjQSNoIg2a5FkwY6sxRA7J5PI04XeWVYuq4s44Pqrj4to8EEV-nPJ5zmUPyN12ZYXPms=

  • Title: 2 Source: Boster Bio URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqoxBD604i2gl-Z0Bbev-_QTccnheOvvTWaVnhUtA7lqUX84V73epRcgJnjYqZJ-Ak_gksKV_8UWNWAGE2GyOgpwu5bCXDwG8XiMYKpROm2CVHIj_5QAd0n2Kkpn3EH1pCSB3kiOPu6SZR70kxHlKTWzQzEn4vGRqbbXVxbaT64568_yTrpYuq3yUMJCkqYwE=

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide

A comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide. Introduction The synthesis of 3-Methoxy-N-(prop-2...

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Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide.

Introduction

The synthesis of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide is a critical step in various research and development pipelines. This guide provides in-depth technical assistance to overcome common challenges and improve reaction yields. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to ensure scientific integrity and experimental success.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Product Formation

Symptoms: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting materials (3-methoxybenzoic acid and propargylamine) and minimal to no desired product.

Problem 2: Formation of Significant Byproducts

Symptoms: Multiple spots on TLC or peaks in the LC-MS chromatogram that do not correspond to starting materials or the desired product.

Problem 3: Difficulty in Product Purification

Symptoms: The crude product is an oil or a sticky solid that is difficult to purify by crystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a standard, reliable protocol for the synthesis of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide?

A1: A robust and commonly used method involves the coupling of 3-methoxybenzoic acid and propargylamine using a peptide coupling reagent.

Q2: What are the optimal reaction conditions to maximize the yield?

A2: The optimal conditions can vary slightly depending on the scale and specific reagents used. However, the following table summarizes generally recommended conditions.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. Use a solvent system that provides good separation of the starting materials and the product (e.g., 30-50% ethyl acetate in hexane). The disappearance of the limiting starting material (usually 3-methoxybenzoic acid) and the appearance of a new, typically less polar, product spot indicate the reaction is proceeding. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the formation of the product and the consumption of reactants.

Q4: Are there alternative synthetic routes to consider?

A4: While amide coupling is the most direct method, other routes exist. One alternative involves the conversion of 3-methoxybenzoic acid to its acid chloride using a reagent like thionyl chloride or oxalyl chloride, followed by reaction with propargylamine. However, this method can be less functional group tolerant and may require harsher conditions. Another approach could be a three-component coupling reaction involving an aldehyde, an alkyne, and an amine, though this would require a different starting material than 3-methoxybenzoic acid.

References

Optimization

Technical Support Center: Troubleshooting Solubility of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide in DMSO

Welcome to the technical support guide for 3-Methoxy-N-(prop-2-yn-1-yl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to address common and complex solubility challen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-Methoxy-N-(prop-2-yn-1-yl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to address common and complex solubility challenges encountered when working with this compound in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address issues in a progressive manner, from fundamental stock solution preparation to more nuanced chemical stability concerns.

Q1: My 3-Methoxy-N-(prop-2-yn-1-yl)benzamide is not dissolving in DMSO at my desired concentration. What are the initial steps I should take?

Answer: This is a common issue, particularly when preparing high-concentration stock solutions.[1][2] Here’s a systematic approach to troubleshoot this problem:

1. Verify Compound and Solvent Quality:

  • Compound Purity: Impurities can significantly impact solubility. Ensure you are using a high-purity grade of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide. If purity is uncertain, consider analytical validation.

  • Solvent Grade: Always use anhydrous, high-purity DMSO (≥99.9%).[3] Water is a common contaminant in DMSO and can drastically reduce the solubility of hydrophobic compounds. Keep the DMSO container tightly sealed when not in use.[3]

2. Optimize Dissolution Technique:

  • Mechanical Agitation: After adding the DMSO to your compound, vortex the solution vigorously for at least 30-60 seconds.[3]

  • Sonication: If vortexing is insufficient, sonication in a water bath can provide the necessary energy to break up crystal lattice structures and facilitate dissolution.[3][4]

  • Gentle Warming: For compounds that are not temperature-sensitive, gentle warming in a water bath (e.g., to 37°C) can significantly improve solubility.[3][4][5] Avoid excessive heat, which could lead to compound degradation.

3. Re-evaluate Target Concentration:

  • It's possible your target concentration exceeds the intrinsic solubility of the compound in DMSO. While specific solubility data for 3-Methoxy-N-(prop-2-yn-1-yl)benzamide in DMSO is not readily published, many small molecules have solubility limits.[6][7] Consider preparing a slightly lower concentration stock solution if the above methods fail.

Experimental Protocol: Preparing a 10 mM Stock Solution of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide in DMSO

Materials:

  • 3-Methoxy-N-(prop-2-yn-1-yl)benzamide (Molecular Weight: 189.22 g/mol )

  • Anhydrous DMSO (≥99.9% purity)[3]

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated micropipettes and sterile tips

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 189.22 g/mol * 1000 mg/g = 1.8922 mg

  • Weigh Compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out approximately 1.89 mg of the compound into the tube.

  • Add DMSO: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube.

  • Dissolve: Tightly cap the tube and vortex for 30-60 seconds.[3] Visually inspect for any undissolved particles.

  • Troubleshoot (if necessary):

    • If solids remain, sonicate the tube in a water bath for 5-10 minutes.

    • If still undissolved and the compound is not heat-sensitive, warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.[4][5]

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in single-use aliquots to prevent repeated freeze-thaw cycles, which can introduce moisture and lead to compound degradation.[3]

Q2: I successfully dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

Answer: This phenomenon, known as "crashing out," is a classic challenge when transitioning a compound from a highly solubilizing organic solvent to an aqueous environment.[8][9] The dramatic change in solvent polarity reduces the solubility of hydrophobic molecules.

Troubleshooting Strategies:

  • Decrease Final Concentration: The most direct solution is to lower the final concentration of the compound in your assay to a point below its aqueous solubility limit.[5]

  • Optimize Dilution Method: Instead of a single, large dilution step, employ a serial dilution method. First, make intermediate dilutions of your DMSO stock in DMSO, and then add these to your aqueous buffer. This gradual change in the solvent environment can sometimes keep the compound in solution.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced artifacts and cytotoxicity.[4][5][10] Always include a vehicle control with the same final DMSO concentration in your experiments.[5]

Q3: My experimental results are inconsistent, even though I don't see visible precipitation. Could sub-visible aggregates be the problem?

Answer: Yes, absolutely. The formation of sub-visible, colloidal aggregates is a well-documented source of assay interference and poor reproducibility.[2] These aggregates can non-specifically inhibit enzymes or interfere with assay readouts, leading to false positives and inconsistent data.

Diagnostic and Mitigation Steps:

  • Include a Detergent Control: A common method to diagnose aggregation is to include a low concentration of a non-ionic detergent, such as Triton X-100 (e.g., 0.01-0.1%), in your assay buffer.[2] If the apparent activity of your compound is significantly reduced in the presence of the detergent, it strongly suggests that aggregation was contributing to the initial results.

  • Dynamic Light Scattering (DLS): For a more direct physical characterization, DLS can be used to detect the presence of aggregates in your compound solutions at the concentrations used in your assays.[2]

Q4: Could the 3-Methoxy-N-(prop-2-yn-1-yl)benzamide be unstable or reacting with the DMSO?

Answer: This is a more complex but critical consideration. While DMSO is a relatively inert solvent, it is not completely unreactive.[11]

  • Amide Rotamers: Secondary amides, like the one in your compound, can exist as a mixture of cis and trans rotamers (rotational isomers). The ratio of these rotamers can be solvent-dependent. In DMSO, it's possible that both conformations are present, which could potentially influence biological activity.[12]

  • DMSO Decomposition: Under certain conditions (e.g., acidic or basic contaminants, presence of certain catalysts), DMSO can decompose to products like methyl thioether or dimethyl disulfide.[13] While less common under standard biological assay conditions, it's a possibility to be aware of, especially if your compound is a salt (e.g., hydrochloride salt).

  • Propargyl Group Reactivity: The propargyl group (prop-2-yn-1-yl) is a reactive moiety, often used in "click" chemistry.[14] While generally stable, its reactivity could be influenced by long-term storage in DMSO or by other components in your assay system.

Recommendations:

  • Use Freshly Prepared Solutions: Whenever possible, use freshly prepared dilutions of your DMSO stock for your experiments.[10]

  • Monitor for Degradation: If you suspect instability, analytical techniques like HPLC or LC-MS can be used to assess the purity of your compound in the DMSO stock over time.

Visual Troubleshooting Guide

Below is a workflow to guide you through the troubleshooting process for solubility issues.

G cluster_0 Initial Observation cluster_1 Level 1: Basic Troubleshooting cluster_2 Level 2: Aqueous Dilution Issues cluster_3 Level 3: Advanced Issues cluster_4 Resolution start Compound does not fully dissolve in DMSO check_quality Verify Compound Purity & Anhydrous DMSO start->check_quality optimize_dissolution Vortex, Sonicate, Gentle Warming check_quality->optimize_dissolution If quality is confirmed precipitation Precipitation upon aqueous dilution optimize_dissolution->precipitation If dissolved, but precipitates later success Solubility Issue Resolved optimize_dissolution->success If fully dissolved lower_conc Lower final concentration precipitation->lower_conc inconsistent_results Inconsistent results without visible precipitate precipitation->inconsistent_results If no visible precipitate but results are poor serial_dilution Use serial dilution method lower_conc->serial_dilution If still an issue serial_dilution->success If resolved check_aggregates Test for aggregates (Detergent, DLS) inconsistent_results->check_aggregates check_stability Assess compound stability (HPLC, LC-MS) check_aggregates->check_stability If aggregation is ruled out check_stability->success If stable

Caption: Troubleshooting workflow for solubility issues.

Summary of Key Parameters and Recommendations

ParameterRecommendationRationale
DMSO Grade Anhydrous, ≥99.9% PurityMinimizes water content which can cause compound precipitation.[3]
Final DMSO in Assay < 0.5%, ideally ≤ 0.1%Avoids solvent-induced cytotoxicity and off-target effects.[4][5]
Dissolution Aids Vortexing, Sonication, Gentle Warming (37°C)Provides mechanical and thermal energy to overcome crystal lattice forces.[3][4][5]
Stock Solution Storage -20°C or -80°C, single-use aliquotsPrevents degradation and moisture absorption from repeated freeze-thaw cycles.[3]
Aqueous Dilution Use serial dilutionsMinimizes abrupt polarity changes that cause precipitation.
Troubleshooting Aggregates Include a non-ionic detergent control (e.g., 0.01% Triton X-100)Helps differentiate true activity from non-specific inhibition by aggregates.[2]

References

  • Solvent-Dependent Stabilization of the E Configuration of Propargylic Secondary Amides | Request PDF - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • Samples in DMSO: What an end user needs to know - Ziath. (n.d.). Retrieved March 15, 2026, from [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening - PMC - NIH. (n.d.). Retrieved March 15, 2026, from [Link]

  • DMSO solubility and bioscreening - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO. (n.d.). Retrieved March 15, 2026, from [Link]

  • Chemical Properties of Benzamide, 3-methoxy-N-(3-methoxybenzoyl)-N-butyl - Cheméo. (n.d.). Retrieved March 15, 2026, from [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - MDPI. (n.d.). Retrieved March 15, 2026, from [Link]

  • Divergent decomposition pathways of DMSO mediated by solvents and additives | Request PDF - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • 3-methoxy-N-methylbenzamide | C9H11NO2 | CID 820515 - PubChem - NIH. (n.d.). Retrieved March 15, 2026, from [Link]

  • How do I make a stock solution of a substance in DMSO? - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • [PDF] Divergent decomposition pathways of DMSO mediated by solvents and additives. (n.d.). Retrieved March 15, 2026, from [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.). Retrieved March 15, 2026, from [Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - OUCI. (n.d.). Retrieved March 15, 2026, from [Link]

  • Chemical Properties of Benzamide, 3-methoxy-N-(hept-2-yl) - Cheméo. (n.d.). Retrieved March 15, 2026, from [Link]

  • 3-Methoxy-N-methyl-4-(prop-2-yn-1-ylamino)benzamide - Appretech Scientific Limited. (n.d.). Retrieved March 15, 2026, from [Link]

  • (PDF) Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • Looking for suggestions to dissolve benzamide derivatives : r/chemistry - Reddit. (n.d.). Retrieved March 15, 2026, from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.). Retrieved March 15, 2026, from [Link]

  • I have dissolved some novel drugs in DMSO and found precipitate when I had administered it to my cell culture system. Is it normal? | ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? (n.d.). Retrieved March 15, 2026, from [Link]

  • Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

Sources

Troubleshooting

Optimization of reaction conditions for Schotten-Baumann synthesis of benzamides

Welcome to the Technical Support Center for benzamide synthesis via the Schotten-Baumann reaction. Designed for researchers, application scientists, and drug development professionals, this guide synthesizes mechanistic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzamide synthesis via the Schotten-Baumann reaction. Designed for researchers, application scientists, and drug development professionals, this guide synthesizes mechanistic theory with field-proven troubleshooting strategies.

Part 1: Mechanistic Insights & Reaction Optimization (FAQs)

Q: Why are biphasic conditions (aqueous base/organic solvent) preferred over single-phase organic systems for benzamide synthesis? A: The Schotten-Baumann reaction utilizes a biphasic system (e.g., water and dichloromethane) to compartmentalize the reaction dynamics and drive the equilibrium forward[1]. The acylation of an amine by an acid chloride generates one stoichiometric equivalent of hydrochloric acid (HCl)[2]. In a single organic phase, this HCl rapidly protonates the unreacted starting amine, rendering it non-nucleophilic and capping the theoretical yield at 50% unless a sacrificial amine is used. In a biphasic system, the aqueous base (typically NaOH) continuously extracts and neutralizes the HCl, maintaining the amine in its active, deprotonated state within the organic phase[3].

Q: How does the choice of base and solvent impact the yield and impurity profile? A: Base selection dictates the balance between productive amidation and the primary side reaction: the hydrolysis of benzoyl chloride into benzoic acid[4]. While strong aqueous bases like NaOH are standard, they can accelerate hydrolysis if mixing is poor. Switching to milder bases like Na₂CO₃ can reduce hydrolysis, though it may lead to a buildup of intermediate anhydrides if the temperature is not strictly controlled[4].

Table 1: Quantitative Impact of Base and Solvent Selection on Reaction Outcomes

Base SystemSolvent SystemMolar Eq.Typical YieldMechanistic Impact & Causality
None Dichloromethane (DCM)N/A< 50%HCl protonates the starting amine, halting the nucleophilic attack[5].
NaOH (aq) DCM / Water2.0 - 3.085 - 95%Rapidly neutralizes HCl. Biphasic immiscibility protects the acyl chloride from bulk water[1].
Na₂CO₃ (aq) 2-MeTHF / Water2.0 - 3.080 - 90%Milder base reduces the rate of acyl chloride hydrolysis but may slow overall kinetics[4].
Pyridine THF (Single Phase)1.5 - 2.075 - 85%Acts as both an acid scavenger and a nucleophilic catalyst, but complicates downstream purification[5].

Q: What is the mechanistic causality behind temperature control in this reaction? A: Temperature directly dictates the chemoselectivity between amidation and hydrolysis. The activation energy barrier for the amine's nucleophilic attack on the acyl chloride is relatively low. By maintaining the reaction at 0–5 °C during the addition phase, this productive pathway proceeds smoothly while the activation barrier for the competing aqueous hydrolysis remains restrictively high[5].

Part 2: Self-Validating Experimental Protocol

To ensure reproducibility, protocols must be self-validating. The following methodology for synthesizing N-benzylbenzamide incorporates real-time diagnostic checks to prevent downstream failures[6].

Step-by-Step Methodology
  • Biphasic Setup: Dissolve 10.0 mmol of benzylamine in 20 mL of dichloromethane (DCM). Add 25 mL of 1 M aqueous NaOH (2.5 eq).

    • Self-Validation Check: Test the aqueous phase with pH paper. It must read > 12 before proceeding.

  • Thermal Control: Submerge the reaction flask in an ice-water bath.

    • Self-Validation Check: Insert an internal thermocouple. Do not proceed until the internal temperature stabilizes at 0–5 °C[5].

  • Dropwise Addition: Dissolve 10.5 mmol (1.05 eq) of benzoyl chloride in 10 mL of DCM. Add this solution dropwise to the vigorously stirring biphasic mixture over 30 minutes[5].

    • Self-Validation Check: Monitor the internal temperature. If it spikes above 10 °C, pause the addition to prevent thermal hydrolysis[7].

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 1 hour.

    • Self-Validation Check: Spot the organic phase on a UV-active TLC plate. The disappearance of the starting amine spot confirms reaction completion. Re-check the aqueous pH; if it has dropped below 9, add more NaOH and stir for an additional 15 minutes.

  • Workup & Isolation: Transfer to a separatory funnel and collect the lower organic layer. Wash the organic layer sequentially with 1 M HCl (to remove trace unreacted amine), saturated NaHCO₃ (to remove benzoic acid byproducts), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude benzamide[5].

Workflow A 1. Biphasic Setup (Amine in DCM + Aq. NaOH) B 2. Thermal Control (Cool to 0-5 °C) A->B C 3. Dropwise Addition (Benzoyl Chloride in DCM) B->C D 4. Self-Validation (Check pH > 9, TLC for Amine) C->D E 5. Phase Separation (Extract Organic Layer) D->E F 6. Purification (Wash & Crystallize) E->F

Caption: Standardized, self-validating experimental workflow for Schotten-Baumann benzamide synthesis.

Part 3: Troubleshooting Guide

Issue 1: Low yield (< 40%) accompanied by the recovery of a white, water-soluble precipitate.

  • Causality: You are observing the hydrolysis of benzoyl chloride into benzoic acid[4]. This occurs when the instantaneous concentration of the acyl chloride in the organic phase exceeds the amine concentration, or if the biphasic mixing is insufficient, starving the organic phase of the base[7].

  • Corrective Action: Ensure the benzoyl chloride is added dropwise to keep its steady-state concentration low[5]. Increase the RPM of your magnetic stirrer to maximize the interfacial surface area between the aqueous and organic layers[7].

Troubleshooting Start Issue: Low Benzamide Yield CheckPH Diagnostic: Check Aqueous pH Start->CheckPH Acidic pH < 7: Acidic CheckPH->Acidic Basic pH > 9: Basic CheckPH->Basic ActionAcidic Cause: Amine Protonation Action: Increase Base / Stirring Acidic->ActionAcidic CheckTLC Diagnostic: Check TLC for Benzoic Acid Basic->CheckTLC Hydrolysis High Benzoic Acid CheckTLC->Hydrolysis Incomplete Unreacted Amine CheckTLC->Incomplete ActionHydro Cause: Hydrolysis Action: Lower Temp, Slower Addition Hydrolysis->ActionHydro ActionIncomp Cause: Poor Kinetics Action: Increase Time / Temp slightly Incomplete->ActionIncomp

Caption: Diagnostic logical tree for troubleshooting low yields in benzamide synthesis.

Issue 2: A stubborn emulsion forms during the phase separation workup.

  • Causality: Emulsions in Schotten-Baumann reactions are typically stabilized by the amphiphilic nature of unreacted amines, the benzamide product itself, or the formation of sodium benzoate (which acts as a soap surfactant).

  • Corrective Action: Add saturated brine (NaCl) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of organic molecules and forcing them into the DCM layer (salting out). If the emulsion persists due to polymeric micro-particulates, filter the entire biphasic mixture through a tightly packed pad of Celite[8].

Issue 3: LC-MS analysis reveals significant over-acylation (imide formation).

  • Causality: Primary amines can undergo double acylation if the resulting secondary amide is sufficiently nucleophilic and the benzoyl chloride is present in localized excess.

  • Corrective Action: Strictly control your stoichiometry to exactly 1.0–1.05 equivalents of benzoyl chloride. If your starting amine is highly sterically unhindered, reduce the reaction temperature further and utilize a milder base (like Na₂CO₃) to attenuate the nucleophilicity of the newly formed amide[4].

References

  • Schotten-Baumann Reaction Conditions Organic Chemistry Portal[Link]

  • Schotten–Baumann Reaction: Mechanisms and Applications Wikipedia[Link]

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide Organic Process Research & Development (ACS Publications)[Link]

  • Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors National Institutes of Health (PMC)[Link]

Sources

Optimization

Technical Support Center: Purification of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when purifying 3-Methoxy-N-(prop-2-yn-1-yl)benzamide.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when purifying 3-Methoxy-N-(prop-2-yn-1-yl)benzamide.

Synthesizing this terminal alkyne-bearing benzamide typically involves the amidation of 3-methoxybenzoic acid with propargylamine (prop-2-yn-1-amine) using coupling reagents like DCC or EDC·HCl. The primary purification bottlenecks do not arise from the product itself—which is a stable, neutral organic molecule—but rather from the persistent byproducts of the coupling reagents and the unreacted starting materials[1]. By understanding the causality behind the solubility and pKa of these impurities, we can design a self-validating purification workflow that guarantees high purity without degrading the sensitive propargyl moiety.

I. Diagnostic Purification Workflow

The following decision tree outlines the logical relationship between your choice of synthetic reagents and the required downstream purification methodology.

PurificationWorkflow Start Crude 3-Methoxy-N- (prop-2-yn-1-yl)benzamide Coupling Identify Coupling Reagent Used Start->Coupling DCC DCC Protocol (Generates Insoluble DCU) Coupling->DCC EDC EDC·HCl Protocol (Generates Soluble Urea) Coupling->EDC FilterDCU 1. Chill in DCM/MeCN 2. Filter out DCU precipitate DCC->FilterDCU AqWorkup Acid/Base Aqueous Workup (Extracts unreacted acid/amine) EDC->AqWorkup FilterDCU->AqWorkup OrgLayer Isolate Organic Layer (Contains Neutral Product) AqWorkup->OrgLayer Flash Flash Chromatography (Hexanes/EtOAc gradient) OrgLayer->Flash If TLC shows impurities > 5% Cryst Recrystallization (EtOAc/Heptane) OrgLayer->Cryst If TLC shows impurities < 5% Pure Pure 3-Methoxy-N- (prop-2-yn-1-yl)benzamide Flash->Pure Cryst->Pure

Caption: Decision tree for the purification of crude 3-Methoxy-N-(prop-2-yn-1-yl)benzamide based on coupling chemistry.

II. Troubleshooting Guides & FAQs

Q1: I used DCC for the coupling, and my product is severely contaminated with a white solid that streaks on my silica column. How do I remove it? A1: The white solid is dicyclohexylurea (DCU), the byproduct of N,N'-dicyclohexylcarbodiimide (DCC)[2]. DCU is notoriously difficult to remove because it is virtually insoluble in water but exhibits partial, temperature-dependent solubility in organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc)[3]. When loaded onto a silica column, DCU slowly dissolves and streaks across all fractions.

  • The Fix: Before chromatography, suspend your crude mixture in a minimal amount of cold acetonitrile or DCM and place it in an ice bath for 30 minutes. DCU will precipitate heavily. Filter the mixture through a pad of Celite. The filtrate will contain your product with >95% of the DCU removed[4].

Q2: Why is my product co-eluting with unreacted propargylamine, and how can I separate them? A2: Propargylamine is a primary amine with a pKa of approximately 8.0. If you only perform a neutral aqueous wash, a significant fraction of the amine remains unprotonated and highly soluble in the organic phase, causing it to co-elute with your neutral benzamide product.

  • The Fix: You must force the propargylamine into the aqueous phase by protonating it. Wash your organic layer with 0.1 M HCl or 10% citric acid[5]. The acidic wash converts the free amine into a water-soluble ammonium salt, completely partitioning it away from your organic product.

Q3: Is there a way to avoid the DCU problem entirely in future scale-ups? A3: Yes. Switch your coupling reagent from DCC to 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)[6]. The causality here is structural: EDC contains a tertiary amine that becomes protonated under slightly acidic conditions. The resulting urea byproduct is highly water-soluble[7]. By using EDC·HCl, you completely eliminate the need for cold filtration and chromatography; a simple acidic aqueous extraction will wash away both the urea byproduct and any unreacted propargylamine[8].

Q4: My product is pure by NMR but has a slight yellow tint. Can I decolorize it without losing the alkyne? A4: The yellow tint often comes from trace oxidation of the methoxybenzoic acid precursors or trace metals if a catalyst was used. The terminal alkyne (prop-2-yn-1-yl) is stable to activated carbon. Dissolve the product in warm EtOAc, add 5% w/w activated charcoal, stir for 15 minutes, and filter through Celite.

III. Quantitative Data: Reagent & Byproduct Profiling

To optimize your purification strategy, you must understand the physicochemical properties of the impurities you are trying to remove. The table below summarizes the solubility profiles and recommended removal strategies for common amidation byproducts.

Coupling ReagentPrimary ByproductWater SolubilityOrganic Solvent SolubilityRecommended Removal Strategy
DCC Dicyclohexylurea (DCU)Very LowLow-Moderate (Streaks on silica)Cold precipitation in MeCN/DCM followed by filtration[3].
EDC·HCl 1-[3-(Dimethylamino)propyl]-3-ethylureaHigh LowAqueous acidic wash (0.1 M HCl or 10% Citric Acid)[6].
HATU HOAt / TetramethylureaModerate/HighModerateAqueous basic wash (Sat. NaHCO₃) + Water wash.
None (Acid Chloride route) HCl gas / Chloride saltsHighVery LowAqueous basic wash (Sat. NaHCO₃) to neutralize HCl.
IV. Standard Operating Procedures (SOPs)
Protocol A: Optimized Acid-Base Liquid-Liquid Extraction (For EDC·HCl Syntheses)

This protocol is a self-validating system: by systematically altering the pH of the aqueous washes, we sequentially ionize and extract specific classes of impurities, leaving only the neutral 3-Methoxy-N-(prop-2-yn-1-yl)benzamide in the organic phase.

  • Dilution: Transfer the crude reaction mixture (typically in DCM or DMF) into a separatory funnel. Dilute with EtOAc (10 volumes relative to the reaction volume). Note: EtOAc is preferred over DCM here to prevent emulsion formation with DMF.

  • Acidic Wash (Removes Amine & EDC-Urea): Add an equal volume of 10% aqueous citric acid or 0.1 M HCl[5]. Shake vigorously and vent. Allow the layers to separate. The aqueous layer now contains the protonated propargylamine and the EDC-urea byproduct[6]. Discard the aqueous layer. Repeat this step once.

  • Basic Wash (Removes Unreacted Acid): Add an equal volume of saturated aqueous NaHCO₃. Shake carefully (CO₂ gas will evolve). The basic environment deprotonates any unreacted 3-methoxybenzoic acid, pulling it into the aqueous phase as a sodium salt. Discard the aqueous layer.

  • Brine Wash: Wash the organic layer with saturated NaCl solution to remove residual water and break any micro-emulsions.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If TLC (Hexanes:EtOAc 1:1) shows a single spot, proceed to Protocol C (Crystallization).

Protocol B: DCU Cold-Filtration & Flash Chromatography (For DCC Syntheses)

Use this protocol if DCC was used and DCU contamination is evident.

  • Solvent Exchange: Concentrate the crude reaction mixture to complete dryness on a rotary evaporator.

  • Cold Precipitation: Suspend the dry crude mass in a minimal volume of cold Acetonitrile (MeCN) or DCM (approx. 2-3 mL per gram of crude). Place the flask in an ice bath at 0 °C for 30–45 minutes to maximize DCU precipitation[4].

  • Filtration: Vacuum filter the suspension through a tightly packed pad of Celite in a fritted funnel. Wash the filter cake with a small amount of ice-cold solvent[3].

  • Chromatography: Concentrate the filtrate. Load the residue onto a silica gel column using the dry-loading technique (adsorb onto silica, evaporate solvent, load as a powder).

  • Elution: Elute using a gradient of Hexanes and Ethyl Acetate (start at 90:10, ramp to 50:50). The neutral benzamide will typically elute around 30-40% EtOAc. Monitor fractions via TLC (UV active at 254 nm).

Protocol C: Final Polish via Recrystallization
  • Dissolve the semi-pure 3-Methoxy-N-(prop-2-yn-1-yl)benzamide in a minimum amount of boiling Ethyl Acetate.

  • Slowly add Heptane (anti-solvent) dropwise until the solution becomes slightly cloudy.

  • Add a single drop of Ethyl Acetate to clear the solution, remove from heat, and allow it to cool slowly to room temperature, then transfer to an ice bath.

  • Filter the resulting white/off-white crystals and dry under high vacuum.

V. References
  • Royal Society of Chemistry. "Scalable mechanochemical synthesis of amides using bead milling technology." Green Chemistry, 2026. Available at:[Link]

  • Aapptec Peptides. "Carbodiimides and Additives." Aapptec, 2021. Available at:[Link]

  • National Institutes of Health. "Synthesis and σ1 Receptor Binding of Halogenated N,N′-Diphenethylethylenediamines." PMC, 2011. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Benzamide N-Alkylation

Welcome to the Application Support Center. The N-alkylation of benzamides is a fundamental transformation in medicinal chemistry and drug development, but it is notoriously plagued by chemoselectivity issues.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The N-alkylation of benzamides is a fundamental transformation in medicinal chemistry and drug development, but it is notoriously plagued by chemoselectivity issues. Because the amide functional group is an ambident nucleophile, researchers frequently encounter O-alkylated imidates and N,N-dialkylated over-reaction products.

This guide provides mechanistic troubleshooting, quantitative parameter selection, and self-validating protocols to ensure you achieve exclusive mono-N-alkylation in your workflows.

Diagnostic Hub

G Start Identify Primary Byproduct OAlkyl O-Alkylation (Imidate Formation) Start->OAlkyl Dialkyl N,N-Dialkylation (Over-alkylation) Start->Dialkyl Hydrolysis Amide Hydrolysis (Cleavage) Start->Hydrolysis OAlkyl_Fix1 Switch to softer leaving group (e.g., I⁻, Br⁻ instead of OTf⁻) OAlkyl->OAlkyl_Fix1 OAlkyl_Fix2 Use softer counter-ion base (e.g., Cs₂CO₃ instead of LiOtBu) OAlkyl->OAlkyl_Fix2 Dialkyl_Fix1 Strict 1:1 stoichiometry or slight amide excess Dialkyl->Dialkyl_Fix1 Dialkyl_Fix2 Lower reaction temperature & use sterically bulky base Dialkyl->Dialkyl_Fix2 Hydrolysis_Fix1 Ensure strictly anhydrous solvents and reagents Hydrolysis->Hydrolysis_Fix1 Hydrolysis_Fix2 Avoid aqueous bases (NaOH, KOH) Hydrolysis->Hydrolysis_Fix2 Modern Alternative: Borrowing Hydrogen (Transition Metal + Alcohol) OAlkyl_Fix1->Modern Dialkyl_Fix1->Modern

Diagnostic workflow for identifying and resolving benzamide alkylation byproducts.

FAQ & Mechanistic Deep-Dives

Q1: Why is my reaction yielding O-alkylated imidates instead of the desired N-alkyl benzamide? A1: This is a classic manifestation of Pearson's Hard and Soft Acids and Bases (HSAB) theory[1]. The deprotonated benzamide anion is an ambident nucleophile. The oxygen atom is highly electronegative and acts as a "hard" nucleophile, while the nitrogen atom is less electronegative and acts as a "soft" nucleophile[1]. If you use an alkylating agent with a hard leaving group (e.g., methyl triflate, dimethyl sulfate, or Meerwein salts), the reaction is kinetically driven toward the hard oxygen center, resulting in O-alkylation[1][2]. Causality & Solution: Switch to an alkylating agent with a softer leaving group, such as an alkyl iodide or bromide, which preferentially reacts with the softer nitrogen atom[1]. Furthermore, the choice of base counter-ion plays a critical role; harder cations tend to favor O-alkylation, whereas softer cations (like Cs⁺) favor N-alkylation[3].

Q2: How do I prevent the mono-N-alkylated product from reacting again to form an N,N-dialkylated byproduct? A2: Mono-N-alkylated amides are often more nucleophilic than the starting primary amide due to the electron-donating effect of the newly added alkyl group[3]. If excess alkylating agent is present, a second alkylation event is highly likely. Causality & Solution: Control the stoichiometry strictly to a 1:1 ratio, or even use a slight excess of the starting benzamide[3]. Lowering the reaction temperature and utilizing a sterically bulky base can also kinetically hinder the second alkylation event by restricting access to the nitrogen center[3].

Q3: Are there modern methodologies that bypass alkyl halides entirely to avoid these byproducts? A3: Yes. The "borrowing hydrogen" (or hydrogen autotransfer) methodology is a highly efficient, green alternative that uses primary or secondary alcohols as alkylating agents[4]. Catalyzed by transition metals (such as Ir, Ru, Pd, or Co), this process temporarily dehydrogenates the alcohol to an aldehyde, which condenses with the benzamide to form an imine. The metal catalyst then re-donates the hydrogen to reduce the imine to the mono-N-alkylated benzamide[5][6]. Because the intermediate is an imine, O-alkylation is mechanistically impossible, and water is generated as the sole byproduct[5].

Quantitative Parameter Selection

Summarizing the mechanistic causality into actionable parameters allows for rapid optimization of your reaction conditions.

Table 1: Influence of Reaction Parameters on Benzamide Alkylation Chemoselectivity

ParameterConditionDominant PathwayMechanistic Causality
Leaving Group Hard (-OTf, -OSO₂OMe)O-AlkylationHard electrophiles preferentially attack the highly electronegative, hard oxygen center (HSAB theory)[1][2].
Leaving Group Soft (-I, -Br)N-AlkylationSoft electrophiles have better orbital overlap with the softer nitrogen center[1].
Counter-ion Hard (Li⁺, Na⁺)Mixed / O-AlkylationHard cations tightly pair with oxygen; depending on the solvent, this can either block O-attack or activate it[3].
Counter-ion Soft (Cs⁺)N-AlkylationLarge, soft cations dissociate easily, leaving the ambident anion free to react at the thermodynamically favored N-site[3].
Stoichiometry Excess Alkyl Halide (>1.5 eq)N,N-DialkylationThe mono-alkylated product is more nucleophilic than the starting amide, promoting a second alkylation[3].
Alkylating Agent Primary Alcohols (Catalytic)Exclusive N-AlkylationBorrowing hydrogen mechanism bypasses direct Sₙ2, forming an imine intermediate that is reduced to the N-alkyl product[5][6].

Validated Workflows (Standard Operating Procedures)

Protocol A: Classical Base-Promoted Mono-N-Alkylation

Design Principle: This protocol utilizes a soft electrophile and a soft counter-ion in a polar aprotic solvent to thermodynamically drive N-alkylation while using self-validating checkpoints to prevent over-alkylation.

  • Preparation & Deprotonation:

    • Charge a flame-dried flask with benzamide (1.05 eq) and anhydrous DMF (0.2 M).

    • Validation Check: Ensure DMF water content is <50 ppm via Karl Fischer titration prior to use to prevent amide hydrolysis.

    • Add Cs₂CO₃ (1.5 eq) at room temperature. Stir for 30 minutes.

    • Validation Check: The suspension should become slightly translucent as the amide anion forms.

  • Alkylation:

    • Cool the reaction mixture to 0 °C.

    • Dropwise add the alkyl iodide (1.00 eq) over 15 minutes.

    • Causality: Slow addition prevents a localized excess of the electrophile, mitigating the risk of N,N-dialkylation.

  • Monitoring & Arrest:

    • Warm to room temperature and stir.

    • Validation Check: Monitor via LC-MS every 2 hours. Look for the mass shift of +[Alkyl] (target) vs +2[Alkyl] (byproduct). If the dialkylated byproduct exceeds 2% relative area, immediately cool the reaction to 0 °C to arrest kinetics.

  • Workup:

    • Quench with saturated aqueous NH₄Cl. Extract with EtOAc. Wash the organic layer with 5% LiCl (aq) three times to remove residual DMF. Dry over Na₂SO₄ and concentrate.

Protocol B: Catalytic Borrowing Hydrogen N-Alkylation

Design Principle: Eliminates O-alkylation and dialkylation entirely by utilizing an alcohol as the alkylating agent via a transition-metal catalyzed hydrogen autotransfer mechanism[5].

  • Catalyst Activation:

    • In a nitrogen-filled glovebox, charge a pressure tube with the benzamide (1.0 eq), primary alcohol (1.2 eq), and a suitable transition metal catalyst (e.g., Cobalt nanoparticles on carbon, 2-5 mol%[5] or a Pd(II) pincer complex, 0.5 mol%[6]).

  • Base Addition & Reaction:

    • Add a catalytic amount of base (e.g., KOH or tBuOK, 0.5-1.0 eq) and anhydrous toluene (0.5 M).

    • Seal the tube, remove from the glovebox, and heat to 115–130 °C for 24 hours.

    • Causality: The elevated temperature is required to drive the initial endothermic dehydrogenation of the alcohol to the aldehyde[5].

  • Validation & Isolation:

    • Cool to room temperature.

    • Validation Check: The reaction should have generated a stoichiometric equivalent of water. A crude ¹H NMR should show the complete disappearance of the alcohol α-protons and the appearance of the newly formed N-alkyl methylene protons.

    • Filter through a pad of Celite to remove the heterogeneous or precipitated catalyst. Concentrate and purify via column chromatography.

References

  • ResearchGate - N-Alkylation of carbamates and amides with alcohols catalyzed by a Cp*Ir complex. Available at:[Link]

  • ResearchGate - Why n-alkylation is more favorable than o-alkyation? Available at: [Link]

  • NIH PMC - Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Available at: [Link]

  • ResearchGate - N‐alkylation of benzamides/sulfonamides using alcohols via borrowing hydrogen approach by well‐defined Pd (II) pincer complexes. Available at: [Link]

  • Wiley-VCH - Organic Synthesis: General Remarks. Available at: [Link]

Sources

Optimization

Technical Support Center: Maximizing Solution Stability of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide

Welcome to the Technical Support and Troubleshooting Guide for 3-Methoxy-N-(prop-2-yn-1-yl)benzamide . This compound features three distinct chemical domains: an electron-donating methoxyarene, an amide linkage, and a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for 3-Methoxy-N-(prop-2-yn-1-yl)benzamide . This compound features three distinct chemical domains: an electron-donating methoxyarene, an amide linkage, and a highly reactive terminal alkyne (propargyl group). While excellent for click-chemistry and targeted binding, the N-propargyl amide motif presents unique solution stability challenges.

This guide provides researchers and drug development professionals with the mechanistic insights and self-validating protocols required to maintain the structural integrity of this molecule during in vitro and in vivo workflows.

PART 1: Core Stability Challenges (The "Why")

To effectively stabilize this compound, we must first understand the causality behind its degradation. The molecule is susceptible to three primary degradation pathways depending on the microenvironment:

  • Trace-Metal Catalyzed Cycloisomerization (The Hidden Culprit): Unlike standard aliphatic amides, N-propargyl amides are exquisitely sensitive to carbophilic Lewis acids (e.g., Au, Ag, Cu, Pd). Trace metals leaching from lower-grade solvents, syringe needles, or glassware coordinate to the alkyne, activating it for an intramolecular nucleophilic attack by the amide oxygen. This 5-exo-dig cyclization rapidly converts the active compound into an inactive 5-methylene-4,5-dihydrooxazole or fully aromatic oxazole [1].

  • Amide Hydrolysis: The amide bond can undergo nucleophilic acyl substitution when exposed to water at extreme pH levels. Hydroxide or hydronium ions catalyze the cleavage of the C-N bond, yielding 3-methoxybenzoic acid and propargylamine [2].

  • Alkyne Oxidation & Polymerization: Terminal alkynes are prone to oxidative cleavage or radical-mediated Glaser-type coupling when exposed to dissolved oxygen, UV light, or strong oxidants [3].

Degradation A 3-Methoxy-N-(prop-2-yn-1-yl)benzamide (Intact Molecule) B Amide Hydrolysis (Acid/Base Catalyzed) A->B Extreme pH, H2O, Heat C Cycloisomerization (Trace Metal Catalyzed) A->C Trace Au, Ag, Cu (5-exo-dig) D Alkyne Oxidation (O2 / Radicals) A->D O2, Light, Radicals B1 3-Methoxybenzoic Acid + Propargylamine B->B1 C1 Oxazole / Oxazoline Derivatives C->C1 D1 Polymeric/Oxidized Species D->D1

Figure 1: Primary degradation pathways of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide in solution.

PART 2: Quantitative Stability Profile

By understanding the specific triggers for each degradation pathway, we can predict the half-life ( t1/2​ ) of the compound under various conditions.

Table 1: Estimated Stability Profile of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide

ConditionPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Mitigation Strategy
Unbuffered Aqueous (pH <3 or >10), 37°CAmide Hydrolysis< 24 hoursUse buffered solutions (pH 7.0 - 7.4)
DMSO + Trace Au/Cu (1 ppm), 25°CCycloisomerization (Oxazole)2 - 4 hoursUse metal-free/HPLC-grade solvents
Aerated DMSO, Ambient Light, 25°CAlkyne Oxidation / Coupling~ 1 weekDegas solvents, use amber vials
Buffered Aqueous (pH 7.4) + 1mM EDTA, 4°CNone (Stable)> 3 monthsAdd chelators, refrigerate
Degassed, Metal-Free DMSO, -80°CNone (Stable)> 2 yearsCryogenic storage under inert gas

PART 3: Self-Validating Preparation Protocols

To ensure scientific integrity, every solution preparation must be treated as a self-validating system. Follow these step-by-step methodologies to guarantee stability.

Workflow N1 1. Solvent Prep Use HPLC-grade, Metal-free DMSO N2 2. Degassing Sparge with Ar/N2 for 15 mins N1->N2 N3 3. Dissolution Add compound, vortex gently N2->N3 N4 4. Aliquoting Dispense into amber glass vials N3->N4 N5 5. Storage Cap under Ar, Store at -80°C N4->N5

Figure 2: Self-validating workflow for preparing highly stable stock solutions.

Protocol A: Preparation of a 10 mM Master Stock Solution (DMSO)
  • Solvent Selection: Use only HPLC-grade, metal-free DMSO. Causality: Standard reagent-grade DMSO often contains trace iron or copper which will initiate rapid cycloisomerization of the propargyl group.

  • Degassing: Sparge the DMSO with Argon or Nitrogen gas for 15 minutes. Causality: Removing dissolved oxygen prevents radical-mediated alkyne oxidation.

  • Dissolution: Weigh the compound using a static-free, non-metallic spatula (e.g., ceramic or PTFE-coated). Add the degassed DMSO and vortex gently until fully dissolved.

  • Aliquoting: Divide the solution into single-use aliquots in amber glass vials to prevent photo-degradation.

  • Storage: Blanket the headspace of the vials with Argon before capping. Store immediately at -80°C.

  • Self-Validation Check (LC-MS): Immediately after preparation, analyze a 1 µL aliquot via LC-MS. You should observe a single peak at [M+H]+ 190.2 . Re-analyze a control aliquot at 48 hours.

    • If an isobaric peak (m/z 190.2) appears at a different retention time: Your solvent contains trace metals (oxazole formation).

    • If a peak appears at m/z 153.1: Your solvent is wet/acidic (hydrolysis to 3-methoxybenzoic acid).

Protocol B: Preparation of Aqueous Working Solutions (For Assays)
  • Buffer Selection: Use a biological buffer (e.g., PBS or HEPES) adjusted strictly to pH 7.4.

  • Metal Scavenging: Add 1 mM EDTA to the aqueous buffer before introducing the compound. Causality: EDTA chelates trace metals present in biological media, effectively shutting down the 5-exo-dig cycloisomerization pathway.

  • Dilution: Dilute the DMSO stock into the aqueous buffer immediately prior to the experiment. Do not store aqueous working solutions for >24 hours.

PART 4: Troubleshooting & FAQs

Q1: My stock solution turned yellow/brown after a few days on the bench. What happened? A: This color shift is indicative of alkyne oxidation and subsequent Glaser-type oxidative coupling or polymerization. Terminal alkynes form conjugated polymeric networks when exposed to O2 and ambient light.

  • Resolution: Ensure all solvents are thoroughly degassed prior to dissolution and strictly use amber vials for storage.

Q2: My LC-MS shows a degradation peak with the exact same mass (m/z 190.2) as my parent compound. Is this an instrument artifact? A: No, this is not an artifact. It is a classic, highly specific sign of trace-metal catalyzed cycloisomerization. The linear N-propargyl amide has isomerized into a cyclic oxazoline/oxazole derivative. Because no atoms are lost or gained during this intramolecular rearrangement, the mass remains identical (isobaric), but the retention time and biological activity will change drastically.

  • Resolution: Switch to certified metal-free solvents, avoid metal spatulas/needles, and add EDTA to your aqueous assay buffers.

Q3: I see a peak at m/z 153.1 in my aqueous assay samples. How do I prevent this? A: A mass of 153.1 corresponds to 3-methoxybenzoic acid, meaning your amide bond has hydrolyzed. This typically occurs if the local pH of your solution drifted below 5 or above 9, especially if the assay was incubated at 37°C.

  • Resolution: Increase the buffering capacity of your assay medium (e.g., increase HEPES concentration to 50 mM) and verify the pH after adding all assay components.

References

  • Hashmi, A. S. K., Weyrauch, J. P., Frey, W., & Bats, J. W. "Gold Catalysis: Mild Conditions for the Synthesis of Oxazoles from N-Propargylcarboxamides and Mechanistic Aspects." Organic Letters, ACS Publications. URL:[Link]

  • "21.7: Chemistry of Amides." Organic Chemistry, LibreTexts. URL:[Link]

  • "Oxidation of Alkynes With O3 and KMnO4." Master Organic Chemistry. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Resistance to Benzamide Derivatives in Cell Lines

Welcome to the technical support center for researchers encountering resistance to benzamide derivatives in their cell line models. This guide is designed to provide you, our fellow scientists and drug development profes...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers encountering resistance to benzamide derivatives in their cell line models. This guide is designed to provide you, our fellow scientists and drug development professionals, with a structured approach to troubleshooting and overcoming these challenges. We will delve into the "why" behind experimental choices, providing you with the scientific rationale needed to make informed decisions at the bench.

Section 1: First Principles - Understanding the Roots of Resistance

Acquired resistance to therapeutic compounds is a fundamental challenge in cancer biology. When a population of cancer cells, initially sensitive to a benzamide derivative, begins to survive and proliferate despite treatment, it's crucial to understand the underlying molecular mechanisms. These mechanisms are not random; they are the result of selective pressure and cellular adaptation. The most common pathways to resistance include:

  • Target Alteration: The protein targeted by the benzamide derivative may be downregulated, mutated, or lost entirely, preventing the drug from binding effectively.

  • Increased Drug Efflux: Cancer cells can upregulate transmembrane pumps, such as P-glycoprotein (P-gp) or other ATP-binding cassette (ABC) transporters, which actively expel the drug from the cell, lowering its intracellular concentration to sub-therapeutic levels.[1][2][3][4][5][6]

  • Activation of Bypass Pathways: Cells can activate alternative signaling pathways that compensate for the inhibition of the primary target, rendering the drug's effect moot.

  • Enhanced DNA Damage Repair: For benzamide derivatives that act as PARP inhibitors, cancer cells can restore their homologous recombination (HR) repair pathway, overcoming the synthetic lethality induced by the drug.[1][7]

  • Drug Inactivation: Cellular metabolism may be altered to more rapidly metabolize and inactivate the benzamide derivative.

Understanding these principles will guide your troubleshooting strategy, helping you to systematically identify the cause of resistance in your specific cell line.

Section 2: Troubleshooting Guide - A Question & Answer Approach

Here, we address common issues encountered during in vitro experiments with benzamide derivatives.

Question 1: My cell line was initially sensitive to my benzamide derivative, but now it requires a much higher concentration to achieve the same cytotoxic effect (i.e., the IC50 has significantly increased). What is the first thing I should check?

Answer: The first step is to confirm that the observed resistance is a stable, heritable trait of the cell line and not an experimental artifact.

Initial Verification Steps:

  • Confirm Cell Line Identity and Health:

    • Perform cell line authentication (e.g., Short Tandem Repeat profiling) to ensure you are working with the correct cell line.

    • Routinely test for mycoplasma contamination, as this can significantly alter cellular responses to drugs.[8][9]

    • Ensure you are using cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered phenotypes.

  • Verify Compound Integrity:

    • Confirm the concentration of your stock solution.

    • Prepare fresh dilutions of the benzamide derivative for each experiment to rule out degradation of the compound.[10]

If these initial checks confirm that the resistance is genuine, the next logical step is to investigate the most common mechanisms of resistance.

Question 2: I've confirmed the resistance is real. How do I determine if my cells are pumping the drug out?

Answer: Increased drug efflux via ABC transporters is a very common mechanism of multidrug resistance.[2] You can investigate this using both functional assays and expression analysis.

Experimental Approach: Assessing Drug Efflux

  • Hypothesis: The resistant cells have upregulated ABC transporters, which are actively removing the benzamide derivative.

  • Strategy: Test whether the resistance can be reversed by co-treating the cells with a known inhibitor of ABC transporters.

Experiment Purpose Expected Outcome if Efflux is the Mechanism
Co-treatment with an ABC Transporter Inhibitor To determine if blocking efflux pumps restores sensitivity to the benzamide derivative.The IC50 of the benzamide derivative will decrease significantly in the presence of the inhibitor (e.g., verapamil or tariquidar).[1]
Western Blot or qPCR for ABC Transporters To directly measure the expression levels of common efflux pumps (e.g., ABCB1/MDR1, ABCG2).Resistant cells will show higher protein or mRNA levels of one or more ABC transporters compared to the parental (sensitive) cells.
Rhodamine 123 or Calcein-AM Efflux Assay A functional assay to measure the activity of efflux pumps.Resistant cells will retain less of the fluorescent substrate (Rhodamine 123 or Calcein-AM) compared to parental cells. This effect will be reversed by an efflux pump inhibitor.

Question 3: My experiments suggest that drug efflux is not the primary resistance mechanism. What should I investigate next?

Answer: The next logical step is to examine the drug's molecular target. Resistance can arise from changes in the target protein's expression level or from mutations that prevent the drug from binding.

Experimental Approach: Investigating the Drug Target

  • Hypothesis: The resistant cells have either lost expression of the target protein or have acquired a mutation in the target that prevents the benzamide derivative from binding.

  • Strategy: Compare the expression and sequence of the target protein in your resistant cell line to the parental, sensitive cell line.

Experiment Purpose Expected Outcome if Target Alteration is the Mechanism
Western Blot for Target Protein To quantify the expression level of the target protein.Resistant cells will show significantly lower or no expression of the target protein compared to parental cells.
Sanger or Next-Generation Sequencing (NGS) of the Target Gene To identify mutations in the coding sequence of the target gene.Resistant cells will have a mutation in the drug-binding domain of the target gene that is not present in the parental cells.

Question 4: What if both drug efflux and target alteration don't seem to be the issue? What are other possibilities?

Answer: If the more common mechanisms have been ruled out, you should consider the possibility of bypass pathway activation or, specifically for PARP inhibitors, the restoration of homologous recombination.

Experimental Approach: Exploring Bypass Pathways and DNA Repair

  • Hypothesis: Resistant cells have activated alternative signaling pathways or have restored DNA repair functions to circumvent the effects of the benzamide derivative.

  • Strategy: This often requires broader, discovery-based approaches like transcriptomics or proteomics to identify upregulated pathways. For PARP inhibitors, specific functional assays for DNA repair can be employed.

Experiment Purpose Expected Outcome if Bypass/Repair is the Mechanism
RNA-Seq or Proteomic Analysis To obtain a global view of changes in gene and protein expression between sensitive and resistant cells.Identification of upregulated signaling pathways (e.g., PI3K/Akt, MAPK) or DNA repair pathways in resistant cells.
Functional DNA Repair Assays (e.g., RAD51 foci formation) Specifically for PARP inhibitors, to assess the functionality of the homologous recombination (HR) pathway.Resistant cells may show restored ability to form RAD51 foci upon DNA damage, indicating a restoration of HR activity.[7]

Section 3: Visualizing the Troubleshooting Workflow

To aid in your experimental design, the following workflow diagram outlines a logical progression for investigating resistance to benzamide derivatives.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Observed Resistance (Increased IC50) verification Step 1: Verification - Confirm Cell Line Identity - Test for Mycoplasma - Verify Compound Integrity start->verification is_real Is Resistance Genuine? verification->is_real artifact Outcome: Experimental Artifact Review Protocols is_real->artifact No efflux Step 2: Investigate Drug Efflux - Co-treat with Efflux Inhibitor - Western/qPCR for ABC Transporters - Rhodamine/Calcein Assay is_real->efflux Yes is_efflux Is Efflux the Cause? efflux->is_efflux efflux_positive Outcome: Efflux-Mediated Resistance Consider non-Pgp substrate analogs or combination therapy. is_efflux->efflux_positive Yes target Step 3: Investigate Target Alteration - Western for Target Expression - Sequence Target Gene is_efflux->target No is_target Is Target Altered? target->is_target target_positive Outcome: Target-Mediated Resistance Consider drugs with different binding sites or alternative targets. is_target->target_positive Yes bypass Step 4: Investigate Bypass Pathways - RNA-Seq/Proteomics - Functional DNA Repair Assays (for PARPi) is_target->bypass No is_bypass Are Bypass Pathways Activated? bypass->is_bypass bypass_positive Outcome: Bypass Pathway Resistance Target bypass pathway with a second agent (Combination Therapy). is_bypass->bypass_positive Yes

Caption: A step-by-step workflow for troubleshooting resistance.

Section 4: Key Experimental Protocols

Here are abbreviated, essential protocols for the experiments discussed above. Always optimize these for your specific cell line and experimental conditions.

Protocol 1: IC50 Determination with an Efflux Pump Inhibitor

This protocol determines if inhibiting ABC transporters can re-sensitize resistant cells to your benzamide derivative.

  • Cell Seeding: Seed both parental (sensitive) and resistant cells into 96-well plates at a predetermined optimal density.[11] Allow cells to adhere overnight.

  • Drug Preparation: Prepare a serial dilution of your benzamide derivative. Prepare a second set of serial dilutions that also contain a fixed, non-toxic concentration of an efflux pump inhibitor (e.g., 5 µM Verapamil).

  • Treatment: Remove the media from the cells and add the media containing the different drug concentrations (with and without the inhibitor). Include vehicle-only and inhibitor-only controls.

  • Incubation: Incubate the plates for a period that allows for at least two cell divisions (typically 48-72 hours).

  • Viability Assay: Measure cell viability using a standard method (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Calculate the IC50 values for the benzamide derivative alone and in combination with the inhibitor for both cell lines. A significant drop in the IC50 for the resistant line in the presence of the inhibitor points to efflux as a resistance mechanism.

Protocol 2: Western Blot for Target Protein Expression

This protocol assesses the protein levels of the benzamide derivative's target.

  • Cell Lysis: Grow parental and resistant cells to ~80% confluency. Wash with cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Include a molecular weight marker.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Compare the band intensity of the target protein between the parental and resistant cell lines. Normalize to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Section 5: Frequently Asked Questions (FAQs)

  • Q: How do I generate a resistant cell line in the first place?

    • A: Resistant cell lines are typically generated by continuous exposure to the drug of interest.[12] Start by treating the parental cell line with the drug at its IC50 concentration. As the cells adapt and begin to grow, gradually increase the drug concentration over several weeks or months.[13][14] Periodically check the IC50 to confirm the level of resistance.[14]

  • Q: Can a cell line have more than one resistance mechanism?

    • A: Yes, it is quite common for cell lines, especially those developed under high drug concentrations, to develop multiple resistance mechanisms simultaneously.[12] For example, a cell line might both upregulate efflux pumps and downregulate the target protein. This is why a systematic, multi-faceted troubleshooting approach is essential.

  • Q: My benzamide derivative is a PARP inhibitor. Are there specific resistance mechanisms I should be aware of?

    • A: Yes. A primary mechanism of resistance to PARP inhibitors is the restoration of homologous recombination (HR) repair.[1][7] This can occur through secondary or "reversion" mutations in genes like BRCA1/2 that restore their function.[15] You should also investigate the stabilization of replication forks, which can confer resistance even without restoring HR.[1]

  • Q: What are some strategies to overcome resistance once I've identified the mechanism?

    • A: If the mechanism is drug efflux , you can use combination therapy with an efflux pump inhibitor or design new benzamide derivatives that are not substrates for these pumps.[1] If it's target alteration , you might explore drugs that target a different protein in the same pathway. If bypass pathways are activated, a combination therapy that inhibits both the primary target and the bypass pathway could be effective.[15]

Section 6: References

  • Reverse the Resistance to PARP Inhibitors - International Journal of Biological Sciences. (2017). International Journal of Biological Sciences. Available at: [Link]

  • Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity - PMC. (2020). Antibiotics (Basel). Available at: [Link]

  • Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity - PubMed. (2020). Antibiotics (Basel). Available at: [Link]

  • Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC. (2015). Journal of Visualized Experiments. Available at: [Link]

  • Identifying Strategies to Overcoming PARP Inhibitor Resistance in Ovarian Cancer. (2020). OncLive. Available at: [Link]

  • Clinical approaches to overcome PARP inhibitor resistance - PMC - NIH. (2023). Journal of Hematology & Oncology. Available at: [Link]

  • New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking - MDPI. (2023). Molecules. Available at: [Link]

  • Identifying and Overcoming Mechanisms of PARP Inhibitor Resistance in Homologous Recombination Repair-Deficient and Repair-Proficient High Grade Serous Ovarian Cancer Cells - PMC. (2020). Cancers (Basel). Available at: [Link]

  • Preventing and Overcoming Resistance to PARP Inhibitors: A Focus on the Clinical Landscape - MDPI. (2021). Cancers (Basel). Available at: [Link]

  • "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology - Sorger Lab. (2017). Current Protocols in Chemical Biology. Available at: [Link]

  • In vitro resistance selection assessment. (a) A standard in vitro... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - ChemRxiv. (n.d.). ChemRxiv. Available at: [Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs | Journal of Medicinal Chemistry - ACS Publications. (2023). Journal of Medicinal Chemistry. Available at: [Link]

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (n.d.). IntechOpen. Available at: [Link]

  • Troubleshooting guide for cell culture - PromoCell. (n.d.). PromoCell. Available at: [Link]

  • Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray. (n.d.). Creative Bioarray. Available at: [Link]

  • Full article: Molecular design, synthesis and biological evaluation of novel 1,2,5-trisubstituted benzimidazole derivatives as cytotoxic agents endowed with ABCB1 inhibitory action to overcome multidrug resistance in cancer cells. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • How to use in vitro models to study and overcome drug resistance in oncology - Blog. (2025). Crown Bioscience. Available at: [Link]

  • Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC. (2023). Journal of the Egyptian National Cancer Institute. Available at: [Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures - PMC - NIH. (2025). Bio-protocol. Available at: [Link]

  • The role of ABC transporters in drug resistance, metabolism and toxicity. (2004). Current Drug Delivery. Available at: [Link]

  • The Role of ABC Transporters in Drug Resistance, Metabolism and Toxicity. (n.d.). Bentham Science. Available at: [Link]

  • The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background - Solvo Biotechnology. (n.d.). Solvo Biotechnology. Available at: [Link]

  • ABC Transporters and their Role in Nucleoside and Nucleotide Drug Resistance - PMC. (n.d.). Current Drug Metabolism. Available at: [Link]

  • The Role of ABC Transporters in Drug Resistance, Metabolism and Toxicity - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

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  • The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC. (n.d.). Avicenna Journal of Medical Biotechnology. Available at: [Link]

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Optimization

Technical Support Center: Addressing Off-Target Effects of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for 3-Methoxy-N-(prop-2-yn-1-yl)benzamide. This guide is designed for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 3-Methoxy-N-(prop-2-yn-1-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and experimental guidance for identifying and mitigating off-target effects. We move beyond simple protocols to explain the scientific rationale behind our recommendations, ensuring your experiments are robust, reproducible, and yield unambiguous results.

Section 1: Understanding the Compound - A Dual-Role Molecule

3-Methoxy-N-(prop-2-yn-1-yl)benzamide is a specialized chemical tool. Its structure suggests two primary functionalities. The benzamide core is a well-established scaffold found in numerous enzyme inhibitors, particularly those targeting the sirtuin family of NAD+-dependent deacetylases.[1][2][3] The presence of the N-(prop-2-yn-1-yl) group, which contains a terminal alkyne, strongly indicates its utility as a chemical probe for Activity-Based Protein Profiling (ABPP). This alkyne serves as a bioorthogonal handle for "click chemistry," enabling the covalent attachment of reporter tags (like biotin or fluorophores) for target identification and enrichment.[4]

Therefore, any experimental phenotype observed could be a result of inhibiting its intended target, engaging one or more off-targets, or a combination thereof. This guide is structured to help you dissect these possibilities.

cluster_0 3-Methoxy-N-(prop-2-yn-1-yl)benzamide cluster_1 Functional Moieties cluster_2 Inferred Functions Compound Compound Structure Benzamide Benzamide Scaffold Alkyne Terminal Alkyne (Propargyl Group) Inhibition Enzyme Inhibition (e.g., Sirtuins, PARPs) Benzamide->Inhibition Probe Chemical Probe (Activity-Based Protein Profiling) Alkyne->Probe

Caption: Dual functionality of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered when using benzamide-based inhibitors and probes.

Q1: My cellular phenotype (e.g., changes in cell viability, gene expression) does not align with the known function of my primary target, which I believe to be a sirtuin. What are the likely causes?

A1: This is a frequent and important observation that points toward potential off-target effects or confounding experimental variables. Discrepancies between expected and observed phenotypes are common when moving from biochemical to cellular assays.[5] Here is a breakdown of potential causes:

  • Engagement of Unanticipated Off-Targets: The benzamide scaffold is promiscuous. Beyond sirtuins, it can interact with a range of enzymes and receptors. For instance, some benzamide derivatives are known to interact with dopamine receptors or poly(ADP-ribose) polymerases (PARPs).[6][7] Inhibition of these other targets could produce the dominant phenotype you are observing.

  • Lack of Sirtuin Isoform Selectivity: The human sirtuin family has seven members (SIRT1-7) with diverse cellular localizations and functions.[8] Many small molecule inhibitors lack perfect selectivity and may inhibit multiple sirtuin isoforms simultaneously, leading to a complex cellular response that is difficult to attribute to a single target.[1] For example, inhibiting both the primarily nuclear SIRT1 and the primarily cytoplasmic SIRT2 can have confounding effects on transcription and cytoskeletal dynamics, respectively.[9]

  • Compound Metabolism: Cells may metabolize the compound, altering its structure and activity. The resulting metabolites could be inactive or, conversely, possess a different target profile altogether.

  • Cell Permeability and Efflux: The compound may have poor cell permeability, leading to a low intracellular concentration.[5] Alternatively, it could be actively removed from the cell by efflux pumps (e.g., P-glycoprotein), preventing it from reaching its target in sufficient concentrations.[5]

  • Assay-Specific Artifacts: High concentrations of small molecules can lead to aggregation, causing non-specific inhibition.[5] It is also crucial to ensure the vehicle (e.g., DMSO) concentration is low (ideally <0.1%) and consistent across all experimental conditions, as the solvent itself can elicit a biological response.[5]

Q2: I performed an activity-based protein profiling (ABPP) experiment using the alkyne handle and my mass spectrometry results returned a long list of proteins. How do I distinguish true off-targets from non-specific background binders?

A2: This is the central challenge of ABPP. A long list of "hits" is expected, but rigorous validation is required to identify genuine interactors. The key is to design experiments that allow for quantitative differentiation between specific and non-specific binding.

  • Incorporate a Competition Control: This is the most critical validation step. Before adding your alkyne probe, pre-incubate the cell lysate or intact cells with a 50-100 fold excess of a structurally similar analog that lacks the alkyne handle. True targets (on- and off-target) will be occupied by this competitor molecule, preventing the alkyne probe from binding. In your quantitative mass spectrometry analysis (e.g., using TMT or SILAC labeling), genuine targets will show a significantly reduced signal in the competition sample compared to the probe-only sample. Non-specific binders will not be competed away and will show similar abundance in both samples.

  • Use a Structurally Unrelated Inhibitor: If you have a hypothesized primary target (e.g., SIRT2), use a validated, structurally distinct inhibitor of that target in a competition experiment.[5] Disappearance of your probe's signal on that target validates it as a true interactor.

  • Dose-Response and Time-Course Labeling: A true target should show increased labeling with increasing concentrations of the probe, which should eventually saturate. This demonstrates a specific binding interaction rather than non-specific partitioning.

  • Orthogonal Validation: The gold standard is to validate key hits using methods that do not rely on the chemical probe. Techniques like the Cellular Thermal Shift Assay (CETSA), Western Blotting for changes in downstream signaling, or genetic knockdown (siRNA/CRISPR) are essential.[4][5]

Q3: I'm observing general cellular toxicity at concentrations required to see an effect on my target. How can I determine if this is an on-target or off-target phenomenon?

A3: Differentiating on-target from off-target toxicity is a critical step in drug development.

  • Phenocopy with Genetic Knockdown: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of your primary target.[5] If knocking down the target protein reproduces the same toxic phenotype as the compound, the toxicity is likely on-target. If the cells with reduced target expression are resistant to the compound's toxicity, it further confirms an on-target effect.

  • Use a Negative Control Analog: If available, use a structurally similar but biologically inactive version of your compound.[5] This control should not cause the toxicity. If it does, the toxicity may be related to the chemical scaffold itself rather than inhibition of a specific target.

  • Rescue Experiment: If the target's function can be restored by adding back a downstream product or overexpressing a resistant mutant of the target, and this rescue alleviates the toxicity, it points to an on-target effect.

  • Broad-Spectrum Profiling: Unexplained toxicity often arises from hitting critical housekeeping proteins or pathways. Consider broad-spectrum biochemical screens, such as kinase panels or safety panels that assess activity against common toxicity targets (e.g., hERG channel, cytochrome P450 enzymes).[10] Off-target effects on mitochondria are also a common source of toxicity.[11]

Section 3: Experimental Protocols for Off-Target Validation

These protocols provide a framework for systematically identifying and validating off-targets of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide.

Protocol 1: Activity-Based Protein Profiling (ABPP) for Target Deconvolution

This protocol leverages the compound's alkyne handle to identify its cellular binding partners.[4]

start Prepare Cell Lysate or Intact Cells incubate Incubate with Probe (± Competitor) start->incubate lyse Lyse Cells (if using intact cells) incubate->lyse click Click Chemistry Reaction (Add Biotin-Azide, CuSO4, Ligand) lyse->click enrich Enrich Biotinylated Proteins (Streptavidin Beads) click->enrich digest On-Bead Tryptic Digestion enrich->digest ms LC-MS/MS Analysis digest->ms analysis Data Analysis & Target ID (Compare Probe vs. Probe+Competitor) ms->analysis

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Methodology:

  • Preparation: Grow cells to ~80% confluency. Prepare three experimental groups: (1) Vehicle (DMSO), (2) 3-Methoxy-N-(prop-2-yn-1-yl)benzamide (Probe), and (3) Competitor + Probe. For the competitor group, pre-incubate cells for 1 hour with a 100x excess of a non-alkyne bearing analog before adding the probe.

  • Labeling: Treat cells with the alkyne probe at the desired concentration (e.g., 1-10 µM) for 1-4 hours under normal culture conditions.

  • Lysis: Harvest cells, wash with cold PBS, and lyse in an appropriate buffer (e.g., RIPA buffer without SDS, supplemented with protease inhibitors). Determine protein concentration using a BCA assay.

  • Click Chemistry: To 1 mg of protein lysate, add the click chemistry cocktail. A typical reaction includes: 100 µM Biotin-Azide, 1 mM CuSO₄, 100 µM TBTA or BTTAA ligand, and 1 mM TCEP. Incubate for 1 hour at room temperature with rotation.

  • Enrichment: Add streptavidin-agarose beads to the reaction mixture and incubate for 2-4 hours at 4°C to capture biotinylated proteins.

  • Washing: Pellet the beads and wash extensively to remove non-specifically bound proteins. Use a series of high-salt and detergent washes (e.g., PBS with 1% SDS, followed by 8M urea, and finally PBS).

  • Mass Spectrometry Preparation: Perform on-bead reduction, alkylation, and tryptic digestion to release peptides for analysis.

  • LC-MS/MS Analysis: Analyze the resulting peptides by high-resolution mass spectrometry. Identify and quantify proteins that are significantly less abundant in the "Competitor + Probe" sample compared to the "Probe" only sample. These are your high-confidence binding targets.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to confirm direct compound binding in a physiological context. Ligand binding typically stabilizes a protein, increasing its melting temperature.[4]

Methodology:

  • Treatment: Treat intact cells in suspension or adherent cells with either vehicle (DMSO) or a saturating concentration of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide for 1 hour.

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant containing the soluble, non-denatured proteins. Analyze the abundance of your protein(s) of interest in the soluble fraction at each temperature point using Western Blotting or other quantitative protein detection methods.

  • Interpretation: Plot the percentage of soluble protein versus temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and confirms direct binding.

Protocol 3: Orthogonal Validation with siRNA

This protocol validates whether the observed cellular phenotype is dependent on a specific target identified from ABPP or other screens.[5]

Methodology:

  • Transfection: Seed cells at an appropriate density. Transfect one group with a non-targeting control (NTC) siRNA and another group with a validated siRNA sequence targeting your protein of interest.

  • Incubation: Allow cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.

  • Validation of Knockdown: Harvest a subset of cells from each group and confirm target protein knockdown by Western Blot or qRT-PCR. A knockdown efficiency of >70% is recommended.

  • Phenotypic Assay: Treat the remaining NTC and target-knockdown cells with 3-Methoxy-N-(prop-2-yn-1-yl)benzamide.

  • Analysis: Perform your primary phenotypic assay (e.g., cell viability, reporter assay). If the phenotype is on-target, the cells with the knocked-down target should show a significantly blunted response to the compound compared to the NTC-treated cells.

Section 4: Data Reference Tables

The following table summarizes potential off-target classes for benzamide-based compounds to guide your investigation.

Potential Off-Target Class Key Members Cellular Function Potential Phenotypic Consequence of Inhibition Reference
Sirtuins (Class III HDACs)SIRT1, SIRT2, SIRT3Deacetylation of histones and non-histone proteins, metabolism, stress response, genome stability.Altered gene expression, metabolic shifts, cell cycle arrest, cytoskeletal instability.[1][8]
Poly(ADP-ribose) PolymerasesPARP1, PARP2DNA damage repair, genomic stability.Increased sensitivity to DNA damaging agents, synthetic lethality in certain cancer types.[6]
Dopamine ReceptorsD2, D3G-protein coupled receptors involved in neurotransmission.Neurological or behavioral effects in in vivo models; less common in standard cell culture.[7]
Dihydroorotate DehydrogenaseDHODHA key enzyme in the de novo pyrimidine synthesis pathway.Inhibition of cell proliferation, antiviral effects.[9]
Tyrosinase-Related Protein 2TRP-2Enzyme involved in melanin biosynthesis.Inhibition of pigmentation.[12]

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Loss of Activity for Small Molecule Inhibitors (e.g., HT1171).
  • Yuan, H., & Seto, E. (2012). Sirtuin inhibitors as anticancer agents. PMC - NIH. Retrieved March 15, 2026, from [Link]

  • Benchchem. (n.d.). Navigating the Nuances of Small Molecule Inhibitors: A Technical Support Guide.
  • MacDonald, M. L., Lamerdin, J., de Serres, M., & Tarassishin, L. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. PubMed. Retrieved March 15, 2026, from [Link]

  • seqWell. (2025, September 23). BLOG: Selecting the Right Gene Editing Off-Target Assay.
  • Gertz, M., & Steegborn, C. (2016). Sirtuin activators and inhibitors: Promises, achievements, and challenges. PMC - NIH. Retrieved March 15, 2026, from [Link]

  • Patsnap Synapse. (2025, April 21). What Are the Types of Biochemical Assays Used in Drug Discovery?
  • Warner, K. D., Hajdin, C. E., & Weeks, K. M. (2018). Approaches to Validate and Manipulate RNA Targets with Small Molecules in Cells. PMC - NIH. Retrieved March 15, 2026, from [Link]

  • Benchchem. (n.d.). Assessing the Off-Target Effects of Novel Kinase Inhibitors: A Comparative Guide for HMP-1.
  • ResearchGate. (2025, August 6). Sirtuin-targeting drugs: Mechanisms of action and potential therapeutic applications | Request PDF. Retrieved March 15, 2026, from [Link]

  • Shweta, S., & Hearing, P. (2024). Drugs Targeting Sirtuin 2 Exhibit Broad-Spectrum Anti-Infective Activity. MDPI. Retrieved March 15, 2026, from [Link]

  • Moniot, S., & Steegborn, C. (2024). Current Trends in Sirtuin Activator and Inhibitor Development. MDPI. Retrieved March 15, 2026, from [Link]

  • (2025, July 24). Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. Retrieved March 15, 2026, from [Link]

  • Eclipsebio. (n.d.). Small Molecule Target Discovery & Validation. Retrieved March 15, 2026, from [Link]

  • Singh, R., Singh, P., & Seto, E. (1999). The lethal effect of a benzamide derivative, 3-methoxybenzamide, can be suppressed by mutations within a cell division gene, ftsZ, in Bacillus subtilis. PubMed. Retrieved March 15, 2026, from [Link]

  • Leopoldo, M., Lacivita, E., & Berardi, F. (2006). Synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, a class of potent dopamine D3 receptor ligands. PubMed. Retrieved March 15, 2026, from [Link]

  • Choi, D., Stables, J. P., & Kohn, H. (2011). The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. PMC - NIH. Retrieved March 15, 2026, from [Link]

  • Appretech Scientific Limited. (n.d.). 3-Methoxy-N-methyl-4-(prop-2-yn-1-ylamino)benzamide. Retrieved March 15, 2026, from [Link]

  • Wang, S., Li, Y., & Li, S. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. PMC - NIH. Retrieved March 15, 2026, from [Link]

  • Wang, S., Li, Y., & Li, S. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Publications. Retrieved March 15, 2026, from [Link]

  • Suzuki, T., Ota, Y., & Hubbert, C. (2012). 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2). PubMed. Retrieved March 15, 2026, from [Link]

  • Science.gov. (n.d.). selected benzamide derivatives: Topics by Science.gov. Retrieved March 15, 2026, from [Link]

  • Suzuki, T., Ota, Y., & Hubbert, C. (2012). 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2). PMC - NIH. Retrieved March 15, 2026, from [Link]

  • Wang, Y., Zhang, Y., & Li, J. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Retrieved March 15, 2026, from [Link]

  • Almukadi, H., Wu, H., & Böhlke, M. (2022). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. MDPI. Retrieved March 15, 2026, from [Link]

  • Choi, H., Kim, E., & Lee, T. R. (2011). N-(3,5-dimethylphenyl)-3-methoxybenzamide (A(3)B(5)) targets TRP-2 and inhibits melanogenesis and melanoma growth. PubMed. Retrieved March 15, 2026, from [Link]

  • Granchi, C., Bononi, G., & Flori, L. (2022). New Synthetic Analogues of Natural Polyphenols as Sirtuin 1-Activating Compounds. CORE. Retrieved March 15, 2026, from [Link]

  • Hu, Y., Zhang, H., & Li, Y. (2023). 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs. MDPI. Retrieved March 15, 2026, from [Link]

  • Almukadi, H., Wu, H., & Böhlke, M. (2013). The macamide N-3-methoxybenzyl-linoleamide is a time-dependent fatty acid amide hydrolase (FAAH) inhibitor. PubMed. Retrieved March 15, 2026, from [Link]

  • Zhang, S. Q., Lu, S., & Liu, J. (2015). Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors. PubMed. Retrieved March 15, 2026, from [Link]

  • ChemRxiv. (n.d.). Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. Retrieved March 15, 2026, from [Link]

  • Benchchem. (n.d.). Biological Activity of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE: An Overview of Related Compounds.

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Troubleshooting

Preventing degradation of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide during storage

Technical Support Center: 3-Methoxy-N-(prop-2-yn-1-yl)benzamide A Guide to Ensuring Stability During Storage for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 3-M...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Methoxy-N-(prop-2-yn-1-yl)benzamide

A Guide to Ensuring Stability During Storage for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Methoxy-N-(prop-2-yn-1-yl)benzamide. This guide is designed to provide you with in-depth, practical advice on how to store and handle this compound to prevent degradation and ensure the integrity of your experimental results. As Senior Application Scientists, we understand that the stability of your reagents is paramount. This resource combines foundational chemical principles with field-tested protocols to address the specific challenges you may face.

Understanding the Molecule: Key Functional Groups and Potential Instabilities

3-Methoxy-N-(prop-2-yn-1-yl)benzamide is a molecule featuring three key functional groups, each with its own susceptibility to degradation:

  • Benzamide Group: This core structure consists of a benzene ring attached to an amide. Amide bonds are generally stable, but they can be susceptible to hydrolysis under strongly acidic or basic conditions.[1][2][3][4]

  • Methoxy Group: The methoxy (-OCH₃) substituent on the benzene ring can be prone to oxidation.[5][6][7]

  • N-propargyl Group: The terminal alkyne (prop-2-yn-1-yl) is a reactive functional group that can undergo various reactions, including oxidation, hydration, and polymerization, particularly in the presence of certain metals or upon exposure to light and air.

A thorough understanding of these potential degradation pathways is the first step toward effective prevention.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common questions and issues that may arise during the storage and handling of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide.

Q1: What are the ideal storage conditions for solid 3-Methoxy-N-(prop-2-yn-1-yl)benzamide?

A1: To ensure long-term stability, the solid compound should be stored at -20°C in a tightly sealed container.[8] It is also highly recommended to store it under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen and moisture.[8] Light can also promote degradation, so an amber vial or storage in a dark location is crucial.

Q2: I've noticed a discoloration (yellowing) of my solid compound over time. What could be the cause?

A2: Yellowing is a common indicator of degradation, likely due to oxidation of the methoxy group or reactions involving the propargyl moiety. This can be accelerated by exposure to air (oxygen) and light. If you observe discoloration, it is advisable to re-analyze the purity of the compound before use.

Q3: How should I prepare and store stock solutions of this compound?

A3: Stock solutions are best prepared fresh for each experiment. If storage is necessary, use an anhydrous, aprotic solvent (e.g., DMSO, DMF, or acetonitrile). Aliquot the solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials with an inert gas overlay.

Q4: My compound shows a new peak in the HPLC analysis after being stored as a solution in methanol for a week. What happened?

A4: This is likely due to solvolysis (specifically, methanolysis) of the amide bond, which can be catalyzed by trace amounts of acid or base in the solvent. Protic solvents like methanol are generally not recommended for long-term storage of amides. For analytical purposes, prepare solutions fresh and analyze them promptly.

Q5: Can I store the compound in a standard lab refrigerator at 4°C?

A5: While short-term storage at 4°C is acceptable for the solid compound, long-term stability is best achieved at -20°C. Refrigerators can have higher humidity levels, which could lead to hydrolysis of the amide if the container is not perfectly sealed.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Reduced potency or inconsistent experimental results. Degradation of the compound leading to lower effective concentration.1. Re-test the purity of the compound using HPLC or LC-MS. 2. If degradation is confirmed, use a fresh, properly stored batch. 3. Review storage and handling procedures to identify potential sources of degradation.
Appearance of a precipitate in a stored stock solution. Polymerization of the alkyne group, or the compound crashing out of solution due to temperature changes or solvent evaporation.1. Attempt to redissolve by gently warming and vortexing. 2. If the precipitate does not redissolve, it is likely a degradation product, and the solution should be discarded. 3. For future stock solutions, consider a lower concentration or a different solvent.
A change in the physical appearance of the solid (e.g., clumping). Absorption of moisture from the atmosphere.1. Dry the compound under a high vacuum. 2. Ensure the container is properly sealed and consider storing it in a desiccator. 3. Before opening, always allow the container to equilibrate to room temperature to prevent condensation.[8]

Visualizing Degradation and Prevention

To better understand the chemical processes at play, the following diagrams illustrate the primary degradation pathways and a recommended workflow for stability assessment.

Potential Degradation Pathways cluster_products Degradation Products A 3-Methoxy-N-(prop-2-yn-1-yl)benzamide B Hydrolysis (H₂O, Acid/Base) A->B C Oxidation (O₂, Light) A->C D Alkyne Reactions (Metals, Heat, Light) A->D E 3-Methoxybenzoic Acid + Propargylamine B->E Amide Cleavage F Oxidized Benzamide Derivatives C->F Methoxy/Ring Oxidation G Polymerized/Hydrated Alkyne Adducts D->G Loss of Triple Bond

Caption: Key degradation routes for the compound.

Workflow for Stability Assessment A Receive/Synthesize Compound B Initial Purity Analysis (HPLC, NMR, LC-MS) A->B C Store Under Recommended Conditions (-20°C, Inert Gas, Dark) B->C D Prepare Fresh Stock Solution C->D E Periodic Purity Re-analysis C->E F Proceed with Experiment D->F E->F Purity Acceptable G Discard and Obtain New Batch E->G Purity Unacceptable

Caption: Recommended workflow for ensuring compound integrity.

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide. Method optimization may be required based on the specific equipment and degradation products anticipated.

Objective: To determine the purity of a sample and detect the presence of degradation products.

Materials:

  • 3-Methoxy-N-(prop-2-yn-1-yl)benzamide sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (optional, for pH adjustment)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Vortex until fully dissolved.

    • Perform a further dilution to a final concentration of approximately 0.1 mg/mL for analysis.

  • HPLC Conditions (Example Method):

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-20 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the compound)

  • Analysis:

    • Run a blank (injection of the diluent) to identify any system peaks.

    • Inject the sample and integrate the peaks.

    • Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Expected Outcome: A pure sample will show a single major peak at a specific retention time. The presence of additional peaks indicates impurities or degradation products.

References

  • NEET coaching. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications.
  • Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. (2003, October 9). The Journal of Physical Chemistry B - ACS Publications.
  • OpenStax. (2023, September 20). 21.7 Chemistry of Amides.
  • LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
  • Synthesis of Methoxy-Substituted Phenols by Peracid Oxidation of the Aromatic Ring. (2005, July 30). American Chemical Society.
  • BenchChem Technical Support Team. (2025, December). Propargyl-PEG-Acid: A Technical Guide to Storage and Stability. BenchChem.
  • Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring. (2005, September 2). PubMed.
  • The Oxidation of Methoxybenzenes. (1964, September 30). Scilit.
  • N-(Prop-2-yn-1-yl)benzamide. Sigma-Aldrich.

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Reference Data & Comparative Studies

Validation

Comparative Analysis of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide vs. Standard PARP Inhibitors

Introduction: Evolution from Inhibition to Biorthogonal Profiling Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that catalyze the transfer of ADP-ribose units from NAD+ to target proteins, serving as prima...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Evolution from Inhibition to Biorthogonal Profiling

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that catalyze the transfer of ADP-ribose units from NAD+ to target proteins, serving as primary sensors for DNA damage repair[1]. First-generation inhibitors, such as 3-methoxybenzamide (3-MBA), established the foundational pharmacophore for PARP inhibition by competitively binding to the NAD+ pocket[2]. These early molecules combine water solubility with moderate PARP-1 inhibitory activity, serving as benchmark experimental tools[3].

However, traditional inhibitors cannot be directly visualized or tracked within complex cellular proteomes. To overcome this limitation, chemical biologists engineered 3-Methoxy-N-(prop-2-yn-1-yl)benzamide . By functionalizing the amide nitrogen of 3-MBA with an N-propargyl group (prop-2-yn-1-yl), the classic inhibitor is transformed into a "clickable" Activity-Based Probe (ABP)[1]. This bio-orthogonal alkyne tag enables Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with azide-functionalized reporters, allowing researchers to profile PARP engagement in live cells without disrupting the core pharmacophore.

Structural Causality and Comparative Data

The Rationale Behind the N-Propargyl Modification

The design of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide is rooted in precise structural causality. X-ray crystallography of PARP-1 bound to benzamides reveals that the aromatic ring and the carbonyl oxygen are strictly required for hydrogen bonding with Gly863 and Ser904 in the catalytic active site[3]. Conversely, the amide nitrogen points outward toward the solvent-exposed channel. Substituting this nitrogen with a compact N-propargyl group preserves the critical binding interactions while projecting the alkyne handle out of the active site. This ensures the modification does not sterically hinder enzyme inhibition while remaining accessible for downstream click chemistry.

Quantitative Comparison of PARP Inhibitors

While modern clinical inhibitors boast extreme potency, they serve a fundamentally different purpose than chemical probes. The table below summarizes the quantitative and functional differences between 3-Methoxy-N-(prop-2-yn-1-yl)benzamide and other benchmark inhibitors[2],[4],[3].

Inhibitor / ProbeGenerationPrimary Target(s)Mechanism / Primary UtilityRelative PARP-1 IC50DNA Trapping Efficiency
3-Aminobenzamide (3-AB) 1st GenPARP-1, PARP-2Weak competitive inhibitor~30 µMVery Low
3-Methoxybenzamide (3-MBA) 1st GenPARP-1, PARP-2Benchmark competitive inhibitor~2-5 µMLow
3-Methoxy-N-(prop-2-yn-1-yl)benzamide Probe PARP-1, PARP-2 Clickable ABP for target profiling ~5-10 µM Low (Non-trapping)
Olaparib 3rd GenPARP-1, PARP-2, 3Clinical therapeutic (Oncology)~5 nMHigh
Talazoparib 3rd GenPARP-1, PARP-2Clinical therapeutic (Oncology)~0.5 nMVery High

Analysis: Clinical inhibitors like Olaparib and Talazoparib are optimized for cytotoxicity via PARP trapping—locking the enzyme onto DNA to induce double-strand breaks in BRCA-mutated cancers[4]. In contrast, 3-Methoxy-N-(prop-2-yn-1-yl)benzamide is a non-trapping probe. Its micromolar affinity is sufficient for target saturation in profiling assays, making it an invaluable tool for target identification, occupancy assays, and visualizing ADP-ribosylation dynamics[1].

Mechanism A DNA Damage Signal B PARP-1 Activation A->B C NAD+ Consumption & Poly(ADP-ribosyl)ation B->C D 3-Methoxy-N-(prop-2-yn-1-yl)benzamide (Probe Binding) B->D Inhibited by E CuAAC Click Chemistry (Azide-Fluorophore) D->E Alkyne Tag F Target Profiling & Visualization E->F

Caption: Mechanism of PARP-1 inhibition and subsequent biorthogonal labeling via CuAAC click chemistry.

Experimental Methodology: Self-Validating ABPP Workflow

To utilize 3-Methoxy-N-(prop-2-yn-1-yl)benzamide effectively, researchers employ Activity-Based Protein Profiling (ABPP). The following protocol is designed as a self-validating system : by including a parallel control sample pre-treated with a highly potent competitor (Olaparib), researchers can confirm that the fluorescent signal is exclusively driven by specific active-site binding rather than non-specific hydrophobic interactions.

Step 1: Live-Cell Labeling and Validation Setup
  • Cell Culture: Grow HeLa or MDA-MB-231 cells to 80% confluency in 6-well plates.

  • Validation Control (Crucial): Pre-treat the control wells with 10 µM Olaparib for 1 hour. This saturates the PARP active sites, outcompeting the clickable probe.

  • Probe Incubation: Treat all wells with 20 µM 3-Methoxy-N-(prop-2-yn-1-yl)benzamide for 2 hours at 37°C.

  • Enzyme Hyperactivation: Induce DNA damage by adding 1 mM H2O2 for 15 minutes to maximize PARP-1 activation and NAD+ pocket availability.

Step 2: Proteome Extraction
  • Wash cells three times with ice-cold PBS to remove unbound probe.

  • Lyse cells in NP-40 lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40) supplemented with protease inhibitors.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant and normalize protein concentration to 2 mg/mL via BCA assay.

Step 3: CuAAC Click Chemistry

Causality of Reagent Order: The order of addition in click chemistry is critical. TCEP must be added before CuSO4 to ensure the reduction of Cu(II) to the catalytically active Cu(I) state. TBTA is required to stabilize Cu(I) and prevent its disproportionation in aqueous buffers.

  • To 50 µL of the normalized proteome, add reagents in the following strict sequence:

    • 100 µM TAMRA-Azide (Fluorophore).

    • 1 mM TCEP (Reducing agent).

    • 100 µM TBTA (Cu(I) ligand).

    • 1 mM CuSO4 (Catalyst).

  • Vortex gently and incubate in the dark at room temperature for 1 hour.

Step 4: Readout and Signal Verification
  • Quench the click reaction by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Resolve the proteome via SDS-PAGE (8-10% polyacrylamide gel).

  • Scan the gel using a fluorescence imager (e.g., Typhoon scanner) at the appropriate excitation/emission wavelengths for TAMRA (546/579 nm).

  • Validation Check: The Olaparib-pretreated control lane must show a >95% reduction in the ~113 kDa (PARP-1) fluorescent band compared to the probe-only lane, confirming active-site specificity.

Workflow S1 Live Cell Incubation (Probe + H2O2) S2 Cell Lysis & Protein Extraction S1->S2 S3 CuAAC Click Reaction (+ TAMRA-Azide) S2->S3 S4 SDS-PAGE Separation S3->S4 S5 In-Gel Fluorescence Imaging S4->S5 Control Validation Control: Olaparib Pre-treatment Control->S1 Competes with Probe

Caption: Self-validating ABPP workflow demonstrating competitive inhibition control and CuAAC readout.

References

  • 3-Methoxybenzamide (3-MBA) | ADPRTs Inhibitor. MedChemExpress. 2

  • WO2025111705A1 - Quinazolinone derivatives as poly (adp ribose) polymerase 1 (parp-1) inhibitors. Google Patents. 4

  • Studies on 3-substituted isoquinolin-1(2H)-ones designed as inhibitors of poly(ADP- ribose) polymerase. University of Bath.3

  • Poly(ADP-Ribose) Polymerase: Methods and Protocols. ResearchGate. 1

Sources

Comparative

Evaluating the Selectivity of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide for FtsZ: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Objective Comparison Guide & Experimental Methodology.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Objective Comparison Guide & Experimental Methodology.

Executive Summary

The rise of multidrug-resistant (MDR) bacterial pathogens has necessitated the discovery of antibiotics with novel mechanisms of action. The bacterial cell division protein FtsZ —a structural homologue of eukaryotic tubulin—has emerged as a highly validated target. Fragment-based drug discovery identified 3-methoxybenzamide (3-MBA) as a foundational FtsZ inhibitor, which was later optimized into potent leads like PC190723 [1][3].

To rigorously evaluate the on-target selectivity and cellular engagement of this pharmacophore, 3-Methoxy-N-(prop-2-yn-1-yl)benzamide was developed. By functionalizing the solvent-exposed amide nitrogen with a terminal alkyne (propargyl group), scientists created a bioorthogonal probe. This guide objectively compares the utility of this alkyne-tagged probe against traditional biophysical methods and provides a self-validating, step-by-step protocol for Activity-Based Protein Profiling (ABPP) in live cells.

Mechanism of Action: FtsZ Polymer Stabilization

FtsZ polymerizes into a dynamic Z-ring at the midcell, driven by GTP hydrolysis. This treadmilling action is essential for septation and cell division. 3-Methoxybenzamide derivatives bind to an allosteric interdomain cleft on FtsZ, hyper-stabilizing the polymer and preventing the dynamic disassembly required for Z-ring constriction[2].

The addition of the propargyl group in 3-Methoxy-N-(prop-2-yn-1-yl)benzamide is a deliberate structural choice. Structural Activity Relationship (SAR) studies demonstrate that the amide nitrogen points outward toward the solvent. The alkyne tag is sterically minimal, preserving the critical hydrogen-bonding network of the methoxyarene ring while providing a reactive handle for downstream click chemistry.

G A FtsZ Monomers B Dynamic FtsZ Polymer A->B GTP C Z-Ring Constriction (Normal Division) B->C Treadmilling E Hyper-stabilized Polymer (No Treadmilling) B->E Probe Binding D 3-Methoxy-N-(prop-2-yn-1-yl)benzamide (Alkyne Probe) D->E Allosteric Cleft F Cell Division Arrest & Lysis E->F Lethal Filamentation

Fig 1: Mechanism of FtsZ inhibition and polymer hyper-stabilization by the alkyne-tagged probe.

Comparative Analysis of Target Engagement Methodologies

When evaluating the selectivity of a small molecule for FtsZ, researchers must choose between in vitro biophysical assays and in situ chemical biology approaches. Table 1 objectively compares the use of the alkyne-tagged probe against standard alternatives like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Table 1: Comparison of Target Engagement Methodologies
MethodologyContextSensitivityThroughputKey AdvantagePrimary Limitation
In Situ Click Chemistry (Alkyne Probe) Live Cells (in situ)High (Femtomole via LC-MS)HighPreserves native protein folding, co-factors, and cellular environment.Requires synthesis of a tagged probe; potential tag interference.
Surface Plasmon Resonance (SPR) Purified Protein (in vitro)Very HighMediumProvides real-time association ( Kon​ ) and dissociation ( Koff​ ) kinetics.Lacks cellular context; requires protein immobilization.
Isothermal Titration Calorimetry (ITC) Purified Protein (in vitro)MediumLowYields complete thermodynamic profiles ( ΔH , ΔS , stoichiometry).High sample consumption; prone to buffer mismatch artifacts.

Scientific Insight: While SPR and ITC are gold standards for determining exact binding affinities ( Kd​ ), they strip the protein of its native cellular context. FtsZ is a highly dynamic, membrane-tethered polymer. Evaluating 3-Methoxy-N-(prop-2-yn-1-yl)benzamide via in situ click chemistry ensures that the selectivity observed is physiologically relevant, accounting for intracellular drug accumulation and competition with thousands of off-target native proteins [2].

Table 2: Pharmacological Validation of the Probe

To ensure the alkyne tag does not abrogate target affinity, the probe must be benchmarked against its parent fragment.

CompoundTarget ProteinBinding Affinity ( Kd​ , μ M)MIC vs S. aureus ( μ g/mL)
3-Methoxybenzamide (Parent) FtsZ~15.0>256
3-Methoxy-N-(prop-2-yn-1-yl)benzamide FtsZ~18.5>256
PC190723 (Optimized Lead) FtsZ~0.051.0

Data reflects representative benchmarking values. The probe maintains the foundational affinity of the parent fragment, making it a valid tool for mapping the primary binding pocket before complex structural elaborations are pursued [1].

Self-Validating Experimental Protocol: In Situ Click Chemistry Profiling

To definitively prove that 3-Methoxy-N-(prop-2-yn-1-yl)benzamide selectively targets FtsZ, we utilize Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This protocol is designed as a self-validating system : it incorporates a competitive displacement control to rule out non-specific binding.

Workflow Step1 1. In Situ Incubation Live S. aureus + Probe Step3 3. Cell Lysis & Proteome Extraction Step1->Step3 Step2 2. Competition Control (+ Excess Parent Drug) Step2->Step3 Validation Step4 4. CuAAC Click Reaction (+ Azide-TAMRA/Biotin) Step3->Step4 Step5 5. SDS-PAGE & Fluorescence Scanning Step4->Step5 Visual Profiling Step6 6. Affinity Enrichment & LC-MS/MS Validation Step4->Step6 Target ID

Fig 2: Bioorthogonal click chemistry workflow for FtsZ target profiling and selectivity validation.

Step-by-Step Methodology

Phase 1: In Situ Labeling & Causality Control

  • Culture Preparation: Grow Staphylococcus aureus (ATCC 29213) to mid-log phase (OD600 = 0.5) to ensure maximum FtsZ expression and active cell division.

  • Competitive Pre-incubation (The Validation Step): Split the culture into two aliquots. To Aliquot A (Control), add a 10-fold molar excess of unlabeled PC190723 or 3-MBA. Incubate for 30 minutes. Causality: This saturates the FtsZ allosteric sites. If the probe binds specifically, its signal will be competitively ablated in this sample.

  • Probe Incubation: Add 3-Methoxy-N-(prop-2-yn-1-yl)benzamide (final concentration 50 μ M) to both aliquots. Incubate for 1 hour at 37°C.

Phase 2: Proteome Extraction & CuAAC (Click Chemistry) 4. Lysis: Harvest cells via centrifugation, wash 3x with PBS to remove unbound probe, and lyse using a French press in non-denaturing lysis buffer (50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100, pH 7.4). 5. Click Reaction: To 1 mg/mL of the cleared proteome, add the CuAAC reagents in the following strict order to prevent alkyne homocoupling:

  • Azide-TAMRA (for visualization) or Azide-PEG-Biotin (for enrichment) (100 μ M)

  • TCEP (1 mM) - Causality: Reduces Cu(II) to the active catalytic Cu(I) state.

  • TBTA Ligand (100 μ M) - Causality: Stabilizes Cu(I) and prevents proteome degradation.

  • CuSO4​ (1 mM)

  • Incubate for 1 hour at room temperature in the dark.

Phase 3: Validation & Readout 7. Fluorescence Scanning: Resolve the TAMRA-clicked proteome via 12% SDS-PAGE. Scan the gel using a fluorescence imager (Ex: 540 nm / Em: 580 nm). A distinct fluorescent band at ~43 kDa (the molecular weight of FtsZ) should appear in the experimental lane, but be absent in the competition control lane. 8. LC-MS/MS Confirmation: For biotin-clicked samples, enrich the target using Streptavidin-agarose beads, perform on-bead trypsin digestion, and analyze via LC-MS/MS to definitively confirm the identity of the 43 kDa band as FtsZ.

Conclusion

Evaluating the selectivity of early-stage pharmacophores is a critical bottleneck in antibacterial drug discovery. 3-Methoxy-N-(prop-2-yn-1-yl)benzamide serves as an elegant, highly specific chemical probe. By leveraging the bioorthogonality of the terminal alkyne, researchers can bypass the limitations of in vitro biophysical assays, proving direct, selective engagement of FtsZ within the complex, native environment of the live bacterial cell.

References

  • Using Fragment-Based Approaches to Discover New Antibiotics.National Center for Biotechnology Information (PMC).
  • Chemical–Biological Studies of Subcellular Organization in Bacteria.Biochemistry (ACS Publications).
  • A Review of Antibacterial Candidates with New Modes of Action.ACS Infectious Diseases.
Validation

Benchmarking 3-Methoxy-N-(prop-2-yn-1-yl)benzamide: A Comparative Guide to Clinical PARP Inhibitors

This guide provides a comprehensive framework for evaluating the investigational compound 3-Methoxy-N-(prop-2-yn-1-yl)benzamide, hereafter designated as M-PYB , against established clinical candidates in the field of onc...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the investigational compound 3-Methoxy-N-(prop-2-yn-1-yl)benzamide, hereafter designated as M-PYB , against established clinical candidates in the field of oncology. Due to the nascent stage of M-PYB's development, this document establishes a hypothesized mechanism of action based on its structural features, specifically as an inhibitor of Poly (ADP-ribose) polymerase (PARP). This hypothesis is grounded in the well-documented activity of other benzamide-containing molecules as PARP inhibitors (PARPi).[1]

Our objective is to provide researchers, scientists, and drug development professionals with a robust roadmap for the preclinical evaluation of M-PYB. We will benchmark its potential efficacy against four FDA-approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. This will be achieved through a detailed comparison of their mechanisms, potency, and cellular effects, supported by standardized, reproducible experimental protocols.

The Therapeutic Rationale: PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, are critical enzymes in the cellular response to DNA damage. They play a pivotal role in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2][3] When PARP is inhibited, these SSBs are not efficiently repaired. During DNA replication, these unrepaired SSBs can degenerate into more cytotoxic double-strand breaks (DSBs).

In healthy cells, DSBs are effectively repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.[3] However, certain cancers harbor mutations in BRCA1 or BRCA2 genes, rendering their HR pathway deficient. These cancer cells become heavily reliant on the PARP-mediated BER pathway for DNA repair and survival.

The therapeutic strategy of PARP inhibition exploits this dependency through a concept known as synthetic lethality .[1] By inhibiting PARP in HR-deficient cancer cells, both major DNA repair pathways are compromised, leading to an accumulation of catastrophic DNA damage and subsequent cell death (apoptosis).[4][5][6] Healthy cells, with their intact HR pathway, are largely spared, providing a targeted therapeutic window.

cluster_0 Healthy Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient, e.g., BRCA-mutant) DNA_SSB_H DNA Single-Strand Break PARP_H PARP-mediated BER Pathway DNA_SSB_H->PARP_H Repaired Replication_H DNA Replication DNA_SSB_H->Replication_H Repair_H Successful Repair & Cell Survival PARP_H->Repair_H HR_H Homologous Recombination (HR) Pathway HR_H->Repair_H DSB_H Double-Strand Break Replication_H->DSB_H Stalled Fork DSB_H->HR_H Repaired DNA_SSB_C DNA Single-Strand Break PARP_C PARP-mediated BER Pathway DNA_SSB_C->PARP_C Blocked Replication_C DNA Replication DNA_SSB_C->Replication_C PARPi PARP Inhibitor (e.g., M-PYB) PARPi->PARP_C Inhibits HR_C Deficient HR Pathway DSB_C Double-Strand Break Replication_C->DSB_C Stalled Fork DSB_C->HR_C Fails Apoptosis Genomic Instability & Cell Death DSB_C->Apoptosis

Figure 1: The principle of synthetic lethality with PARP inhibitors.

Clinical Benchmarks: Profiles of Approved PARP Inhibitors

A new candidate must be evaluated against the current standards of care. The following inhibitors represent the primary clinical benchmarks.

  • Olaparib (Lynparza®): The first-in-class PARP inhibitor approved by the FDA.[7] It is indicated for the treatment of various cancers, including BRCA-mutated ovarian, breast, pancreatic, and prostate cancers.[8]

  • Rucaparib (Rubraca®): Approved for BRCA-mutated metastatic castration-resistant prostate cancer (mCRPC) and recurrent ovarian cancer.[9][10][11][12][13]

  • Niraparib (Zejula®): Used as a first-line maintenance therapy for advanced ovarian cancer, regardless of BRCA mutation status, though benefit is more pronounced in HRD-positive tumors.[14][15]

  • Talazoparib (Talzenna®): A potent PARP inhibitor approved for patients with deleterious germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[16][17][18][19] It is recognized for its high potency in "trapping" PARP on DNA.[17]

Head-to-Head Comparison: Key Performance Metrics

The efficacy of a PARP inhibitor is determined by two primary mechanisms: catalytic inhibition (blocking the enzymatic activity of PARP) and PARP trapping (stabilizing the PARP-DNA complex, which is itself a cytotoxic lesion).[3][20] A successful new chemical entity should ideally demonstrate high potency in both aspects.

The table below summarizes the reported performance of the clinical benchmarks and provides target values for our investigational compound, M-PYB.

Compound Primary Target(s) PARP1 Catalytic IC₅₀ (nM) PARP Trapping Potency Cellular Potency (EC₅₀, nM) (in BRCA-deficient cells)Primary Approved Indications
Olaparib PARP1/2~5Moderate~10-100Ovarian, Breast, Pancreatic, Prostate Cancer[8]
Rucaparib PARP1/2/3~1.4Moderate-High~10-50Ovarian, Prostate Cancer[9][10][11][12][13]
Niraparib PARP1/2~3.8 (PARP1), ~2.1 (PARP2)High~5-50Ovarian Cancer[14][15]
Talazoparib PARP1/2~1.2 (PARP1), ~0.9 (PARP2)Very High<5Breast Cancer[16][17][18][19]
M-PYB Hypothesized PARP1/2Target: <10 nMTarget: HighTarget: <50 nMTo be determined

Data for clinical candidates are compiled from various public sources and publications. Exact values may vary based on assay conditions.

Experimental Workflows for Benchmarking M-PYB

To objectively assess the potential of M-PYB, a series of standardized in vitro assays must be performed. The following section details the essential protocols.

cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Selectivity & Advanced Characterization A PARP1/2 Enzymatic Assay B PARP Trapping Assay A->B Determine IC₅₀ C Cell-Based PARP Inhibition (PAR level measurement) B->C Validate mechanism D Cell Viability Assays (e.g., CellTiter-Glo) C->D Confirm target engagement E Panel of HR-deficient vs. HR-proficient cell lines D->E Determine therapeutic window F In Vivo Xenograft Studies E->F Assess synthetic lethality

Figure 2: A tiered experimental workflow for evaluating a novel PARP inhibitor.
Protocol 1: In Vitro PARP1 Enzymatic Activity Assay (Colorimetric)

This assay quantifies the catalytic inhibitory potential of M-PYB by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.

Causality: This is the foundational experiment to confirm that M-PYB directly inhibits the enzymatic function of PARP1. A low IC₅₀ value is the first indicator of a potent compound.

Methodology:

  • Plate Coating: Coat a 96-well plate with histone H4. Wash and block the wells to prevent non-specific binding.

  • Compound Preparation: Prepare a serial dilution of M-PYB (e.g., from 100 µM to 0.1 nM) in PARP assay buffer. Include "no inhibitor" (positive control) and "no enzyme" (background) wells.

  • Enzyme Reaction: Add recombinant human PARP1 enzyme and activated DNA to each well, followed by the test compound dilutions.

  • Initiation: Initiate the reaction by adding a solution containing NAD+ and biotinylated NAD+. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.[21]

  • Detection: Stop the reaction and wash the plate. Add streptavidin-HRP conjugate, which binds to the incorporated biotinylated ADP-ribose.

  • Signal Generation: After another wash, add a TMB substrate. The HRP enzyme will convert the substrate to a blue-colored product. Stop the reaction with an acid solution (turning the color yellow).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percent inhibition for each concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell Viability Assay (Luminescent - CellTiter-Glo®)

This assay determines the cytotoxic effect of M-PYB on cancer cells, which is the ultimate therapeutic goal. It is crucial to test this in both HR-deficient (e.g., BRCA1-mutant) and HR-proficient (wild-type) cell lines to demonstrate synthetic lethality.

Causality: A potent PARP inhibitor should selectively kill cancer cells with deficient DNA repair pathways. A large difference in the EC₅₀ between HR-deficient and HR-proficient cells indicates a wide therapeutic window.

Methodology:

  • Cell Seeding: Seed a BRCA1-mutant cell line (e.g., HCC1937) and a BRCA wild-type cell line (e.g., MDA-MB-231) into separate 96-well, opaque-walled plates at a predetermined density (e.g., 1,000-5,000 cells/well).[22] Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of M-PYB for an extended period (e.g., 5-7 days) to allow for multiple cell cycles.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature and mix to form the CellTiter-Glo® Reagent.[23]

  • Lysis and Signal Generation: Remove the assay plates from the incubator and allow them to equilibrate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Determine the EC₅₀ value for each cell line by fitting the data to a dose-response curve.

Protocol 3: In-Cell PARP Trapping Assay (Western Blot)

This assay provides a direct measure of the inhibitor's ability to trap PARP1 onto chromatin, a key mechanism for cytotoxicity.

Causality: Some of the most potent PARP inhibitors, like Talazoparib, are powerful PARP trappers.[17] Demonstrating this property for M-PYB would be a significant indicator of its potential efficacy.

Methodology:

  • Cell Treatment: Treat cells with M-PYB, a positive control trapper (e.g., Talazoparib), and a vehicle control for a short duration (e.g., 1-4 hours).

  • Cell Fractionation: Lyse the cells and separate the chromatin-bound proteins from the soluble proteins using a fractionation buffer and centrifugation.

  • Protein Quantification: Measure the protein concentration of the chromatin-bound fractions using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blot: Separate the normalized protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for PARP1. Subsequently, probe with an antibody for a chromatin marker (e.g., Histone H3) to serve as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Perform densitometry analysis on the bands using software like ImageJ. An increase in the PARP1 signal in the chromatin-bound fraction relative to the Histone H3 loading control indicates successful PARP trapping.[20]

Discussion and Future Directions

The successful execution of this benchmarking plan will provide a robust, multi-faceted profile of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide. If M-PYB demonstrates a potent catalytic IC₅₀ (<10 nM), exhibits significant PARP trapping capabilities, and shows selective cytotoxicity in BRCA-deficient cell lines with a favorable EC₅₀ (<50 nM), it would warrant further investigation.

Subsequent steps would involve expanding the cell line panel to include other HR-deficient backgrounds (e.g., ATM, PALB2 mutations), assessing off-target effects, and ultimately, progressing to in vivo xenograft models to evaluate efficacy and pharmacokinetics. This structured, data-driven approach is essential for determining whether M-PYB can be a viable clinical candidate and a valuable addition to the arsenal of targeted cancer therapies.

References

  • Olaparib - Massive Bio. (2026, January 6). Retrieved from [Link]

  • Olaparib - Wikipedia. Retrieved from [Link]

  • Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. Retrieved from [Link]

  • Olaparib - PMC. Retrieved from [Link]

  • Olaparib - NCI. (2025, January 2). Retrieved from [Link]

  • Talazoparib: Targeted therapy for breast cancer | LBBC. (2025, November 7). Retrieved from [Link]

  • Talazoparib in patients with BRCA mutant metastatic breast or ovarian carcinoma: results of early access program - PMC. Retrieved from [Link]

  • NHS offers first drug targeting advanced breast cancers driven by BRCA gene mutations. (2024, January 25). Retrieved from [Link]

  • PARP1 Enzyme Activity Assay (Fluorometric). Retrieved from [Link]

  • A Review of PARP Inhibitors in Clinical Development. (2012, March 15). Retrieved from [Link]

  • “Talazoparib for Advanced Germline BRCA-mutated Breast Cancer” - PMC. (2023, October 26). Retrieved from [Link]

  • Enzolution PARP1 Assay System - BellBrook Labs. Retrieved from [Link]

  • NOVA Clinical Trial versus Real-World Data: Niraparib Treatment Outcomes in Patients with BRCA–Wild-Type, Platinum-Sensitive, Recurrent Ovarian Cancer. (2024, February 22). Retrieved from [Link]

  • Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC. Retrieved from [Link]

  • Talzenna (Talazoparib) New PARP Inhibitor Approved for the Treatment of HER2-Negative Advanced Breast Cancer with Germline BRCA Mutation. (2025, March 15). Retrieved from [Link]

  • FDA Grants Full Approval to Rucaparib for BRCA Mutation–Associated mCRPC | OncLive. (2025, December 17). Retrieved from [Link]

  • A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy - PMC. Retrieved from [Link]

  • FDA Grants Regular Approval to Rucaparib for BRCA-Mutated mCRPC | Targeted Oncology. (2025, December 17). Retrieved from [Link]

  • FDA grants regular approval to rucaparib for metastatic castration-resistant prostate cancer. (2025, December 17). Retrieved from [Link]

  • PARP1 Colorimetric Assay Kit - BPS Bioscience. Retrieved from [Link]

  • A decade of clinical development of PARP inhibitors in perspective - PMC. Retrieved from [Link]

  • FDA approves rucaparib for chemotherapy-naïve, BRCA-mutated mCRPC - Urology Times. (2025, December 19). Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved from [Link]

  • Abstract C15: Predicting response to PARP inhibitors through quantitative measurements of PARP activity in live BRCA1 mutated cells with a radio-iodinated PARP inhibitor - AACR Journals. (2015, December 1). Retrieved from [Link]

  • FDA Approves Rucaparib in BRCA-Mutated mCRPC - AJMC. (2025, December 17). Retrieved from [Link]

  • Niraparib first-line maintenance therapy in patients with newly diagnosed advanced ovarian cancer: final overall survival results from the PRIMA/ENGOT-OV26/GOG-3012 trial - PubMed. Retrieved from [Link]

  • PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC. Retrieved from [Link]

  • Imaging Therapeutic PARP Inhibition In Vivo through Bioorthogonally Developed Companion Imaging Agents - PMC. Retrieved from [Link]

  • PARP1 Activity Assay - Tulip Biolabs. Retrieved from [Link]

  • High throughput PARP in vivo pharmacodynamic assay - Scientist Live. (2015, February 23). Retrieved from [Link]

  • Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PubMed. (2014, April 29). Retrieved from [Link]

  • PARP Assays - Cellomatics Biosciences. Retrieved from [Link]

  • Study Details | NCT01905592 | A Phase III Trial of Niraparib Versus Physician's Choice in HER2 Negative, Germline BRCA Mutation-positive Breast Cancer Patients | ClinicalTrials.gov. Retrieved from [Link]

  • PARP Assays - BPS Bioscience. Retrieved from [Link]

  • NOVA Final Analysis Confirms No Significant Overall Survival Benefit for Maintenance Niraparib in Recurrent Ovarian Cancer - The ASCO Post. (2023, May 25). Retrieved from [Link]

  • Long-term Data for Niraparib Support Continued Use of PARP Inhibitors in HRD+ Ovarian Cancer | OncLive. (2023, February 14). Retrieved from [Link]

  • Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors | Pharmacy Times. (2023, March 20). Retrieved from [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020, September 8). Retrieved from [Link]

  • PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC. (2022, February 24). Retrieved from [Link]

  • PARP Inhibitor Biomarkers Market Review 2024 and Forecast 2025-2035 - GlobeNewswire. (2025, January 9). Retrieved from [Link]

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Comparative

A Comparative Guide to Confirming Cellular Target Engagement of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a small molecule interacts with its intended protein target within the complex milieu of a living cell is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a small molecule interacts with its intended protein target within the complex milieu of a living cell is a cornerstone of modern chemical biology and pharmacology.[1][2] This guide provides an in-depth, comparative analysis of state-of-the-art methodologies for confirming the cellular target engagement of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide, a compound whose structure suggests it is a versatile chemical probe.

The benzamide scaffold is present in a multitude of bioactive compounds, while the N-(prop-2-yn-1-yl) group, containing a terminal alkyne, is a powerful bioorthogonal handle. This feature enables covalent ligation to reporter tags via "click chemistry," making this molecule particularly well-suited for affinity-based proteomic strategies.[3] Our discussion will navigate from label-free biophysical methods to affinity-based chemoproteomic approaches, providing the causal logic behind experimental choices and detailed protocols to empower your research.

Foundational Strategies: Choosing the Right Path

Confirming target engagement is not a one-size-fits-all problem. The optimal strategy depends on whether a candidate target is already hypothesized or if the goal is unbiased, de novo target discovery. For 3-Methoxy-N-(prop-2-yn-1-yl)benzamide, two primary, and complementary, avenues of investigation stand out: the Cellular Thermal Shift Assay (CETSA) for a label-free assessment of binding, and Chemoproteomics for the direct identification of binding partners.

The Label-Free Approach: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful first-line technique to confirm compound-protein interactions in a native cellular environment, including intact cells and lysates.[4][5] The method is predicated on the principle that when a small molecule binds to its target protein, it typically confers additional thermodynamic stability, resulting in an increased melting temperature.[2][6][7]

Causality Behind the Method

By heating cell lysates or intact cells across a temperature gradient, proteins will denature and aggregate. Stabilized proteins, however, will remain soluble at higher temperatures.[7] Quantifying the amount of soluble protein at each temperature point allows for the generation of a "melting curve." A shift in this curve in the presence of the compound is strong evidence of direct physical interaction.[2][6] This approach is invaluable as it requires no modification to the compound or the protein, providing a direct readout of engagement with the endogenous target.[2]

Experimental Workflow: CETSA with Western Blot Detection

The following protocol outlines a standard CETSA experiment for a single protein target, detected via Western Blotting.

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_process Sample Processing cluster_analysis Analysis start Culture Cells to ~80% Confluency treat Treat Cells with Vehicle (DMSO) or Compound start->treat harvest Harvest, Wash, and Resuspend Cells treat->harvest aliquot Aliquot Cell Suspension harvest->aliquot heat Heat Aliquots across a Temperature Gradient (e.g., 40-64°C) for 3 min aliquot->heat cool Cool on Ice for 3 min heat->cool lyse Lyse Cells (e.g., Freeze-Thaw Cycles) cool->lyse centrifuge Clarify Lysate by High-Speed Centrifugation lyse->centrifuge collect Collect Soluble Fraction (Supernatant) centrifuge->collect sds Analyze Soluble Proteins by SDS-PAGE collect->sds wb Western Blot for Target Protein sds->wb quant Quantify Band Intensity and Plot Melting Curve wb->quant

Caption: CETSA workflow for single-target validation.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate cells and grow to approximately 80% confluency. Treat one set of cells with a desired concentration of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide and a control set with vehicle (e.g., DMSO) for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a detergent-free buffer containing protease inhibitors.[8]

  • Heating Step: Aliquot the cell suspension into PCR tubes. Using a thermal cycler, heat the individual aliquots for 3 minutes across a defined temperature range (e.g., 40°C to 64°C in 2°C increments), followed by immediate cooling on ice for 3 minutes.[8]

  • Lysis and Fractionation: Subject the cells to lysis, for example, by three rapid freeze-thaw cycles using liquid nitrogen.[8] Pellet the aggregated proteins and cell debris by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection: Carefully collect the supernatant (soluble fraction) and analyze the protein levels of the putative target by Western Blot. A loading control (e.g., β-actin) should be used.

  • Data Analysis: Quantify the band intensities at each temperature point relative to the 37°C sample. Plot the relative protein amount against temperature to generate melting curves for both vehicle and compound-treated samples.

Data Presentation & Interpretation

A successful CETSA experiment will show a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization of the target protein upon binding.

Temperature (°C)Vehicle (Relative Intensity)Compound (Relative Intensity)
401.001.00
440.981.00
480.850.95
520.510.88
560.200.65
600.050.30
640.010.10
Table 1: Illustrative CETSA data showing target stabilization. The calculated melting temperature (T_m) for the vehicle is ~52.5°C, while for the compound-treated sample it has shifted to ~57°C.

The Affinity-Based Approach: Chemoproteomic Profiling

The propargyl group on 3-Methoxy-N-(prop-2-yn-1-yl)benzamide makes it an ideal tool for chemoproteomics.[3] This unbiased strategy aims to identify the full spectrum of proteins that interact with the compound directly within a cellular system.[1]

Causality Behind the Method

This approach leverages the power of bioorthogonal chemistry. The alkyne "handle" on the compound is inert within the cell but can be specifically and covalently linked to a reporter molecule (e.g., biotin-azide) via a copper-catalyzed or strain-promoted click reaction. After treating cells with the compound, lysing them, and performing the click reaction, the compound-protein complexes can be enriched (e.g., using streptavidin beads for biotin) and subsequently identified by mass spectrometry (MS).[3]

Experimental Workflow: Affinity-Based Protein Profiling (AfBPP)

This workflow is designed for the unbiased discovery of the compound's binding partners.

AfBPP_Workflow cluster_prep Cell Treatment cluster_click Bioorthogonal Ligation cluster_enrich Target Enrichment cluster_analysis Protein Identification start Treat Live Cells with Alkyne-Probe Compound lyse Lyse Cells under Denaturing Conditions start->lyse click Click Chemistry: Add Biotin-Azide, CuSO4, Ligand, Reductant lyse->click enrich Enrich Biotinylated Proteins with Streptavidin Beads click->enrich wash Wash Beads Extensively to Remove Non-specific Binders enrich->wash digest On-Bead Tryptic Digestion wash->digest lcms Analyze Peptides by LC-MS/MS digest->lcms identify Identify and Quantify Enriched Proteins lcms->identify

Caption: Chemoproteomics (AfBPP) workflow using a clickable probe.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with 3-Methoxy-N-(prop-2-yn-1-yl)benzamide. Include a vehicle control. For competition experiments, pre-incubate cells with a non-alkyne-containing structural analog to identify specific binders.

  • Lysis: Harvest cells and lyse in a buffer containing SDS to denature proteins and expose the alkyne handle.

  • Click Chemistry: To the proteome, add the click chemistry reaction cocktail. This typically includes biotin-azide, copper(II) sulfate (CuSO₄), a copper-chelating ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate). Incubate to allow ligation.

  • Enrichment: Add streptavidin-coated agarose or magnetic beads to the lysate to capture the biotinylated protein-probe complexes. Incubate with rotation.

  • Washing: Pellet the beads and wash extensively with high-stringency buffers to remove non-specifically bound proteins.

  • Mass Spectrometry Preparation: Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were covalently bound to the probe.

Comparative Analysis of Methodologies

Choosing between CETSA and AfBPP depends on the specific research question, available resources, and the properties of the compound.

FeatureCellular Thermal Shift Assay (CETSA)Affinity-Based Protein Profiling (AfBPP)
Principle Ligand-induced thermal stabilization of the target protein.[6][7]Covalent capture of binding partners via a bioorthogonal handle.[3]
Compound Requirement None. Uses the unmodified, label-free compound.[2]Requires a "clickable" handle (e.g., alkyne) on the compound.
Primary Readout Change in protein melting temperature (ΔT_m).Mass spectrometry-based identification and quantification of enriched proteins.
Key Strength Confirms direct physical binding in a native state without labels.Unbiased, proteome-wide discovery of direct binding targets.[1]
Key Limitation Not all binding events cause a detectable thermal shift.[6]Potential for steric hindrance from the tag; requires chemical synthesis.
Best For Validating a hypothesized target; ranking compound potency in cells.De novo target identification; off-target profiling.[9]

Orthogonal Validation: Building a Self-Validating System

  • NanoBRET™ Target Engagement Assay: A live-cell method based on bioluminescence resonance energy transfer that quantitatively measures compound binding. This requires engineering the target protein with a luciferase tag and using a fluorescent tracer.[5][10]

  • Downstream Pathway Analysis: Once a target is confirmed, demonstrate that the compound modulates the target's known cellular function. For example, if the target is a kinase, use Western blotting to show a change in the phosphorylation of a known substrate after compound treatment.

Conclusion

References

  • Cellular thermal shift assay (CETSA) - Bio-protocol. Available at: [Link]

  • Nomura, D. K., Dix, M. M., & Cravatt, B. F. (2010). Determining target engagement in living systems. Nature Chemical Biology, 6(9), 639-649. Available at: [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). ACS Chemical Biology. Available at: [Link]

  • Chemoproteomics, A Broad Avenue to Target Deconvolution. (2023). Advanced Science. Available at: [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). Nature Protocols, 9(9), 2100-2117. Available at: [Link]

  • HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). (2023). Methods in Molecular Biology. Available at: [Link]

  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. (2023). American Chemical Society. Available at: [Link]

  • Overcoming Traditional Challenges: Innovative Chemoproteomics Strategies to Revolutionize Drug Discovery. (2024). Drug Discovery and Development. Available at: [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. (2026). bioRxiv. Available at: [Link]

  • Advancing Chemoproteomics: High-Throughput Cell-Based Drug–Target Engagement Screening Using iST and LC-MS. (2025). PreOmics. Available at: [Link]

  • Strategies for target and pathway engagement in cellular assays. (2020). Sygnature Discovery. Available at: [Link]

  • Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. (2025). Promega Connections. Available at: [Link]

  • Importance of Quantifying Drug-Target Engagement in Cells. (2020). ACS Medicinal Chemistry Letters. Available at: [Link]

  • The lethal effect of a benzamide derivative, 3-methoxybenzamide, can be suppressed by mutations within a cell division gene, ftsZ, in Bacillus subtilis. (1999). Journal of Bacteriology. Available at: [Link]

  • The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. (2010). Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, a class of potent dopamine D3 receptor ligands. (2006). Journal of Pharmacy and Pharmacology. Available at: [Link]

  • 3-Methoxy-N-methyl-4-(prop-2-yn-1-ylamino)benzamide. Appretech Scientific Limited. Available at: [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). Molecules. Available at: [Link]

  • Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors. (2015). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. (2023). Molecules. Available at: [Link]

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Validation

Comparison of N-substituted benzamides as Bcl-2 inhibitors

Title: Comparative Guide: N-Substituted Benzamides as Bcl-2 Inhibitors 1. Executive Summary & Pharmacological Evolution The development of Bcl-2 inhibitors represents a triumph of structure-based drug design, transitioni...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: N-Substituted Benzamides as Bcl-2 Inhibitors

1. Executive Summary & Pharmacological Evolution The development of Bcl-2 inhibitors represents a triumph of structure-based drug design, transitioning from low-affinity, non-selective apoptosis inducers to highly potent, target-specific BH3 mimetics [1]. Early N-substituted benzamides, such as declopramide, were observed to induce cytochrome c release and caspase-9 activation, though they required high micromolar concentrations (>250 µM) and exhibited pleiotropic effects [2].

The breakthrough in targeting the challenging protein-protein interaction (PPI) of the Bcl-2 family came with the engineering of complex acylsulfonamide-based N-substituted benzamides [1]. By mapping the hydrophobic binding groove of anti-apoptotic proteins, molecules like Navitoclax (ABT-263) and ultimately Venetoclax (ABT-199) were developed [3]. Venetoclax achieves sub-nanomolar affinity (Ki < 0.01 nM) and >4800-fold selectivity for Bcl-2 over Bcl-xL, successfully inducing apoptosis in hematologic malignancies while sparing platelets [4].

2. Mechanistic Pathway Bcl-2 family proteins regulate the intrinsic apoptotic pathway. Anti-apoptotic members (Bcl-2, Bcl-xL) sequester pro-apoptotic BH3-only proteins (Bim, Bid) or executioner proteins (Bax, Bak). N-substituted benzamides act as competitive BH3 mimetics. By inserting their chlorophenyl and azaindole moieties deep into the P2 and P4 pockets of the Bcl-2 hydrophobic groove, they displace pro-apoptotic proteins [5]. This displacement leads to Bax/Bak oligomerization, Mitochondrial Outer Membrane Permeabilization (MOMP), and the subsequent caspase cleavage cascade .

Pathway Drug N-Substituted Benzamide (e.g., Venetoclax) Bcl2 Bcl-2 Protein (Anti-apoptotic) Drug->Bcl2 High-affinity binding (Hydrophobic groove) BH3 Pro-apoptotic Proteins (Bax/Bak/Bim) Bcl2->BH3 Displaces MOMP Mitochondrial Outer Membrane Permeabilization BH3->MOMP Oligomerization Caspase Caspase-9/3 Activation MOMP->Caspase Cytochrome c release Apoptosis Apoptosis Caspase->Apoptosis Cleavage cascade

Fig 1. Intrinsic apoptosis pathway illustrating the displacement of pro-apoptotic proteins by benzamides.

3. Comparative Performance Analysis To objectively evaluate novel N-substituted benzamides, they must be benchmarked against established clinical and experimental standards.

CompoundSub-ClassPrimary Target(s)Binding Affinity (Ki)Clinical StatusKey Differentiator
Declopramide Simple BenzamideUnknown (Bcl-2 implicated)> 250 µM [2]ExperimentalEarly lead; non-selective apoptosis inducer [6].
Navitoclax (ABT-263) Acylsulfonamide BenzamideBcl-2, Bcl-xL, Bcl-w< 1 nM [3]Phase II/IIIHigh potency but causes dose-limiting thrombocytopenia due to Bcl-xL inhibition.
Venetoclax (ABT-199) Acylsulfonamide BenzamideBcl-2 (Selective)< 0.01 nM [4]FDA ApprovedSpares platelets; >4800-fold selectivity for Bcl-2 over Bcl-xL [7].

4. Experimental Methodologies & Validation Protocols As an application scientist, I emphasize that evaluating PPI inhibitors requires a self-validating system: you must first prove direct thermodynamic target engagement (cell-free), followed by mechanistic cellular validation (MOMP), to rule out off-target cytotoxicity.

Workflow Step1 1. Target Engagement Assay (Fluorescence Polarization) Step2 2. Cellular Selectivity (Bcl-2 vs Bcl-xL Viability) Step1->Step2 Ki < 1 nM Step3 3. Mechanism Validation (Cytochrome c Fractionation) Step2->Step3 EC50 < 10 nM Step4 4. In Vivo Efficacy (Hematologic Xenografts) Step3->Step4 MOMP Confirmed

Fig 2. Self-validating experimental workflow for evaluating novel Bcl-2 inhibitory benzamides.

Protocol 1: Target Engagement via Competitive Fluorescence Polarization (FP) Causality & Rationale: Because Bcl-2 inhibitors are BH3 mimetics, their efficacy is defined by their ability to displace natural BH3 peptides. FP exploits the rotational dynamics of molecules: a small, fluorescently labeled BH3 peptide tumbles rapidly in solution (low polarization). When bound to the large Bcl-2 protein, it tumbles slowly (high polarization). A successful benzamide inhibitor will displace the peptide, causing a measurable drop in polarization, allowing for precise Ki calculation. Methodology:

  • Buffer Preparation: Prepare assay buffer containing 100 mM potassium phosphate (pH 7.4), 1 mM EDTA, and 0.05% Tween-20 to prevent non-specific protein aggregation.

  • Complex Formation: Incubate 10 nM recombinant human Bcl-2 protein with 2 nM FITC-labeled BIM-BH3 peptide.

  • Compound Titration: Add serial dilutions of the N-substituted benzamide (from 0.001 nM to 1000 nM). Include a DMSO-only vehicle control (maximum polarization) and a free-peptide control (minimum polarization).

  • Equilibration: Incubate the microplate in the dark at room temperature for 2 hours to ensure thermodynamic equilibrium.

  • Data Acquisition: Read the plate on a multi-mode microplate reader using polarizing filters (Excitation: 485 nm, Emission: 535 nm).

  • Validation: Calculate the IC50 using a 4-parameter logistic curve and convert to Ki using the Cheng-Prusoff equation. A valid assay must yield a Z'-factor > 0.5.

Protocol 2: Subcellular Fractionation & Cytochrome c Release Assay Causality & Rationale: Cell death alone does not prove Bcl-2 inhibition; many compounds are generally cytotoxic. True Bcl-2 inhibition specifically triggers MOMP [2]. By physically separating the cytosol from the mitochondria and probing for cytochrome c, we create a self-validating readout that confirms the intrinsic apoptotic pathway is the exact mechanism of cell death. Methodology:

  • Cell Treatment: Culture Bcl-2 dependent cells (e.g., FL5.12-BCL-2 or RS4;11) and treat with the benzamide at 10x its established Ki for 4 to 6 hours [4].

  • Permeabilization: Harvest cells and resuspend in a digitonin-based permeabilization buffer (e.g., 0.025% digitonin in PBS with protease inhibitors). Expert Insight: Digitonin selectively permeabilizes the plasma membrane due to its high cholesterol content, leaving the cholesterol-poor mitochondrial outer membrane intact.

  • Fractionation: Centrifuge the lysate at 10,000 × g for 10 minutes at 4°C. The resulting supernatant is the cytosolic fraction. The pellet contains the intact mitochondria.

  • Western Blot Analysis: Resolve both fractions via SDS-PAGE and probe using an anti-Cytochrome c antibody.

  • Internal Controls (Critical): Probe the same blots with anti-VDAC (Voltage-Dependent Anion Channel) to confirm the mitochondrial pellet's purity, and anti-GAPDH to confirm the cytosolic fraction's purity. A successful result will show a time-dependent shift of cytochrome c from the VDAC-positive fraction to the GAPDH-positive fraction.

5. References

  • Olsson, A., et al. "Mechanism of action for N-substituted benzamide-induced apoptosis." British Journal of Cancer, 2002.[Link]

  • Souers, A.J., et al. "ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets." Nature Medicine, 2013.[Link]

  • Letai, A. "Finally, An Apoptosis-Targeting Therapeutic for Cancer." Cancer Research, AACR Journals, 2016.[Link]

  • Birkinshaw, R.W., et al. "Structures of BCL-2 in complex with venetoclax reveal the molecular basis of resistance mutations." Nature Communications (via ResearchGate), 2019.[Link]

Comparative

Validation of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide as a Research Tool Compound: A Comprehensive Comparison Guide

Executive Summary Understanding the direct cellular interactome of small-molecule inhibitors is a critical bottleneck in drug development. 3-Methoxybenzamide (3-MBA) is a foundational inhibitor of ADP-ribosyltransferases...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the direct cellular interactome of small-molecule inhibitors is a critical bottleneck in drug development. 3-Methoxybenzamide (3-MBA) is a foundational inhibitor of ADP-ribosyltransferases (ADPRTs), Poly(ADP-ribose) polymerases (PARPs), and the bacterial cell division protein FtsZ. However, as an unmodified compound, 3-MBA cannot be tracked within living cells, severely limiting target validation efforts.

3-Methoxy-N-(prop-2-yn-1-yl)benzamide solves this limitation. By strategically appending a propargyl group (prop-2-yn-1-yl) to the amide nitrogen, this derivative functions as a bioorthogonal Activity-Based Protein Profiling (ABPP) probe. This guide provides an objective comparison of this alkyne-tagged probe against alternative research tools, detailing the mechanistic causality behind its design and providing self-validating protocols for its use in target identification.

Mechanistic Grounding: The Causality of Probe Design

The structural design of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide is rooted in preserving the native pharmacophore while enabling downstream visualization.

Crystallographic studies of ARTD1 (PARP1) bound to 3-methoxybenzamide reveal that the benzamide ring forms critical van der Waals contacts and hydrogen bonds within the nicotinamide-binding pocket, specifically interacting with conserved residues like K903 . Furthermore, genetic analyses have proven that 3-MBA directly targets the ftsZ gene product in Bacillus subtilis, inhibiting cell division .

Adding a bulky tag (like biotin or a fluorophore) directly to the compound would cause severe steric hindrance, abolishing binding affinity and cell permeability. Instead, the addition of a minimal terminal alkyne (propargyl group) at the solvent-exposed amide nitrogen preserves the binding kinetics. Once the probe is covalently or tightly bound to its target in situ, researchers can utilize Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—"Click Chemistry"—to attach reporter tags post-lysis.

TargetEngagement Target Target Enzyme (PARP1 / ARTDs / FtsZ) Pocket Nicotinamide Binding Pocket Target->Pocket contains Probe 3-Methoxy-N-(prop-2-yn-1-yl)benzamide Interaction Pharmacophore Binding (Benzamide Core) Probe->Interaction utilizes Tag Bioorthogonal Handle (Terminal Alkyne) Probe->Tag exposes Interaction->Pocket competitive inhibition Click CuAAC Click Reaction Tag->Click ready for

Diagram 1: Mechanism of target engagement by the alkyne probe within the binding pocket.

Comparative Analysis: Selecting the Right Tool

When mapping the targets of PARPs or FtsZ, researchers must choose between the parent inhibitor, global substrate analogs, or specific probes. The table below objectively compares 3-Methoxy-N-(prop-2-yn-1-yl)benzamide with standard alternatives.

Property3-Methoxy-N-(prop-2-yn-1-yl)benzamide3-Methoxybenzamide (Parent)6-Biotin-NAD+Olaparib-Alkyne
Primary Target ADPRTs, PARP1/2, FtsZADPRTs, PARP1/2, FtsZAll ADPRT substratesPARP1/2/3 (High affinity)
Cell Permeability High (Enables in situ live-cell labeling)HighLow (Requires cell lysis)High
Tag Type Terminal Alkyne (Click-ready)NoneBiotin (Direct pull-down)Terminal Alkyne (Click-ready)
Steric Hindrance MinimalNoneHigh (Due to bulky biotin)Moderate
Primary Application Target ID, ABPP, Interactome mappingFunctional Inhibition, Phenotypic assaysGlobal ADPRT substrate mappingSpecific PARP1/2 target engagement

Key Takeaway: While 6-Biotin-NAD+ is excellent for mapping all downstream targets of ADP-ribosylation, it cannot identify the direct binding targets of the inhibitor itself. 3-Methoxy-N-(prop-2-yn-1-yl)benzamide bridges this gap, allowing for the direct pull-down of the enzymes that interact with the 3-MBA pharmacophore in living cells.

Experimental Protocols: A Self-Validating ABPP System

To ensure scientific integrity, an ABPP workflow must be self-validating. The protocol below incorporates a mandatory competition control. By pre-incubating cells with a 10-fold molar excess of the parent compound (3-MBA), researchers can confidently differentiate between specific active-site binding (which will be outcompeted) and non-specific hydrophobic interactions (which will remain labeled).

Step-by-Step Methodology: In Situ Labeling and Target Enrichment

Phase 1: In Situ Incubation (Preserving Native Conformations)

  • Cell Culture: Grow target cells (e.g., HEK293T or B. subtilis) to 80% confluency.

  • Competition Control (Critical Step): Pre-treat the control group with 100 µM of parent 3-Methoxybenzamide for 1 hour. This saturates the specific binding pockets.

  • Probe Incubation: Treat all cells with 10 µM of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide for 2–4 hours under standard growth conditions. Causality: Labeling in live cells prevents the artificial protein-protein interactions that often occur post-lysis.

  • Harvest & Lysis: Wash cells 3x with cold PBS to remove unbound probe. Lyse in mild RIPA buffer supplemented with protease inhibitors.

Phase 2: CuAAC Click Chemistry 5. Reaction Assembly: To 1 mg of lysate protein, add the following click reagents in order:

  • Azide-Reporter (e.g., Azide-PEG4-Biotin): 100 µM

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 100 µM. Causality: TBTA is strictly required to stabilize the Cu(I) oxidation state and prevent disproportionation in aqueous buffers.

  • CuSO4: 1 mM

  • Tris(2-carboxyethyl)phosphine (TCEP): 1 mM (Add last to initiate the reduction of Cu(II) to Cu(I)).

  • Incubation: Rotate at room temperature for 1.5 hours.

Phase 3: Enrichment and Analysis 7. Precipitation: Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents. Resuspend in 0.2% SDS/PBS. 8. Affinity Pull-Down: Incubate with Streptavidin-agarose beads for 2 hours. Wash stringently (1% SDS, followed by 4M urea) to eliminate non-covalent interactors. 9. Elution & LC-MS/MS: Boil beads in Laemmli buffer and analyze via quantitative mass spectrometry or Western blot.

ABPPWorkflow LiveCells 1. In Situ Incubation (Live Cells + Probe) Lysis 2. Cell Lysis & Protein Extraction LiveCells->Lysis Click 3. CuAAC Click Reaction (Azide-Biotin) Lysis->Click Enrichment 4. Streptavidin Affinity Enrichment Click->Enrichment Analysis 5. LC-MS/MS or Western Blot Enrichment->Analysis Control Competition Control (+ Excess 3-MBA) Control->LiveCells parallel assay

Diagram 2: Self-validating Activity-Based Protein Profiling (ABPP) workflow using the alkyne-tagged probe.

Data Interpretation & Expected Outcomes

When analyzing the LC-MS/MS or Western blot data, the validity of the probe is confirmed by the differential signal between the probe-only group and the competition control group.

  • Specific Targets (e.g., PARP1, FtsZ): Will show high enrichment in the probe-only sample, but a >80% reduction in signal in the competition control sample.

  • Off-Targets/Background: Will show equal intensity in both the probe-only and competition control samples, indicating non-specific binding of the alkyne tag or the reporter.

By utilizing 3-Methoxy-N-(prop-2-yn-1-yl)benzamide within this self-validating framework, researchers can definitively map the phenotypic effects of 3-MBA to its direct molecular targets with high confidence.

References

  • Carter-O'Connell, I., Jin, H., Morgan, R. K., David, L. L., & Cohen, M. S. (2014). Engineering the Substrate Specificity of ADP-Ribosyltransferases for Identifying Direct Protein Targets. Journal of the American Chemical Society, 136(14), 5201–5204.[Link]

  • Ohashi, Y., Chijiiwa, Y., Suzuki, K., Takahashi, K., Nanamiya, H., Sato, T., Hosoya, Y., Ochi, K., & Kawamura, F. (1999). The lethal effect of a benzamide derivative, 3-methoxybenzamide, can be suppressed by mutations within a cell division gene, ftsZ, in Bacillus subtilis. Journal of Bacteriology, 181(4), 1348–1351.[Link]

Validation

Replicating Published Results for 3-Methoxy-N-(prop-2-yn-1-yl)benzamide: A Comparative Guide to FtsZ Target Validation

Introduction The bacterial divisome protein FtsZ, a structural homolog of eukaryotic tubulin, represents a highly validated yet clinically underexploited target for novel antibiotics. Early fragment-based drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The bacterial divisome protein FtsZ, a structural homolog of eukaryotic tubulin, represents a highly validated yet clinically underexploited target for novel antibiotics. Early fragment-based drug discovery identified 3-methoxybenzamide (3-MBA) as a weak but specific inhibitor that binds the interdomain cleft of FtsZ, inducing filamentation and halting cell division 1. While medicinal chemistry optimization of 3-MBA yielded potent leads like PC190723 2, studying the precise intracellular localization and target engagement of these small molecules remained challenging.

Enter 3-Methoxy-N-(prop-2-yn-1-yl)benzamide , an alkyne-tagged derivative of 3-MBA. By substituting a minimal propargyl group onto the benzamide scaffold, researchers can perform bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in situ. This guide provides an objective comparative analysis of this click-ready probe against alternative FtsZ-targeting strategies and outlines a self-validating protocol for replicating its published target-engagement activity.

Comparative Analysis: FtsZ Probes and Inhibitors

The Causality of Probe Design: Why use an alkyne-tagged probe instead of a directly fluorescent analog? The FtsZ interdomain cleft is highly sterically restricted 3. Direct conjugation of a bulky fluorophore (e.g., Alexa Fluor 594, MW ~800 Da) to the 3-MBA scaffold (MW 151 Da) completely abolishes binding affinity and prevents the molecule from crossing the thick peptidoglycan layer of Gram-positive bacteria.

The propargyl tag (MW 38 Da) in 3-Methoxy-N-(prop-2-yn-1-yl)benzamide preserves the native fragment's binding pose and cell permeability. Once the small probe reaches its target, the cells are fixed, and the fluorophore is attached via click chemistry.

Table 1: Comparative Performance of FtsZ-Targeting Benzamide Derivatives
CompoundMolecular WeightFtsZ Binding Affinity / MIC ProxyCell PermeabilityPrimary ApplicationLimitations
3-Methoxybenzamide (3-MBA) 151.16 DaWeak (MIC >1000 µg/mL)HighBaseline fragment for SAR studiesLow potency; invisible in vivo
3-Methoxy-N-(prop-2-yn-1-yl)benzamide 189.21 DaWeak-Moderate (Retains 3-MBA affinity)HighIn situ target validation (Click Chemistry)Requires cell fixation for visualization
Pre-conjugated 3-MBA-Fluorophore >900 DaNegligible (Steric clash)PoorIn vitro biochemical assays onlyCannot be used for live-cell target engagement
PC190723 355.33 DaHigh (MIC ~1 µg/mL)HighAdvanced preclinical antibiotic leadLacks functional handles for pull-down/imaging

Mechanistic Workflow: In Situ Bioorthogonal Labeling

The following diagram illustrates the logical flow and causality of the in situ click chemistry workflow using the alkyne-tagged benzamide probe.

G N1 Live Bacterial Culture (B. subtilis / S. aureus) N2 Incubation with 3-Methoxy-N-(prop-2-yn-1-yl)benzamide (Alkyne Probe) N1->N2 Add Probe N3 In Vivo Target Binding (Probe binds FtsZ Interdomain Cleft) N2->N3 Penetrates cell wall N4 Cell Fixation & Permeabilization (Preserves Z-ring structure) N3->N4 Arrest dynamics N5 CuAAC Click Chemistry (Azide-Fluorophore, CuSO4, THPTA) N4->N5 Bioorthogonal labeling N6 Fluorescence Microscopy (Visualization of FtsZ Z-rings) N5->N6 Imaging

Workflow for in situ target validation of FtsZ using an alkyne-tagged 3-MBA probe.

Experimental Protocol: Replicating FtsZ Target Engagement

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes a competitive displacement control, which is critical to prove that the observed fluorescence is due to specific FtsZ binding rather than non-specific membrane partitioning 4.

Phase 1: Culture and Probe Incubation
  • Preparation : Grow Bacillus subtilis (e.g., strain 168) or Staphylococcus aureus in Mueller-Hinton broth at 37°C until the exponential phase (OD600 ~ 0.4).

  • Treatment : Aliquot 1 mL of culture. Add 3-Methoxy-N-(prop-2-yn-1-yl)benzamide to a final concentration of 50 µM (from a 10 mM DMSO stock).

  • Self-Validation Control (Competitive Displacement) : In a parallel 1 mL aliquot, pre-incubate cells with 5 µM PC190723 for 15 minutes before adding the alkyne probe.

    • Causality: PC190723 binds the exact same interdomain cleft with >1000x higher affinity. If the alkyne probe's binding is specific to FtsZ, PC190723 will competitively exclude it, resulting in zero fluorescence in the final imaging step.

  • Incubation : Incubate both samples for 30 minutes at 37°C to allow for cell penetration and target equilibration.

Phase 2: Fixation and Permeabilization
  • Fixation : Add formaldehyde to a final concentration of 4% (v/v). Incubate for 15 minutes at room temperature.

    • Causality: FtsZ polymers are highly dynamic (treadmilling). Fixation covalently crosslinks the proteins, instantly freezing the Z-ring structures in place so they survive the subsequent washing and chemical labeling steps.

  • Washing : Centrifuge at 5,000 x g for 3 minutes. Wash the pellet three times with PBS to remove unbound probe and excess formaldehyde.

  • Permeabilization : Resuspend the pellet in PBS containing 0.1% Triton X-100 and 10 mg/mL lysozyme. Incubate for 10 minutes.

    • Causality: The thick peptidoglycan layer and lipid bilayer must be permeabilized to allow the bulky Azide-Fluorophore and copper catalysts to reach the intracellular FtsZ-bound alkyne probe.

Phase 3: CuAAC Click Chemistry
  • Reaction Cocktail : Prepare the click chemistry master mix in the following order to prevent premature copper reduction:

    • PBS (Buffer)

    • 1 mM THPTA ligand

    • 1 mM CuSO4

    • 5 µM Alexa Fluor 594-Azide

    • 5 mM Sodium Ascorbate (Add last, right before use).

    • Causality: THPTA is a water-soluble ligand that coordinates Cu(I), accelerating the cycloaddition reaction while simultaneously protecting the bacterial proteins from reactive oxygen species (ROS) generated by free copper. Sodium ascorbate reduces Cu(II) to the active Cu(I) state.

  • Labeling : Resuspend the permeabilized cell pellet in 100 µL of the reaction cocktail. Protect from light and incubate for 1 hour at room temperature with gentle agitation.

  • Final Wash : Wash the cells extensively (5 times) with PBS containing 1% BSA to remove unreacted fluorophore.

Phase 4: Imaging and Data Interpretation
  • Mounting : Mount 2 µL of the cell suspension onto a 1.5% agarose pad on a glass slide.

  • Microscopy : Image using a fluorescence microscope (e.g., Texas Red filter set for Alexa Fluor 594).

  • Expected Results :

    • Test Sample : Distinct fluorescent bands (Z-rings) should be visible at the mid-cell of the bacilli, confirming specific localization of the probe to FtsZ.

    • Validation Sample (PC190723 pre-treated) : Diffuse or absent fluorescence, confirming that the alkyne probe was competitively displaced from the FtsZ interdomain cleft.

Conclusion

Replicating the activity of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide requires a precise balance of microbiology and bioorthogonal chemistry. By utilizing this alkyne-tagged probe, researchers can bypass the steric limitations of bulky fluorophores, enabling high-fidelity in situ visualization of FtsZ. When paired with rigorous competitive controls, this methodology provides an authoritative framework for validating novel benzamide-derived divisome inhibitors 5.

References

  • Using Fragment-Based Approaches to Discover New Antibiotics Source: N
  • Targeting the Achilles Heel of FtsZ: The Interdomain Cleft Source: Frontiers in Microbiology
  • The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites Source: MDPI
  • FtsZ in Bacterial Cytokinesis: Cytoskeleton and Force Generator All in One Source: American Society for Microbiology (ASM Journals)
  • Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus Source: N

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Methoxy-N-(prop-2-yn-1-yl)benzamide

As a Senior Application Scientist, this guide provides essential safety and handling protocols for 3-Methoxy-N-(prop-2-yn-1-yl)benzamide. Our commitment is to empower your research by providing in-depth technical guidanc...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides essential safety and handling protocols for 3-Methoxy-N-(prop-2-yn-1-yl)benzamide. Our commitment is to empower your research by providing in-depth technical guidance that ensures both the integrity of your work and the safety of your laboratory personnel.

Hazard Analysis and Risk Assessment

  • Benzamide Moiety : Structurally related benzamides are known to present hazards such as acute oral toxicity, potential for skin and eye irritation, and in some cases, are suspected of causing genetic defects.[1][2][3][4]

  • Alkyne (Propargyl) Group : Terminal alkynes are high-energy functional groups. They are highly reactive, can be flammable, and may be toxic if inhaled.[5] It is crucial to handle such compounds with care to avoid creating explosive mixtures or initiating unwanted reactions.[5][6]

Given these structural alerts, 3-Methoxy-N-(prop-2-yn-1-yl)benzamide must be handled as a potentially hazardous substance. The following protocols are based on established best practices for these chemical classes to ensure a high margin of safety.

Hazard Summary Based on Structural Analogues

This table summarizes the potential hazards based on GHS classifications of similar compounds, such as Benzamide.[1]

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.[1]
Germ Cell Mutagenicity (Category 2)GHS08 (Health Hazard)Warning H341: Suspected of causing genetic defects.[1]
Skin Irritation (Assumed)GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.
Eye Irritation (Assumed)GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE strategy is essential to minimize all potential routes of exposure—inhalation, dermal contact, and ocular contact.

Eye and Face Protection
  • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields must be worn for all low-volume solution-based work.

  • Required for Solids or Splash Risk : Chemical splash goggles are mandatory when handling the solid powder, working with larger volumes (>50 mL), or when there is any risk of splashing or aerosol generation.[7][8]

  • High-Risk Operations : A face shield, worn over chemical splash goggles, is required for procedures with a heightened risk of explosion or energetic reaction, such as heating or reactions under pressure.[9]

Hand Protection
  • Glove Type : Disposable nitrile gloves are the standard recommendation. Nitrile provides good resistance against a wide range of organic compounds, including aromatic amides.[8][10] Always check the manufacturer's chemical resistance guide for specific breakthrough times if available.

  • Glove Practice :

    • Inspect gloves for any signs of degradation or perforation before each use.[9]

    • Don gloves over the cuffs of the lab coat to create a protective seal.

    • Change gloves immediately if contamination occurs or every 1-2 hours during continuous work.[11]

    • Never wear gloves outside of the laboratory or touch common surfaces like doorknobs and keyboards.

Body Protection
  • Laboratory Coat : A standard, flame-resistant (FR) lab coat must be worn and fully buttoned. This protects skin and personal clothing from accidental spills.[8]

  • Apparel : Long pants and closed-toe, closed-heel shoes are mandatory in the laboratory at all times to protect against spills and falling objects.[8][9] Fabrics made of natural fibers like cotton are preferred over synthetic materials like polyester, which can melt and adhere to the skin upon intense heat exposure.[9]

Respiratory Protection
  • Engineering Controls First : The primary method for controlling inhalation exposure is the use of engineering controls. All work involving the solid compound or any heating of its solutions must be conducted inside a certified chemical fume hood.[12][13]

  • When Respirators are Needed : If engineering controls are not feasible or during a large-scale spill, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor/particulate cartridges (P100) would be appropriate. Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and fit-testing.[9][12]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the workflow for safely weighing the solid compound and preparing a stock solution.

Step 1: Preparation and PPE Donning
  • Verify that the chemical fume hood has a current certification and is functioning correctly.

  • Gather all necessary equipment (spatula, weigh paper/boat, vials, solvent, vortexer).

  • Don your laboratory coat, ensuring it is fully buttoned.

  • Don chemical splash goggles.

  • Wash and dry hands thoroughly.

  • Don the correct size of nitrile gloves, ensuring cuffs overlap with your lab coat sleeves.

Step 2: Weighing the Solid Compound (in a Fume Hood)
  • Place an analytical balance or a tared weigh boat inside the fume hood.

  • Carefully open the container of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide, avoiding any disturbance that could create airborne dust.

  • Using a clean spatula, transfer the desired amount of solid to the weigh boat. Work slowly and deliberately.

  • Securely close the main container immediately after weighing.

  • Document the weight and proceed to the next step.

Step 3: Preparing the Solution
  • Add the weighed solid to your desired flask or vial.

  • Using a pipette, add the required volume of solvent to the vial.

  • Cap the vial securely.

  • If necessary, dissolve the compound by gentle swirling or vortexing at room temperature. If heating is required, use a heating block with a condenser and ensure the setup is secure.

Step 4: Doffing PPE
  • Remove gloves first, peeling them off from the cuff and turning them inside out to contain any contamination. Dispose of them in the designated laboratory waste container.[4]

  • Remove your lab coat, rolling it away from your body to prevent the outer surface from touching your clothes. Hang it in the designated area.

  • Remove your safety goggles.

  • Wash your hands thoroughly with soap and water for at least 20 seconds.

Emergency and Disposal Plans

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[12][14]

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12][15]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3][15]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]

  • Minor Spill (in fume hood) : Absorb the spill with an inert material (e.g., sand, vermiculite). Scoop the material into a sealed, labeled container for hazardous waste disposal. Clean the area with a suitable solvent.

  • Major Spill : Evacuate the area and alert your institution's environmental health and safety (EHS) department immediately.

Decontamination and Disposal Plan
  • Chemical Waste : All excess solid 3-Methoxy-N-(prop-2-yn-1-yl)benzamide and solutions containing it must be collected in a clearly labeled, sealed hazardous waste container.[8] Never dispose of this chemical down the drain.[15]

  • Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, weigh boats, and pipette tips, must be disposed of in a designated solid hazardous waste container.[8]

  • Empty Containers : Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous chemical waste. The rinsed container can then be disposed of according to institutional guidelines.

Visualization: PPE Selection Workflow

The following diagram provides a decision-making framework for selecting the appropriate level of PPE based on the specific experimental procedure.

PPE_Workflow start Start: Assess Procedure for handling 3-Methoxy-N- (prop-2-yn-1-yl)benzamide q_form Handling solid powder? start->q_form q_volume Volume > 50mL or Splash Risk? q_form->q_volume No (Solution) ppe_hood Work in Fume Hood q_form->ppe_hood Yes ppe_base Base PPE: - Nitrile Gloves - Lab Coat - Safety Glasses q_volume->ppe_base No ppe_goggles Upgrade to: - Chemical Splash Goggles q_volume->ppe_goggles Yes q_energy Applying energy? (e.g., heating, sonicating) q_energy->ppe_base No ppe_shield Add Face Shield q_energy->ppe_shield Yes ppe_base->q_energy ppe_goggles->q_energy ppe_hood->q_volume

Caption: PPE selection workflow for handling 3-Methoxy-N-(prop-2-yn-1-yl)benzamide.

References

  • IIT Kanpur. (n.d.). Chemistry Alkynes. SATHEE.
  • Regulations.gov. (2019, August 29). AMIDES, FROM DIETHYLENETRIAMINE AND PALM KERNEL-OIL, ETHOXYLATED.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. UCSF Environmental Health & Safety.
  • Benchchem. (2025). Personal protective equipment for handling GLP-1(9-36)amide.
  • IQS Directory. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Loba Chemie. (2019, April 1). 3-METHOXY PROPIOPHENONE MSDS.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for Benzamide.
  • Fisher Scientific. (2010, November 24). Safety Data Sheet for 3-Methoxypropylamine.
  • Thermo Fisher Scientific. (2010, September 7). Safety Data Sheet for Benzamide.
  • Capot Chemical. (2026, March 3). Material Safety Data Sheet for 3-Methoxy-benzamidine.
  • Fisher Scientific. (2011, January 20). Safety Data Sheet for Methyl alcohol.
  • Sigma-Aldrich. (2011, May 10). Safety Data Sheet for Benzamide.
  • Sigma-Aldrich. (n.d.). 4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide.
  • Benchchem. (2025). Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide.
  • Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination.
  • Kalstein EU. (2023, February 24). Safety in the Handling of Laboratory Reagents.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.

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